molecular formula C25H47NO4 B600620 oleoyl-L-carnitine CAS No. 38677-66-6

oleoyl-L-carnitine

货号: B600620
CAS 编号: 38677-66-6
分子量: 425.6 g/mol
InChI 键: IPOLTUVFXFHAHI-WHIOSMTNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oleoyl-L-carnitine is a potent and selective endogenous lipid inhibitor of the glycine transporter 2 (GlyT2). GlyT2 is primarily located in the presynaptic terminals of inhibitory glycinergic neurons in the spinal cord and brain stem, where it is responsible for the reuptake of glycine, thereby regulating extracellular glycine concentrations. Research indicates that this compound acts as a non-competitive inhibitor of GlyT2 with an IC50 of approximately 340 nM, demonstrating about 15-fold greater potency than the previously identified lipid inhibitor N-arachidonyl-glycine (NAGly) . The compound exhibits a slow onset of inhibition and a similarly slow washout profile . Studies using chimeric and mutant transporters have identified a specific isoleucine residue in extracellular loop 4 of GlyT2 that is critical for conferring high sensitivity to this compound, explaining its selectivity over the closely related GlyT1 transporter . Due to this mechanism, selective GlyT2 inhibitors like this compound are of significant interest as potential analgesics and are used in preclinical research on neuropathic and inflammatory pain pathways . Furthermore, as a long-chain acylcarnitine (C18:1), this compound is also a relevant metabolite in the study of cellular energy metabolism . It is an ester of carnitine and oleic acid, and its primary physiological role involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . Altered levels of long-chain acylcarnitines can serve as useful biomarkers in research on inherited metabolic disorders, insulin resistance, and cardiovascular disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOLTUVFXFHAHI-WHIOSMTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501033061
Record name L-Oleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38677-66-6
Record name Oleoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38677-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoyllevocarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Oleoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLEOYLLEVOCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Oleoyl-L-Carnitine in Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine, an acylcarnitine ester of oleic acid, is a central figure in the intricate process of mitochondrial long-chain fatty acid β-oxidation. Its primary and indispensable role is to facilitate the transport of oleic acid, a ubiquitous monounsaturated fatty acid, from the cytoplasm across the impermeable inner mitochondrial membrane into the mitochondrial matrix. This transport, orchestrated by the carnitine shuttle system, is a critical rate-limiting step for the subsequent β-oxidation of oleic acid to generate ATP. Dysregulation of this compound metabolism is increasingly implicated in a spectrum of metabolic diseases, including insulin resistance, type 2 diabetes, and cardiovascular disease, making it a molecule of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth exploration of the biochemical journey of this compound, its enzymatic interactions, regulatory networks, and the experimental methodologies employed to investigate its function.

The Carnitine Shuttle: The Gateway for Long-Chain Fatty Acid Oxidation

The inner mitochondrial membrane presents a formidable barrier to long-chain fatty acids (LCFAs) activated to their coenzyme A (CoA) esters in the cytoplasm. The carnitine shuttle is the elegant biological solution to this challenge, a multi-step process that ensures a steady supply of LCFAs for mitochondrial β-oxidation. This compound is a key intermediate in this shuttle.

The shuttle involves three core enzymatic players:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of oleoyl-CoA with L-carnitine to form this compound and free CoA.[1][2] This is the committed and primary regulatory step of long-chain fatty acid oxidation.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of this compound from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][4]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting this compound and mitochondrial CoA back into oleoyl-CoA and free L-carnitine.[2][3]

The regenerated oleoyl-CoA is now primed to enter the β-oxidation spiral within the mitochondrial matrix.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix OleoylCoA Oleoyl-CoA CPT1 CPT1 OleoylCoA->CPT1 LCarnitine_cytosol L-Carnitine LCarnitine_cytosol->CPT1 CoA_cytosol CoA-SH CPT1->CoA_cytosol Releases OleoylCarnitine_ims This compound CPT1->OleoylCarnitine_ims Forms CACT CACT OleoylCarnitine_ims->CACT LCarnitine_ims L-Carnitine CACT->LCarnitine_ims Transports Out OleoylCarnitine_matrix This compound CACT->OleoylCarnitine_matrix Transports In CPT2 CPT2 OleoylCoA_matrix Oleoyl-CoA CPT2->OleoylCoA_matrix Regenerates LCarnitine_matrix L-Carnitine CPT2->LCarnitine_matrix Releases OleoylCarnitine_matrix->CPT2 CoA_matrix CoA-SH CoA_matrix->CPT2 BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation LCarnitine_matrix->CACT

Diagram 1: The Carnitine Shuttle for this compound Transport.

Quantitative Data on this compound Metabolism

Precise quantitative data is paramount for understanding the kinetics and regulation of this compound's role in β-oxidation. The following tables summarize key kinetic parameters and comparative metabolic effects.

Table 1: Enzyme Kinetic Parameters for the Carnitine Shuttle
EnzymeSubstrateKmVmax (nmol/min/mg protein)Tissue/SourceReference
CPT1A (Liver) L-Carnitine~30 µMNot specifiedPig Liver[5]
Oleoyl-CoANot specifiedNot specified-
CPT1B (Muscle) L-Carnitine~500 µMNot specifiedPig Skeletal Muscle[5]
Oleoyl-CoANot specifiedNot specified-
CPT2 Palmitoyl-L-carnitine20 ± 6 µM (K0.5)Not specifiedPurified Rat Liver[6]
This compoundNot specifiedNot specified-
CACT Acetyl-carnitineNot specifiedNot specifiedCultured Fibroblasts[7]
This compoundNot specifiedNot specified-

Note: Direct kinetic data for this compound as a substrate for CPT1 and CPT2 is not consistently reported in the literature. The values for palmitoyl-L-carnitine with CPT2 are provided as an indication of the enzyme's affinity for long-chain acylcarnitines.

Table 2: Comparative Metabolic Effects of Oleoylcarnitine vs. Palmitoylcarnitine
ParameterOleoylcarnitinePalmitoylcarnitineReference
Mitochondrial Respiration Supports or has a neutral effect.Can impair at high concentrations.[8]
Reactive Oxygen Species (ROS) Production Does not significantly increase; may be protective.Increases ROS production.[8]
Mitochondrial Membrane Potential (ΔΨm) Tends to preserve or cause slight hyperpolarization.Dose-dependent depolarization at high concentrations.[8]
Insulin-stimulated Akt phosphorylation Protective; can prevent palmitate-induced inhibition.Inhibits Akt phosphorylation.[8]
Table 3: Inhibition of CPT1 by Malonyl-CoA
Tissue/PreparationSubstrateIC50 of Malonyl-CoAReference
Isolated Muscle Mitochondria25 µM Palmitoyl-CoA0.034 µM[9]
Permeabilized Muscle Fibers25 µM Palmitoyl-CoA0.61 µM[9]
Isolated Muscle Mitochondria150 µM Palmitoyl-CoA0.49 µM[9]
Permeabilized Muscle Fibers150 µM Palmitoyl-CoA6.3 µM[9]

Note: The IC50 for malonyl-CoA is dependent on the concentration of the acyl-CoA substrate.

Regulation of this compound Flux

The flux of this compound through the carnitine shuttle and subsequent β-oxidation is tightly regulated to meet the cell's energy demands and to coordinate with other metabolic pathways, primarily fatty acid synthesis.

Allosteric Regulation by Malonyl-CoA

The primary and most immediate level of regulation occurs at CPT1, which is allosterically inhibited by malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis.[10][11] This ensures that when fatty acid synthesis is active, fatty acid oxidation is reciprocally inhibited, preventing a futile cycle. The concentration of malonyl-CoA is, in turn, controlled by the phosphorylation state of Acetyl-CoA Carboxylase (ACC).

Hormonal and Kinase-Mediated Regulation

AMP-Activated Protein Kinase (AMPK): In states of low cellular energy (high AMP/ATP ratio), AMPK is activated. AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels.[12][13] This relieves the inhibition on CPT1, thereby promoting fatty acid oxidation to replenish ATP stores.

Insulin and Glucagon: These hormones play a crucial role in the long-term regulation of fatty acid metabolism.

  • Insulin: Released in the fed state, insulin promotes the dephosphorylation and activation of ACC, leading to increased malonyl-CoA and inhibition of CPT1.[14] Insulin also transcriptionally downregulates CPT1 expression.[15][16]

  • Glucagon: Released during fasting, glucagon signaling leads to the phosphorylation and inactivation of ACC, reducing malonyl-CoA levels and promoting fatty acid oxidation.[15][16] Glucagon also transcriptionally upregulates CPT1 expression.

cluster_regulation Regulation of CPT1 Activity cluster_legend Legend AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inactivates MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables Insulin Insulin Insulin->ACC Activates Glucagon Glucagon Glucagon->ACC Inactivates Activation Activation Inhibition Inhibition Process Metabolic Process Enzyme Enzyme

Diagram 2: Key Regulatory Pathways of CPT1 and Fatty Acid Oxidation.

Detailed Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for elucidating the role of this compound in β-oxidation.

Measurement of CPT1 Activity

This protocol measures the forward reaction of CPT1 by quantifying the formation of radiolabeled acylcarnitine.

  • Materials:

    • Isolated mitochondria or cell homogenates

    • Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EGTA, 10 mM HEPES-KOH (pH 7.4)

    • [³H]L-carnitine

    • Oleoyl-CoA (or other long-chain acyl-CoA)

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Stop Solution: 1 M HCl

    • Butanol

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice, containing assay buffer and BSA.

    • Add the mitochondrial or cell homogenate sample (typically 20-50 µg of protein).

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding a mixture of [³H]L-carnitine and oleoyl-CoA to the desired final concentrations.

    • Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by adding ice-cold 1 M HCl.

    • Extract the radiolabeled this compound by adding butanol, vortexing vigorously, and centrifuging to separate the phases. The this compound will partition into the upper butanol phase.

    • Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

    • Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.

Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) in intact cells to determine the rate of fatty acid oxidation.

  • Materials:

    • Seahorse XF Cell Culture Microplate

    • Seahorse XF Calibrant, Base Medium, and supplements (L-carnitine)

    • This compound (or oleate conjugated to BSA)

    • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

    • Etomoxir (CPT1 inhibitor)

  • Procedure:

    • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight.

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the this compound substrate.

    • One hour before the assay, replace the culture medium with the prepared assay medium and incubate the plate in a non-CO2 incubator at 37°C.

    • Load the sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds and etomoxir.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell culture plate in the analyzer and measure the basal OCR.

    • Sequentially inject the compounds (e.g., etomoxir to determine FAO-dependent respiration, followed by oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function).

    • The Seahorse XF software calculates OCR in real-time. The decrease in OCR after etomoxir injection is indicative of the rate of fatty acid oxidation.[1][17]

cluster_workflow Seahorse XF Fatty Acid Oxidation Assay Workflow Start Seed Cells in XF Plate Hydrate Hydrate Sensor Cartridge PrepareMedium Prepare Assay Medium with this compound Start->PrepareMedium LoadCartridge Load Cartridge with Inhibitors Hydrate->LoadCartridge Incubate Incubate Cells in Assay Medium PrepareMedium->Incubate Calibrate Calibrate XF Analyzer Incubate->Calibrate LoadCartridge->Calibrate RunAssay Run Assay: Measure Basal OCR Calibrate->RunAssay InjectEtomoxir Inject Etomoxir RunAssay->InjectEtomoxir MeasureFAO Measure FAO-dependent OCR InjectEtomoxir->MeasureFAO InjectMitoStress Inject Mito Stress Test Compounds MeasureFAO->InjectMitoStress MeasureMitoFunction Measure Mitochondrial Function InjectMitoStress->MeasureMitoFunction Analyze Analyze Data MeasureMitoFunction->Analyze

Diagram 3: Seahorse XF Fatty Acid Oxidation Experimental Workflow.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method allows for the sensitive and specific quantification of a wide range of acylcarnitines, including this compound, in biological samples.

  • Materials:

    • Biological sample (e.g., plasma, dried blood spot)

    • Internal standards (deuterated acylcarnitines)

    • Methanol

    • Butanolic HCl (for derivatization)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Procedure:

    • Sample Preparation:

      • For plasma: Precipitate proteins with cold acetonitrile containing internal standards.

      • For dried blood spots: Punch a small disk and extract with methanol containing internal standards.

    • Derivatization: Evaporate the solvent and derivatize the acylcarnitines to their butyl esters using butanolic HCl. This enhances their ionization efficiency.

    • MS/MS Analysis:

      • Introduce the derivatized sample into the mass spectrometer.

      • Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.

    • Data Analysis: Quantify the concentration of each acylcarnitine by comparing its peak area to that of its corresponding deuterated internal standard.

Conclusion and Future Directions

This compound is a linchpin in the intricate machinery of mitochondrial fatty acid oxidation. Its efficient transport via the carnitine shuttle is fundamental for energy homeostasis, particularly in tissues with high metabolic demands. The dysregulation of this compound metabolism, often reflected in altered plasma acylcarnitine profiles, is a hallmark of numerous metabolic disorders. The experimental protocols detailed in this guide provide robust frameworks for investigating the multifaceted role of this compound.

Future research should focus on elucidating the precise kinetic parameters of the carnitine shuttle enzymes for a broader range of acylcarnitines, including this compound. Further investigation into the cell-specific regulation of CPT1 isoforms and their differential interactions with this compound will be crucial. A deeper understanding of the signaling pathways that are influenced by fluctuations in this compound levels will undoubtedly open new avenues for the development of targeted therapies for metabolic diseases. The continued application and refinement of advanced analytical techniques, such as metabolomics and flux analysis, will be instrumental in unraveling the complex and dynamic role of this compound in health and disease.

References

An In-Depth Technical Guide to Oleoyl-L-Carnitine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine is an endogenous long-chain acylcarnitine that plays a pivotal role in cellular metabolism, particularly in the transport of fatty acids for energy production. Beyond its fundamental metabolic functions, emerging research has highlighted its involvement in various signaling pathways, implicating it in conditions such as cardiovascular disease and cancer, and as a potent inhibitor of the glycine transporter 2 (GlyT2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies for the study of this compound. Detailed protocols for its synthesis, purification, and quantification, alongside in vitro assays, are presented. Furthermore, this guide visualizes the critical signaling pathways involving this compound, offering a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is an ester formed from L-carnitine and oleic acid, a monounsaturated omega-9 fatty acid. Its structure consists of the quaternary ammonium cation of L-carnitine linked to the carboxyl group of oleic acid via an ester bond.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3R)-3-[(9Z)-octadec-9-enoyloxy]-4-(trimethylazaniumyl)butanoate[1]
Synonyms CAR 18:1, C18:1 Carnitine, L-Carnitine oleoyl ester, L-Oleoylcarnitine[2][3]
CAS Number 38677-66-6 (inner salt)[2][3], 31062-78-9 (chloride)[4]
Chemical Formula C₂₅H₄₇NO₄ (inner salt)[2][3][5], C₂₅H₄₈ClNO₄ (chloride)[4]
SMILES String CCCCCCCC\C=C/CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C[1]
InChI Key IPOLTUVFXFHAHI-WHIOSMTNSA-N (inner salt)[2][3]

Physicochemical and Biological Properties

This compound exhibits properties characteristic of a long-chain fatty acid ester combined with the polar nature of the carnitine moiety. These properties dictate its biological transport, localization, and function.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 425.64 g/mol (inner salt)[2][3][5], 462.11 g/mol (chloride)[4]
Appearance Solid[2]
Melting Point >106°C (decomposes)
Solubility DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL, Methanol: Slightly soluble[2]
Optical Activity [α]/D -13.0 ± 2.0°, c = 0.1 in methanol[6]

Table 3: Biological Properties of this compound

PropertyDescription
Biological Role A long-chain acylcarnitine involved in the transport of oleic acid into the mitochondria for β-oxidation.[7] It is also a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[8][9][10]
GlyT2 Inhibition (IC₅₀) 340 nM[2][3][11]
GlyT1 Inhibition (IC₅₀) >10,000 nM[2][3][11]
Clinical Relevance Elevated plasma levels are associated with cardiovascular mortality in patients with chronic kidney disease.[2][11]

Key Signaling and Metabolic Pathways

This compound is a key intermediate in the carnitine shuttle system, which is essential for fatty acid metabolism. Furthermore, it has been shown to modulate several signaling pathways, including those involved in inflammation and cancer progression.

The Carnitine Shuttle

The primary metabolic role of this compound is to facilitate the transport of oleic acid across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is crucial for the subsequent β-oxidation of the fatty acid to produce ATP.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Oleoyl-CoA Oleoyl-CoA CPT1 CPT1 Oleoyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 CoA_cytosol CoA-SH CPT1->CoA_cytosol Oleoyl-Carnitine_matrix This compound CPT1->Oleoyl-Carnitine_matrix This compound CACT CACT CACT->L-Carnitine_cytosol CPT2 CPT2 L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Oleoyl-CoA_matrix Oleoyl-CoA CPT2->Oleoyl-CoA_matrix Oleoyl-Carnitine_matrix->CACT Oleoyl-Carnitine_matrix->CPT2 Beta-Oxidation Beta-Oxidation Oleoyl-CoA_matrix->Beta-Oxidation CoA_matrix CoA-SH CoA_matrix->CPT2 GlyT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 Glycine Transporter 2 (GlyT2) Glycine_reuptake Glycine Reuptake GlyT2->Glycine_reuptake Glycine_synapse Glycine Glycine_synapse->GlyT2 Transport Glycine_receptor Glycine Receptor Glycine_synapse->Glycine_receptor Binds Inhibitory_signal Increased Inhibitory Neurotransmission Glycine_receptor->Inhibitory_signal This compound This compound This compound->GlyT2 Inhibits Proinflammatory_Signaling cluster_pathways Intracellular Signaling cluster_nucleus Nucleus This compound This compound MAPK MAPK Pathway (JNK, ERK) This compound->MAPK Activates NFkB NF-κB Pathway This compound->NFkB Activates Gene_expression Pro-inflammatory Gene Expression MAPK->Gene_expression NFkB->Gene_expression STAT3_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STAT3_inactive STAT3 (inactive) This compound->STAT3_inactive Promotes Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization & Translocation Target_genes Target Gene Expression STAT3_dimer->Target_genes Cell_renewal Cancer Cell Self-Renewal Target_genes->Cell_renewal

References

In Vivo Synthesis of Oleoyl-L-Carnitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo synthesis of oleoyl-L-carnitine, a critical process in fatty acid metabolism. The synthesis of this compound is an essential step for the transport of oleic acid into the mitochondria for subsequent β-oxidation and energy production.[1][2] Dysregulation of this pathway is associated with various metabolic diseases, including insulin resistance and cardiovascular disease, making it a key area of investigation for therapeutic development.[2]

Core Synthesis Pathway of this compound

The synthesis of this compound from oleoyl-CoA and L-carnitine is primarily facilitated by a group of enzymes known as carnitine acyltransferases.[1] This process is a key component of the carnitine shuttle system, which enables the transport of long-chain fatty acids across the inner mitochondrial membrane.[2][3]

The key enzymes involved in this pathway are:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme in the carnitine shuttle.[1][4][5] It catalyzes the conversion of oleoyl-CoA and L-carnitine into this compound and Coenzyme A (CoA).[1] There are three main isoforms of CPT1 with distinct tissue distributions:

    • CPT1A: The liver isoform, also found in the kidney, pancreas, and other tissues.[6][7]

    • CPT1B: The muscle isoform, predominantly expressed in skeletal muscle, heart, and brown adipose tissue.[6][7]

    • CPT1C: The brain isoform, primarily located in the endoplasmic reticulum of neurons.[6][7]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting this compound back to oleoyl-CoA within the mitochondrial matrix, thus making it available for β-oxidation.[1][8] CPT2 is ubiquitously expressed.[7]

  • Carnitine O-octanoyltransferase (CROT): This enzyme is primarily located in peroxisomes and is involved in the transport of medium and long-chain acyl-CoAs out of these organelles.[6][9] It can also contribute to the cellular pool of acylcarnitines, including this compound.[9]

The overall synthesis of this compound for mitochondrial import is depicted in the following pathway:

G Core Synthesis Pathway of this compound cluster_cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix OleoylCoA Oleoyl-CoA CPT1 CPT1 OleoylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 OleoylLCarnitine_cyto This compound CPT1->OleoylLCarnitine_cyto CoA_cyto CoA CPT1->CoA_cyto releases CACT CACT OleoylLCarnitine_cyto->CACT transport OleoylLCarnitine_mito This compound CACT->OleoylLCarnitine_mito CPT2 CPT2 OleoylLCarnitine_mito->CPT2 OleoylCoA_mito Oleoyl-CoA CPT2->OleoylCoA_mito LCarnitine_mito L-Carnitine CPT2->LCarnitine_mito releases BetaOxidation β-Oxidation OleoylCoA_mito->BetaOxidation

Caption: Synthesis and transport of this compound via the carnitine shuttle.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of Carnitine Acyltransferases

EnzymeSubstrateKmVmaxSource Organism/TissueReference
CPT1A L-Carnitine~30 µMNot reportedRat[5]
CPT1B L-Carnitine~500 µMNot reportedRat[5]
CPT1 Palmitoyl-CoA75-80 µMNot reportedPermeabilized skeletal muscle fibers and isolated mitochondria[10]
CPT1 (IFM) Palmitoyl-CoADiminished by 49% in aged heartsDiminished by 60% in aged heartsRat Heart (Interfibrillar mitochondria)[11]
CPT2 This compoundNot consistently reportedNot consistently reported--
CROT Oleoyl-CoANot consistently reportedNot consistently reported--

Note: Specific kinetic parameters for oleoyl-CoA as a substrate for CPT1, CPT2, and CROT are not consistently reported in the literature. Data for palmitoyl-CoA, another long-chain acyl-CoA, is provided as a proxy for CPT1.

Table 2: Tissue Distribution of Carnitine Acyltransferase Isoforms

EnzymePrimary Tissue/Organ LocalizationSecondary Tissue/Organ LocalizationReference
CPT1A LiverKidney, Pancreas, Spleen, Lung, Ovary, Brain, Adipose tissue[6][7]
CPT1B Skeletal Muscle, Heart, Brown Adipose Tissue-[6][7]
CPT1C Brain (Hypothalamus, Hippocampus)-[4][6][7]
CPT2 Ubiquitous-[7]
CROT Peroxisomes (in various tissues)-[9]

Signaling Pathways Regulating this compound Synthesis

The synthesis of this compound is tightly regulated by the cell's energetic status, primarily through the inhibition of CPT1 by malonyl-CoA.[2][12] Malonyl-CoA is the first committed intermediate in fatty acid synthesis and its levels are controlled by Acetyl-CoA Carboxylase (ACC).[1][2][13][14] The activity of ACC is, in turn, regulated by upstream signaling pathways, including the AMP-activated protein kinase (AMPK) and mTOR pathways, which are sensitive to cellular energy levels.[15]

G Regulation of CPT1 Activity AMP AMP AMPK AMPK AMP->AMPK activates ATP ATP ATP->AMPK inhibits ACC ACC AMPK->ACC inhibits mTOR mTOR AMPK->mTOR MalonylCoA Malonyl-CoA ACC->MalonylCoA synthesizes CPT1 CPT1 MalonylCoA->CPT1 inhibits mTOR->ACC activates Citrate Citrate Citrate->ACC activates PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->ACC inhibits Insulin Insulin Insulin->ACC activates Glucagon Glucagon Glucagon->ACC inhibits

Caption: Key signaling pathways regulating CPT1 activity.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in plasma samples.[16]

Materials:

  • Plasma samples

  • This compound standard

  • Deuterated this compound internal standard (e.g., oleoyl-d3-L-carnitine)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the deuterated internal standard.[16]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.[16]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[16]

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.[16]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Tandem Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification.

      • Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

CPT1 Activity Assay

This protocol measures the activity of CPT1 in isolated mitochondria or tissue homogenates by quantifying the formation of radiolabeled acylcarnitine.[17][18]

Materials:

  • Isolated mitochondria or tissue homogenate

  • [3H]L-carnitine or [14C]L-carnitine

  • Oleoyl-CoA (or other long-chain acyl-CoA like palmitoyl-CoA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)

  • 1 M HCl (for stopping the reaction)

  • Water-saturated butanol

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, BSA, and the mitochondrial/homogenate sample.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.[17]

  • Reaction Initiation:

    • Start the reaction by adding a mixture of radiolabeled L-carnitine and oleoyl-CoA to the reaction tube.[17]

  • Incubation:

    • Incubate the reaction for a defined period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range of product formation.[17]

  • Reaction Termination:

    • Stop the reaction by adding a volume of ice-cold 1 M HCl.[17]

  • Extraction of Radiolabeled Acylcarnitine:

    • Add water-saturated butanol to the tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled this compound will partition into the upper butanol phase.[17]

  • Quantification:

    • Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[17]

    • Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.[17]

Experimental Workflow

A typical workflow for investigating the in vivo synthesis of this compound and its regulation involves a multi-faceted approach, from in vitro enzyme kinetics to in vivo metabolic studies.

G Experimental Workflow for Studying this compound Synthesis start Hypothesis Generation (e.g., role of a compound in modulating FAO) in_vitro In Vitro/Biochemical Assays start->in_vitro cell_based Cell-Based Assays start->cell_based in_vivo In Vivo Animal Models start->in_vivo cpt_assay CPT1/CPT2/CROT Activity Assays (with Oleoyl-CoA) in_vitro->cpt_assay enzyme_kinetics Determine Km, Vmax, IC50/EC50 cpt_assay->enzyme_kinetics enzyme_kinetics->cell_based Inform Dosing cell_culture Cell Culture (e.g., HepG2, C2C12) cell_based->cell_culture fao_assay Cellular Fatty Acid Oxidation Assay (e.g., Seahorse XF) cell_culture->fao_assay metabolomics Metabolomic Analysis (Quantify this compound) cell_culture->metabolomics fao_assay->in_vivo Inform Dosing & Efficacy metabolomics->in_vivo animal_model Animal Model Selection (e.g., Diet-induced obese mice) in_vivo->animal_model compound_admin Compound Administration animal_model->compound_admin metabolic_pheno Metabolic Phenotyping (GTT, ITT, indirect calorimetry) compound_admin->metabolic_pheno tissue_analysis Tissue Analysis (Gene/protein expression, enzyme activity) compound_admin->tissue_analysis end Data Interpretation and Conclusion metabolic_pheno->end tissue_analysis->end

Caption: A logical workflow for investigating this compound synthesis.

References

The Discovery and History of Oleoyl-L-Carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine, a long-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism, facilitating the transport of oleic acid into the mitochondrial matrix for β-oxidation. While its role is fundamental, its discovery was not a singular event but rather an outcome of the broader exploration of L-carnitine's function in fatty acid metabolism, a field pioneered in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, and core biochemical understanding of this compound. It summarizes key quantitative data, details seminal experimental protocols, and visualizes the critical metabolic and signaling pathways in which this molecule participates. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, drug development, and related scientific fields.

Discovery and Historical Context

The journey to understanding this compound begins with the discovery of its parent molecule, L-carnitine, which was first isolated from muscle tissue in 1905. However, its metabolic significance remained obscure for nearly half a century. The foundational work that ultimately led to the identification of this compound and other acylcarnitines was conducted by Dr. Jon Bremer. In a series of landmark papers in the early 1960s, Bremer elucidated the role of carnitine as an essential cofactor for the oxidation of long-chain fatty acids by mitochondria.[1][2]

His experiments demonstrated that long-chain fatty acids are activated to their coenzyme A (CoA) esters in the cytoplasm but cannot cross the inner mitochondrial membrane. Bremer's work revealed that carnitine acts as a carrier for these activated fatty acids.[1] In his 1962 paper, "The metabolism of fatty acid esters of carnitine by mitochondria," he described the enzymatic, reversible formation of long-chain acylcarnitines.[1] While much of this early work focused on palmitoylcarnitine due to the prevalence of palmitic acid, the principles laid the groundwork for understanding the metabolism of other fatty acids.

Subsequent research by Bremer in 1963 on the "Biosynthesis of palmitylcarnitine by cell subfractions" further detailed the enzymatic process, attributing it to an enzyme he termed carnitine palmityltransferase.[3] In 1965, a study by K.R. Norum on the substrate specificity of carnitine palmitoyltransferase provided evidence that the enzyme acts on a range of long-chain fatty acyl-CoAs, including oleoyl-CoA, confirming the existence and formation of this compound.[4] These seminal studies established the fundamental role of this compound as a key intermediate in the transport of oleic acid into mitochondria for energy production.

Endogenous Synthesis and Metabolism

This compound is synthesized at the interface of fatty acid and energy metabolism through the action of the carnitine shuttle, a transport system essential for moving long-chain fatty acids across the impermeable inner mitochondrial membrane.[5][6]

The core pathway involves the following steps:

  • Activation of Oleic Acid: In the cytoplasm, oleic acid is first activated to its high-energy thioester derivative, oleoyl-CoA, by the enzyme acyl-CoA synthetase.

  • Formation of this compound: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the oleoyl group from oleoyl-CoA to L-carnitine, forming this compound and releasing free CoA.[7][8] This is the rate-limiting step in long-chain fatty acid oxidation.

  • Translocation: this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free L-carnitine.[3]

  • Reconversion to Oleoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the oleoyl group from this compound back to CoA to reform oleoyl-CoA.[6][7]

  • β-Oxidation: The regenerated oleoyl-CoA is now available to enter the β-oxidation spiral to produce acetyl-CoA, which then fuels the Krebs cycle and oxidative phosphorylation for ATP production.

This process is visualized in the following workflow diagram.

G cluster_cytoplasm Cytoplasm cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix OleicAcid Oleic Acid ACSL Acyl-CoA Synthetase OleicAcid->ACSL OleoylCoA_cyto Oleoyl-CoA CPT1 CPT1 OleoylCoA_cyto->CPT1 CoA LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 OleoylCarnitine_cyto This compound OleoylCarnitine_ims This compound OleoylCarnitine_cyto->OleoylCarnitine_ims Outer Membrane CACT CACT OleoylCarnitine_ims->CACT OleoylCoA_mito Oleoyl-CoA BetaOxidation β-Oxidation OleoylCoA_mito->BetaOxidation CPT2 CPT2 OleoylCoA_mito->CPT2 CoA LCarnitine_mito L-Carnitine LCarnitine_mito->CACT Antiport ACSL->OleoylCoA_cyto CPT1->OleoylCarnitine_cyto CACT->OleoylCoA_mito CACT->CPT2 This compound CPT2->OleoylCoA_mito

Biosynthesis of this compound via the Carnitine Shuttle.

Quantitative Data

The enzymatic reactions governing the formation and breakdown of this compound are characterized by specific kinetic parameters. While values can vary depending on the tissue, species, and experimental conditions, the following tables summarize representative quantitative data for the key enzymes involved.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

Substrate Enzyme Source Km (µM) Vmax (nmol/min/mg protein) Reference
Oleoyl-CoA Rat Liver Mitochondria ~3.5 Not explicitly stated for oleoyl-CoA, but activity is high [9]
Palmitoyl-CoA Rat Liver Mitochondria 2.5 - 10 5 - 15 [9]
L-Carnitine Rat Liver CPT1α ~30 - [6]

| L-Carnitine | Rat Muscle CPT1β | ~500 | - |[6] |

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase 2 (CPT2)

Substrate Enzyme Source Km (µM) Vmax (nmol/min/mg protein) Reference
Palmitoylcarnitine Human Recombinant CPT2 33 ± 4 - [10]
Oleoylcarnitine Not specifically reported - - -

| L-Carnitine | Human Recombinant CPT2 | 230 ± 30 | - |[10] |

Note: Specific kinetic data for this compound as a substrate for CPT2 is not consistently reported in the literature. However, CPT2 is known to act on a broad range of long-chain acylcarnitines.

Table 3: Analytical Performance for this compound Quantification

Analytical Method Limit of Quantification (LOQ) Linearity (Range) Precision (%RSD) Reference
LC-MS/MS ~2.4 ng/mL 0.1 - 20 µM < 15% [11]

| UPLC-MS/MS | Low ng/mL to sub-ng/mL | Sub-nanomolar to micromolar | < 10% |[11] |

Signaling Pathways Regulating Synthesis

The synthesis of this compound is tightly regulated to match the cell's energy demands and substrate availability. The primary point of regulation is CPT1. Two key signaling pathways are involved:

  • Malonyl-CoA Inhibition: Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[6][11][12] This ensures that when fatty acid synthesis is active (e.g., in a well-fed state), fatty acid oxidation is inhibited, preventing a futile cycle.

  • Transcriptional Regulation by AMPK and PPARα:

    • AMP-activated protein kinase (AMPK) , a key cellular energy sensor, is activated under conditions of low energy (high AMP/ATP ratio). Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[10] This relieves the inhibition on CPT1, promoting fatty acid oxidation.

    • Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a transcription factor. When activated by fatty acids or their derivatives, PPARα upregulates the expression of genes involved in fatty acid oxidation, including the gene for CPT1.

The interplay of these regulatory mechanisms is depicted in the diagram below.

G AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA synthesizes CPT1 CPT1 MalonylCoA->CPT1 inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation promotes PPARa PPARα CPT1_gene CPT1 Gene Expression PPARa->CPT1_gene increases transcription CPT1_gene->CPT1 FattyAcids Fatty Acids FattyAcids->PPARa activates G Sample Biological Sample (Plasma, Tissue) Extraction Protein Precipitation & Extraction Sample->Extraction Add Internal Standard LC LC Separation (C18 Column) Extraction->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 Collision Collision Cell (Fragmentation) MS1->Collision m/z 426.4 MS2 MS2: Product Ion Detection Collision->MS2 m/z 85.1 Data Data Analysis (Quantification) MS2->Data

References

The Double-Edged Sword of Metabolism: A Technical Guide to the Function of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Functions and Pathophysiological Implications of Long-Chain Acylcarnitines for Researchers, Scientists, and Drug Development Professionals

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their crucial role in transporting long-chain fatty acids into the mitochondria for beta-oxidation.[1] However, a growing body of evidence reveals that the accumulation of these molecules can have significant pathophysiological consequences, implicating them in a range of metabolic diseases. This technical guide provides a comprehensive overview of the multifaceted functions of LCACs, detailing their core metabolic roles, their impact on cellular signaling pathways, and their association with disease states. This document also furnishes researchers with detailed experimental protocols for the accurate measurement and functional assessment of these critical metabolites.

Core Function: The Carnitine Shuttle and Fatty Acid Oxidation

The primary and most well-understood function of long-chain acylcarnitines is their role as carriers in the carnitine shuttle system. This system facilitates the transport of long-chain fatty acids from the cytoplasm, across the impermeable inner mitochondrial membrane, and into the mitochondrial matrix where β-oxidation occurs.[1]

The process begins with the activation of fatty acids to their coenzyme A (CoA) esters (acyl-CoAs) in the cytoplasm. The carnitine shuttle then proceeds in three key steps:

  • Esterification: Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from a long-chain acyl-CoA to L-carnitine, forming a long-chain acylcarnitine.[2]

  • Translocation: The newly formed long-chain acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

  • Re-esterification: Once inside the matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, transferring the acyl group from the acylcarnitine back to CoA, reforming the long-chain acyl-CoA and freeing carnitine.[2] The regenerated long-chain acyl-CoA is then available for β-oxidation.

The Carnitine Shuttle for Long-Chain Fatty Acid Transport cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_matrix Matrix LCFA Long-Chain Fatty Acid LC_AcylCoA Long-Chain Acyl-CoA LCFA->LC_AcylCoA Acyl-CoA Synthetase CPT1 CPT1 LC_AcylCoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 LC_AcylCoA_mito Long-Chain Acyl-CoA BetaOxidation β-Oxidation LC_AcylCoA_mito->BetaOxidation Carnitine_mito L-Carnitine CACT CACT Carnitine_mito->CACT Exchange OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane LCAC Long-Chain Acylcarnitine CPT1->LCAC CACT->LC_AcylCoA_mito CPT2 CPT2 CPT2 LCAC->CACT LCAC Interference with Insulin Signaling Insulin Insulin InsR Insulin Receptor (InsR) Insulin->InsR P_InsR Phosphorylated InsR (Tyr1151) InsR->P_InsR Autophosphorylation Akt Akt P_InsR->Akt GlucoseUptake Glucose Uptake P_Akt Phosphorylated Akt (Ser473) Akt->P_Akt P_Akt->GlucoseUptake LCAC Long-Chain Acylcarnitine (e.g., Palmitoylcarnitine) PTP1B PTP1B LCAC->PTP1B Activates PTP1B->P_InsR Dephosphorylates LCAC-Induced MAPK and Pro-inflammatory Signaling cluster_mapk LCAC Long-Chain Acylcarnitine Membrane Cell Membrane Interaction LCAC->Membrane Ca_increase ↑ Intracellular Ca²⁺ Membrane->Ca_increase MyD88 MyD88-dependent pathway Membrane->MyD88 MAPK_cascade MAPK Cascade Ca_increase->MAPK_cascade MyD88->MAPK_cascade JNK JNK ERK ERK p38 p38 CellStress Cellular Stress JNK->CellStress Caspase3 Caspase-3 Activation JNK->Caspase3 Inflammation Inflammation ERK->Inflammation p38->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis LC-MS/MS Workflow for Plasma Acylcarnitine Quantification start Start: Plasma Sample step1 1. Sample Preparation: - Aliquot plasma (e.g., 10-50 µL). - Add internal standards (deuterated acylcarnitines). start->step1 step2 2. Protein Precipitation & Extraction: - Add cold acetonitrile. - Vortex and centrifuge to pellet proteins. step1->step2 step3 3. Derivatization (Butylation): - Evaporate supernatant to dryness. - Add 3N HCl in n-butanol. - Incubate at 60°C. step2->step3 step4 4. Reconstitution: - Evaporate butanol to dryness. - Reconstitute in methanol/water. step3->step4 step5 5. LC-MS/MS Analysis: - Inject sample onto LC column (e.g., C18). - Separate acylcarnitines by gradient elution. step4->step5 step6 6. Mass Spectrometry: - Ionize with ESI+. - Detect specific acylcarnitines by MRM. step5->step6 step7 7. Data Analysis: - Quantify based on peak area ratios to internal standards. - Generate concentration data. step6->step7 end End: Acylcarnitine Profile step7->end

References

An In-depth Technical Guide to Oleoyl-L-Carnitine (CAS Number 38677-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine (O-LC), an endogenous long-chain acylcarnitine with the CAS number 38677-66-6, is a critical intermediate in cellular energy metabolism. It is formed through the esterification of oleic acid to L-carnitine, a process that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While essential for normal fatty acid metabolism, dysregulation of O-LC levels has been implicated in a range of metabolic pathologies, including insulin resistance, cardiovascular disease, and certain cancers. Furthermore, O-LC has been identified as a potent, non-competitive inhibitor of the glycine transporter 2 (GlyT2), suggesting its potential as a modulator of neurotransmission and a target for analgesic drug development. This technical guide provides a comprehensive overview of the physicochemical properties, biological roles, and associated pathologies of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key metabolic and signaling pathways.

Physicochemical Properties

This compound is a zwitterionic molecule with a long acyl chain, rendering it amphipathic. Its structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 38677-66-6General
Molecular Formula C₂₅H₄₇NO₄[1][2][3]
Molecular Weight 425.65 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in methanol and DMSO.
Storage Temperature -20°C
SMILES CCCCCCCC/C=C\CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C[1][4]
InChI Key IPOLTUVFXFHAHI-WHIOSMTNSA-N[4]

Biological Role and Metabolic Pathways

The Carnitine Shuttle and Fatty Acid Oxidation

The primary physiological function of this compound is its role in the carnitine shuttle, a vital process for cellular energy production from long-chain fatty acids.

  • Activation: In the cytoplasm, oleic acid is first activated to oleoyl-CoA by acyl-CoA synthetase.

  • Mitochondrial Transport: The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of oleoyl-CoA and L-carnitine to this compound and Coenzyme A.

  • Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

  • Re-esterification and β-oxidation: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts this compound back to oleoyl-CoA and L-carnitine. The regenerated oleoyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation for ATP synthesis.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Oleoyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 CoA_cytosol CoA CPT1->CoA_cytosol Oleoyl-L-Carnitine_matrix This compound CPT1->Oleoyl-L-Carnitine_matrix This compound CACT CACT CACT->Oleoyl-L-Carnitine_matrix CPT2 CPT2 Oleoyl-CoA_matrix Oleoyl-CoA CPT2->Oleoyl-CoA_matrix L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Oleoyl-L-Carnitine_matrix->CACT Oleoyl-L-Carnitine_matrix->CPT2 BetaOxidation β-Oxidation Oleoyl-CoA_matrix->BetaOxidation CoA_matrix CoA CoA_matrix->CPT2

Caption: The Carnitine Shuttle Pathway for this compound.

Biosynthesis of L-Carnitine

L-carnitine, the precursor for this compound, is endogenously synthesized from the essential amino acids lysine and methionine through a multi-step enzymatic pathway primarily in the liver and kidneys.[5][6][7]

L_Carnitine_Biosynthesis Lysine Protein-bound Lysine TML ε-N-Trimethyllysine (TML) Lysine->TML Lysine Methyltransferase (S-adenosyl-methionine) HTML 3-Hydroxy-ε-N-trimethyllysine (HTML) TML->HTML TML-hydroxylase (TMLD) (Fe²⁺, 2-oxoglutarate, Ascorbate) TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTML-aldolase (HTMLA) (Pyridoxal 5'-phosphate) GBB γ-Butyrobetaine (GBB) TMABA->GBB TMABA-dehydrogenase (TMABADH) (NAD⁺) L_Carnitine L-Carnitine GBB->L_Carnitine GBB-hydroxylase (BBOX) (Fe²⁺, 2-oxoglutarate, Ascorbate) Insulin_Resistance_Pathway Excess Fatty Acids Excess Fatty Acids Incomplete FAO Incomplete Fatty Acid Oxidation Excess Fatty Acids->Incomplete FAO Acylcarnitine Accumulation ↑ this compound & other Acylcarnitines Incomplete FAO->Acylcarnitine Accumulation Insulin Signaling Cascade Insulin Signaling Cascade Acylcarnitine Accumulation->Insulin Signaling Cascade Inhibition Insulin Receptor Insulin Receptor Insulin Receptor->Insulin Signaling Cascade GLUT4 Translocation GLUT4 Translocation to Membrane Insulin Signaling Cascade->GLUT4 Translocation Insulin Resistance Insulin Resistance Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Cancer_Signaling_Pathway L-Carnitine L-Carnitine CPT1 CPT1 L-Carnitine->CPT1 Activates Inflammatory Cytokines ↓ IL-6, TNF-α L-Carnitine->Inflammatory Cytokines PPARg PPAR-γ CPT1->PPARg Modulates p-p65 p-p65 (NF-κB) PPARg->p-p65 Inhibits COX2 COX-2 PPARg->COX2 Inhibits Amelioration of Cachexia Amelioration of Cachexia PPARg->Amelioration of Cachexia p-p65->COX2 Activates COX2->Inflammatory Cytokines Leads to Sample_Prep_Workflow start Start: 50 µL Plasma add_acetonitrile Add 150 µL ice-cold Acetonitrile + Internal Standard start->add_acetonitrile vortex Vortex 1 min add_acetonitrile->vortex centrifuge Centrifuge 10,000 x g, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer end_point Ready for LC-MS/MS Analysis transfer->end_point Mito_Respiration_Workflow start Live Cells in Seahorse Microplate add_substrate Inject this compound (substrate) start->add_substrate measure_basal Measure Basal Respiration (OCR) add_substrate->measure_basal add_oligo Inject Oligomycin measure_basal->add_oligo measure_atp Measure ATP-linked Respiration add_oligo->measure_atp add_fccp Inject FCCP measure_atp->add_fccp measure_max Measure Maximal Respiration add_fccp->measure_max add_rot_ant Inject Rotenone/ Antimycin A measure_max->add_rot_ant measure_non_mito Measure Non-mitochondrial Respiration add_rot_ant->measure_non_mito end_point Data Analysis measure_non_mito->end_point

References

An In-depth Technical Guide on the Endogenous Sources and Biosynthesis of Oleoyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoyl-L-carnitine (C18:1) is a long-chain acylcarnitine, an ester of oleic acid and L-carnitine, that is integral to cellular energy metabolism.[1] It serves as a critical transport molecule, facilitating the movement of oleic acid from the cytosol into the mitochondrial matrix for the process of β-oxidation and subsequent energy production.[1][2] Dysregulation in the levels of this compound and other long-chain acylcarnitines has been associated with metabolic diseases, including insulin resistance and cardiovascular conditions, making its study essential for drug development and metabolic research.[1]

This technical guide provides a comprehensive overview of the endogenous origins of its precursors and the detailed biosynthetic pathway of this compound. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of the key metabolic and experimental workflows.

Endogenous Sources of Precursors

The biosynthesis of this compound is dependent on the availability of its two primary precursors: L-carnitine and oleic acid (in its activated form, oleoyl-CoA).

L-carnitine is a conditionally essential nutrient.[3] The body's pool of L-carnitine is maintained through two main sources:

  • Dietary Intake : L-carnitine is predominantly found in animal products, with red meat having the highest concentration.[4] Poultry, fish, and dairy products are also sources.[3] A typical omnivorous diet provides significantly more carnitine than a vegan diet.[3][4]

  • Endogenous Biosynthesis : The human body can synthesize L-carnitine, primarily in the liver and kidneys.[3][5] This multi-step process utilizes the essential amino acids lysine and methionine.[2][5][6] The synthesis involves four key enzymatic reactions and requires several cofactors, including vitamin C, vitamin B6, niacin, and iron.[5]

L_Carnitine_Synthesis cluster_0 Multi-step Enzymatic Pathway Lysine Lysine (in proteins) TML Nε-trimethyllysine Lysine->TML Methylation Methionine Methionine (as SAM) Methionine->TML G_Butyrobetaine γ-Butyrobetaine TML->G_Butyrobetaine 3 enzymatic steps L_Carnitine L-Carnitine G_Butyrobetaine->L_Carnitine γ-Butyrobetaine Hydroxylase (BBOX)

Simplified pathway of endogenous L-carnitine synthesis.

Oleic acid (18:1n-9) is the most abundant monounsaturated fatty acid in human tissues. Its sources include:

  • Dietary Intake : Consumption of fats and oils rich in oleic acid, such as olive oil.

  • De Novo Synthesis : Endogenous production from other fatty acids.

Before it can be esterified to L-carnitine, free oleic acid must be activated. This activation occurs in the cytoplasm, where the enzyme long-chain acyl-CoA synthetase catalyzes the reaction between oleic acid, Coenzyme A (CoA), and ATP to form oleoyl-CoA.[7]

Biosynthesis of this compound: The Carnitine Shuttle

The formation of this compound is the first committed step in the transport of oleic acid into the mitochondria for oxidation, a process known as the carnitine shuttle.[1] This system involves three key proteins.[2]

  • Carnitine Palmitoyltransferase 1 (CPT1) : Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme in this pathway.[8][9] It catalyzes the reversible transfer of the oleoyl group from oleoyl-CoA to L-carnitine, forming this compound and releasing free CoA into the cytoplasm.[8][9] There are three main isoforms of CPT1 with differing tissue distributions: CPT1A (liver), CPT1B (muscle), and CPT1C (brain).[8]

  • Carnitine-Acylcarnitine Translocase (CACT) : This carrier protein is embedded in the inner mitochondrial membrane. It facilitates the transport of this compound from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine, which moves out to the intermembrane space.[5][7]

  • Carnitine Palmitoyltransferase 2 (CPT2) : Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction.[8] It transfers the oleoyl group from this compound back to a molecule of mitochondrial CoA, regenerating oleoyl-CoA within the matrix and releasing free L-carnitine.[5][8] The newly formed oleoyl-CoA is now available for β-oxidation.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix OleoylCoA_c Oleoyl-CoA OleoylCarnitine_c This compound OleoylCoA_c->OleoylCarnitine_c CPT1 OleoylCarnitine_ims This compound CPT1 CPT1 LCarnitine_c L-Carnitine LCarnitine_c->OleoylCarnitine_c CPT1 CoA_c CoA OleoylCarnitine_c->CoA_c releases OleoylCarnitine_c->OleoylCarnitine_ims Transport OleoylCoA_m Oleoyl-CoA OleoylCarnitine_m This compound OleoylCarnitine_ims->OleoylCarnitine_m CACT CACT CACT LCarnitine_ims L-Carnitine LCarnitine_m L-Carnitine OleoylCoA_m->LCarnitine_m releases BetaOx β-Oxidation OleoylCoA_m->BetaOx LCarnitine_m->LCarnitine_ims CACT OleoylCarnitine_m->OleoylCoA_m CPT2 CPT2 CPT2 CoA_m CoA CoA_m->OleoylCoA_m CPT2 label_omm Outer Mitochondrial Membrane label_imm Inner Mitochondrial Membrane

The Carnitine Shuttle pathway for this compound.

Quantitative Data

Quantitative analysis of this compound and related metabolites is crucial for understanding metabolic status. The concentrations can vary based on tissue type, diet, and physiological state.

Table 1: Reference Concentrations of Long-Chain Acylcarnitines in Human Plasma

AnalyteConcentration (µmol/L)MatrixPopulationCitation
Long-Chain Acylcarnitine (total)1.73 ± 0.15PlasmaHealthy Volunteers[10]
Palmitoyl-L-carnitine (C16:0)0.11 ± 0.02PlasmaNot Specified[11]
Acetyl-L-carnitine (C2:0)7.85 ± 0.69PlasmaNot Specified[11]
Free L-carnitine44.3 ± 1.2PlasmaNot Specified[11]
Free L-carnitine32.6 ± 4.95PlasmaHealthy Volunteers[10]

Note: Data for this compound (C18:1) specifically is often grouped with other long-chain acylcarnitines. The values provide a general reference range for this class of molecules.

Table 2: Qualitative Expression of Carnitine Acyltransferase Isoforms

EnzymeTissueRelative Expression LevelCitation
CPT1ALiver, KidneyHigh[8]
CPT1BSkeletal Muscle, Heart, Adipose TissueHigh[8]
CPT1CBrain, TestesHigh[8]
CROT (Peroxisomal)Liver, KidneyHigh[8]
CPT2Ubiquitous (Mitochondria)High[8]

Experimental Protocols

The quantification of this compound and other acylcarnitines in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol provides a general methodology for the targeted quantification of acylcarnitines.

1. Sample Preparation (Protein Precipitation and Extraction):

  • Materials : Plasma (collected in EDTA tubes), Acetonitrile (HPLC grade), Methanol (HPLC grade), deuterated internal standards (e.g., d3-palmitoyl-carnitine).

  • Procedure :

    • Aliquot 20-50 µL of plasma into a clean microcentrifuge tube.

    • Add 3-4 volumes of cold (4°C) acetonitrile or methanol containing a known concentration of the internal standard mixture.[12]

    • Vortex vigorously for 30-60 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol:water) for injection.[12]

2. Optional Derivatization (Butylation):

  • For improved chromatographic separation and sensitivity, especially in dried blood spot analysis, acylcarnitines can be derivatized to their butyl esters.

  • Procedure :

    • To the dried extract, add 50-100 µL of 3N HCl in n-butanol.[12]

    • Seal the plate/tube and incubate at 60-65°C for 15-20 minutes.

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation : A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source, coupled to an HPLC or UPLC system.[12]

  • Chromatography : A C8 or C18 reversed-phase column is typically used to separate acylcarnitines based on the length and saturation of their acyl chains.

  • Mass Spectrometry :

    • Ionization : ESI in positive ion mode is used, as carnitines readily form protonated molecular ions [M+H]+.[12]

    • Detection Mode :

      • Precursor Ion Scan : A common screening method where the mass spectrometer is set to detect all parent ions that fragment to produce the characteristic carnitine product ion at m/z 85.[12]

      • Multiple Reaction Monitoring (MRM) : For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound (C25H47NO4, MW 425.6), the transition would be m/z 426.4 → m/z 85.

Experimental_Workflow Sample Sample Collection (Plasma, Dried Blood Spot) Extraction Protein Precipitation & Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (Optional) (e.g., Butylation) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution If skipped Derivatization->Reconstitution If performed LC_MS LC-MS/MS Analysis (ESI+, MRM or Precursor Scan) Reconstitution->LC_MS Data Data Analysis (Quantification vs. Standard Curve) LC_MS->Data

General experimental workflow for acylcarnitine profiling.

References

A Technical Guide to Oleoyl-L-Carnitine: Molecular and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of oleoyl-L-carnitine, a long-chain acylcarnitine of significant interest in metabolic research and drug development. Its role in fatty acid metabolism and potential as a biomarker for various diseases necessitates a clear understanding of its molecular characteristics.

Core Molecular Data

This compound is an ester formed from the fatty acid oleic acid and L-carnitine. The following table summarizes its key quantitative molecular data.

PropertyValueReferences
Chemical Formula C₂₅H₄₇NO₄[1][2][3][4][][6]
Molecular Weight 425.6 g/mol [1][2][4]
Exact Mass 425.64 g/mol [3][]
CAS Number 38677-66-6[1][2][3][4]

Elemental Composition Breakdown:

ElementSymbolCountPercentage by Mass
CarbonC2570.54%
HydrogenH4711.13%
NitrogenN13.29%
OxygenO415.04%

Note: The chloride salt of this compound has a different chemical formula (C₂₅H₄₈ClNO₄) and molecular weight (462.11 g/mol )[7].

Structural Relationship of Components

This compound is comprised of two key moieties: L-carnitine and an oleoyl group derived from oleic acid. The L-carnitine provides the quaternary ammonium and carboxyl functional groups, essential for its transport functions, while the long-chain oleoyl group is the fatty acid component being transported.

G cluster_oleoyl_carnitine This compound cluster_components Constituent Moieties Oleoyl_L_Carnitine This compound (C₂₅H₄₇NO₄) L_Carnitine L-Carnitine Oleoyl_L_Carnitine->L_Carnitine contains Oleoyl_Group Oleoyl Group (from Oleic Acid) Oleoyl_L_Carnitine->Oleoyl_Group contains

Fig. 1: Structural components of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this introductory guide. However, researchers can refer to the product information from various chemical suppliers which often provide details on purity (typically ≥95%) and recommended solvents for research use, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1][4]. For quantification in biological matrices, methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are typically employed, often utilizing a deuterated internal standard such as this compound-d3 for accurate measurement[8].

Signaling Pathways and Biological Relevance

While a comprehensive depiction of all signaling pathways involving this compound is extensive, a foundational understanding of its role in fatty acid metabolism is crucial. The following diagram illustrates the logical flow of long-chain fatty acids into the mitochondria, a process facilitated by the carnitine shuttle system, for which this compound is a key intermediate.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acid (e.g., Oleic Acid) LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA Activation Beta_Oxidation β-Oxidation LCFA_CoA->Beta_Oxidation Energy Production Oleoyl_L_Carnitine This compound LCFA_CoA->Oleoyl_L_Carnitine Oleoyl_L_Carnitine->LCFA_CoA

Fig. 2: Role in mitochondrial fatty acid transport.

This document serves as a foundational resource for professionals engaged in research and development involving this compound. For further in-depth information, consulting the cited references and relevant scientific literature is recommended.

References

The Role of Carnitine Palmitoyltransferase I (CPT I) in Oleoyl-L-Carnitine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine Palmitoyltransferase I (CPT I) is a pivotal enzyme in cellular energy metabolism, functioning as the rate-limiting step for the mitochondrial oxidation of long-chain fatty acids (LCFAs). This technical guide provides an in-depth examination of the core function of CPT I: the synthesis of oleoyl-L-carnitine from its substrates, oleoyl-CoA and L-carnitine. We will explore the enzymatic kinetics, substrate specificity, and the critical regulatory mechanisms governing this reaction. Furthermore, this document furnishes detailed experimental protocols for the measurement of CPT I activity and the quantification of its product, this compound, offering a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction: CPT I as a Metabolic Gateway

The catabolism of LCFAs is a fundamental source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. However, the inner mitochondrial membrane is impermeable to activated LCFAs (acyl-CoAs). The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, and Carnitine Palmitoyltransferase I (CPT I) is the enzyme that controls entry into this pathway.[1][2]

CPT I, an integral protein of the outer mitochondrial membrane, catalyzes the reversible transesterification of a long-chain fatty acyl-CoA to L-carnitine, producing an acylcarnitine and releasing Coenzyme A (CoA).[1] This guide focuses specifically on the synthesis of this compound, the product derived from oleic acid (18:1), one of the most abundant fatty acids in the human body. Understanding the kinetics and regulation of CPT I's activity towards oleoyl-CoA is crucial for elucidating its role in metabolic health and disease states like insulin resistance and obesity.

The Enzymatic Synthesis of this compound

The primary function of CPT I is to catalyze the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. For oleic acid, the reaction is as follows:

Oleoyl-CoA + L-Carnitine ⇌ this compound + CoASH

This reaction occurs on the cytosolic face of the outer mitochondrial membrane. The product, this compound, is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[1] Once inside the mitochondrial matrix, CPT II, located on the inner membrane, reverses the reaction, reforming oleoyl-CoA for its subsequent entry into the β-oxidation spiral.

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OleoylCoA Oleoyl-CoA CPT1 CPT I OleoylCoA->CPT1 LCarnitine_cyt L-Carnitine LCarnitine_cyt->CPT1 CoA_cyt CoA CPT1->CoA_cyt OleoylCarnitine This compound CPT1->OleoylCarnitine Synthesis CACT CACT CPT2 CPT II CACT:e->CPT2:w Transport Lcarnitine_cyt Lcarnitine_cyt CACT->Lcarnitine_cyt Antiport OleoylCoA_matrix Oleoyl-CoA CPT2:e->OleoylCoA_matrix:w Lcarnitine_matrix Lcarnitine_matrix CPT2:e->Lcarnitine_matrix:w BetaOx β-Oxidation OleoylCoA_matrix:e->BetaOx:w LCarnitine_matrix L-Carnitine LCarnitine_matrix->CACT OleoylCarnitine->CACT

Figure 1. The Carnitine Shuttle Pathway for Oleoyl-CoA.

CPT I Isoforms and Substrate Specificity

Mammalian tissues express three isoforms of CPT I, encoded by distinct genes, which exhibit different kinetic properties and tissue distribution.

  • CPT1A (Liver isoform): Predominantly expressed in the liver, kidney, pancreas, and other tissues.[3] It is characterized by a lower affinity for carnitine and lower sensitivity to its inhibitor, malonyl-CoA, compared to CPT1B.[3][4]

  • CPT1B (Muscle isoform): The primary isoform in skeletal muscle, heart, and adipose tissue.[5] It has a higher affinity for carnitine and is significantly more sensitive to malonyl-CoA inhibition.[3][4]

  • CPT1C (Brain isoform): Expressed mainly in neurons within the brain, specifically in the endoplasmic reticulum rather than the mitochondria. Its precise role in fatty acid metabolism is still under investigation, and it displays low catalytic activity.[2]

CPT I demonstrates broad specificity for long-chain fatty acyl-CoAs (C12-C20). Studies on rat liver CPT I show that the maximal activity (Vmax) varies with the fatty acid substrate. Oleoyl-CoA (18:1n-9) is a highly favored substrate, with a Vmax second only to palmitoleoyl-CoA (16:1n-7).[6] Similarly, mitochondria from newborn pig muscle oxidize oleic acid (18:1n-9) at a higher rate than saturated fatty acids like stearic acid (18:0).[7]

Quantitative Analysis of CPT I Activity

The catalytic efficiency and regulation of CPT I are critical determinants of fatty acid oxidation rates. The following tables summarize key quantitative data regarding substrate kinetics and inhibitor sensitivity.

Table 1: Kinetic Parameters of CPT I Isoforms Note: Specific Km values for oleoyl-CoA are not prominently available in the cited literature; values for palmitoyl-CoA are provided as a close structural and functional analogue.

ParameterCPT1A (Liver)CPT1B (Muscle)SubstrateOrganism/TissueCitation
Relative Vmax 18:1n-9 > 18:2n-6 > 16:0Not specifiedVarious Acyl-CoAsRat Liver[6]
Km (Carnitine) ~30 µM~500 µML-CarnitineRat[2][3]
Km (Acyl-CoA) ~75 µM~80 µMPalmitoyl-CoARat Muscle[8]

Table 2: Inhibition of CPT I Activity by Malonyl-CoA (IC₅₀ Values) The IC₅₀ is the concentration of malonyl-CoA required to achieve 50% inhibition of CPT I activity.

Isoform / ConditionIC₅₀ (µM)Substrate Conc.PreparationOrganism/TissueCitation
CPT1B 0.034 µM25 µM Palmitoyl-CoAIsolated MitochondriaRat Muscle[8][9]
CPT1B 0.61 µM25 µM Palmitoyl-CoAPermeabilized FibersRat Muscle[8][9]
CPT1B 0.49 µM150 µM Palmitoyl-CoAIsolated MitochondriaRat Muscle[8][9]
CPT1B 6.3 µM150 µM Palmitoyl-CoAPermeabilized FibersRat Muscle[8][9]
CPT1B (Untrained) 0.49 ± 0.17 µMNot specifiedIsolated MitochondriaHuman Skeletal Muscle[10]
CPT1B (Trained) 0.17 ± 0.04 µMNot specifiedIsolated MitochondriaHuman Skeletal Muscle[10]
CPT1A 116 µMNot specifiedYeast-expressedMouse[4][11]
CPT1B 0.29 µMNot specifiedYeast-expressedMouse[4][11]

Regulation by Malonyl-CoA: The Metabolic Switch

The synthesis of this compound by CPT I is tightly regulated, primarily through allosteric inhibition by malonyl-CoA.[12] Malonyl-CoA is the first committed intermediate in the de novo synthesis of fatty acids. This regulatory link provides a sophisticated mechanism for controlling fuel selection.

When carbohydrate levels are high (e.g., in a fed state), glycolysis produces abundant acetyl-CoA. Acetyl-CoA carboxylase (ACC) converts cytosolic acetyl-CoA to malonyl-CoA. The resulting increase in malonyl-CoA concentration strongly inhibits CPT I, preventing the transport of oleoyl-CoA and other LCFAs into the mitochondria for oxidation.[1][12] This effectively shunts fatty acids towards storage pathways (e.g., triglyceride synthesis) while the cell utilizes glucose for energy. Conversely, during fasting or exercise, ACC activity decreases, leading to lower malonyl-CoA levels, which relieves the inhibition on CPT I and promotes fatty acid oxidation.[12]

Glucose High Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Synthesis CPT1 CPT I MalonylCoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO

Figure 2. Allosteric Inhibition of CPT I by Malonyl-CoA.

Experimental Methodologies

Accurate measurement of CPT I activity and its products is fundamental to metabolic research. The following sections provide detailed protocols for key assays.

Protocol: CPT I Activity Assay (Forward Radioisotope Method)

This protocol measures the rate of conversion of a radiolabeled acyl-CoA substrate to its acylcarnitine product. It is adapted from established methods for use with isolated mitochondria.[13]

A. Materials:

  • Isolation Buffer: e.g., 100 mM KCl, 40 mM Tris·HCl, 1 mM EDTA, 1 mM ATP, 1.5% fatty acid-free BSA, pH 7.4.

  • Assay Buffer: e.g., 70 mM sucrose, 80 mM KCl, 10 mM HEPES, 5 mM L-carnitine, 2 mM KCN, 1% fatty acid-free BSA, pH 7.4.

  • Substrate: Oleoyl-CoA (or Palmitoyl-CoA).

  • Radiolabeled Substrate: [³H]L-carnitine or [¹⁴C]palmitoyl-CoA.

  • Stop Solution: 1 M HCl or 6% perchloric acid.

  • Extraction Solvent: Water-saturated butanol.

  • Scintillation fluid and counter.

B. Procedure:

  • Mitochondrial Isolation: Isolate intact mitochondria from tissue homogenates (e.g., skeletal muscle, liver) using differential centrifugation. The entire procedure should be performed at 0-4°C.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

  • Reaction Setup:

    • In a microcentrifuge tube, add 80 µL of Assay Buffer.

    • Add 10 µL of the mitochondrial suspension (e.g., 20-50 µg of protein).

    • To measure malonyl-CoA sensitivity, add the desired concentration of the inhibitor at this stage.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding 10 µL of a substrate mix containing oleoyl-CoA (final concentration e.g., 100 µM) and [³H]L-carnitine (final concentration e.g., 500 µM, with specific activity of ~1-2 µCi/µmol).

  • Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C, ensuring the reaction remains within the linear range of product formation.

  • Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold 1 M HCl.

  • Product Extraction:

    • Add 400 µL of water-saturated butanol to each tube.

    • Vortex vigorously for 30 seconds to extract the radiolabeled this compound into the organic phase.

    • Centrifuge at >10,000 x g for 5 minutes to separate the phases.

  • Quantification:

    • Carefully transfer an aliquot (e.g., 200 µL) of the upper butanol phase to a scintillation vial.

    • Add 5 mL of scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate CPT I activity as nmol of product formed per minute per mg of mitochondrial protein.

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the specific and sensitive quantification of this compound in biological matrices like plasma.[14][15]

A. Materials:

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

  • Reagents: Formic acid.

  • Internal Standard (IS): Deuterated this compound (e.g., Oleoyl-d3-L-carnitine).

  • LC-MS/MS system with a C18 reversed-phase column.

B. Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., to a final concentration of 100 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to separate this compound from other acylcarnitines and matrix components (e.g., a linear gradient from 5% to 95% B over several minutes).

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. A common transition for oleoylcarnitine is m/z 426.4 → 85.1.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration in unknown samples by determining the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

cluster_prep Sample Preparation cluster_assay CPT I Activity Assay cluster_quant Product Quantification (Alternative) Sample Tissue or Cells Homogenize Homogenization Sample->Homogenize Centrifuge1 Differential Centrifugation Homogenize->Centrifuge1 Mito Isolated Mitochondria Centrifuge1->Mito Incubate Incubate Mitochondria with [3H]L-Carnitine & Oleoyl-CoA Mito->Incubate Stop Stop Reaction (e.g., 1M HCl) Incubate->Stop Extract Butanol Extraction Stop->Extract LCMS LC-MS/MS Analysis (MRM for this compound) Stop->LCMS Non-Radioactive Workflow Scint Scintillation Counting Extract->Scint Result Calculate Activity (nmol/min/mg protein) Scint->Result LCMS->Result

Figure 3. Generalized Workflow for CPT I Activity Measurement.

Conclusion

Carnitine Palmitoyltransferase I is the master regulator of mitochondrial long-chain fatty acid oxidation. Its synthesis of this compound from oleoyl-CoA is a critical, highly regulated step that dictates cellular fuel choice. The sensitivity of the CPT1A and CPT1B isoforms to malonyl-CoA provides a direct link between carbohydrate and fat metabolism, allowing cells to adapt to varying nutritional and energetic states. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers investigating metabolic pathways and developing therapeutic strategies targeting CPT I in diseases such as type 2 diabetes, obesity, and cardiovascular disorders.

References

Oleoyl-L-Carnitine: An Endogenous Human Metabolite at the Crossroads of Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine, a long-chain acylcarnitine, is an endogenous human metabolite central to cellular energy metabolism. Formed from the esterification of oleic acid to L-carnitine, its primary physiological role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While indispensable for normal fatty acid metabolism, emerging evidence has implicated elevated levels of this compound and other long-chain acylcarnitines in the pathophysiology of various metabolic diseases, including insulin resistance, cardiovascular disease, and chronic inflammation. This technical guide provides a comprehensive overview of the biochemistry, metabolic pathways, and pathophysiological significance of this compound. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound (C18:1) is a key intermediate in the intricate process of fatty acid metabolism.[1] Its formation is a critical step in the carnitine shuttle system, which enables the entry of long-chain fatty acids into the mitochondria for energy production.[2] Under conditions of metabolic homeostasis, the production and utilization of this compound are tightly regulated. However, in states of metabolic stress, such as obesity and type 2 diabetes, an imbalance between fatty acid uptake and mitochondrial oxidative capacity can lead to the accumulation of this compound and other long-chain acylcarnitines.[2] This accumulation is not merely a biomarker of metabolic dysfunction but is increasingly recognized as an active participant in disease progression, mediating pro-inflammatory and cell stress signaling pathways.[3][4] This guide aims to provide a detailed technical resource for the scientific community to foster a deeper understanding of this compound's role in human health and disease.

Biochemical Properties and Metabolism

Biosynthesis of this compound

The biosynthesis of this compound is a reversible esterification reaction that occurs in the cytoplasm. The synthesis of the L-carnitine backbone itself is a multi-step process involving the amino acids lysine and methionine, primarily in the liver and kidneys.[5] this compound is then formed from L-carnitine and oleoyl-CoA, the activated form of the monounsaturated fatty acid, oleic acid. This reaction is catalyzed by a family of enzymes known as carnitine acyltransferases.[1][6] Specifically, carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, is a key enzyme responsible for the formation of long-chain acylcarnitines, including this compound.[2] The substrate specificities of carnitine acyltransferases can vary, with some evidence suggesting that carnitine octanoyltransferase (CROT) may also handle a range of acyl-CoAs.[1][7]

The Carnitine Shuttle and Mitochondrial β-Oxidation

The primary function of this compound is to transport oleic acid across the inner mitochondrial membrane, which is impermeable to long-chain acyl-CoAs.[2] Once formed, this compound is transported into the mitochondrial intermembrane space and then across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2] In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, converting this compound back to oleoyl-CoA and freeing L-carnitine.[2][8] The regenerated oleoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation for ATP production. The free L-carnitine is transported back to the cytoplasm by CACT to participate in another round of fatty acid transport.[2]

Degradation of this compound

The degradation of this compound is essentially the reversal of its synthesis, a hydrolysis reaction that yields oleic acid and L-carnitine. This process is catalyzed by acylcarnitine hydrolases. The carnitine moiety can be further metabolized by gut microbiota into trimethylamine (TMA), which is then converted in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease.[9]

Quantitative Data

The concentration of this compound in human plasma is a valuable biomarker for assessing metabolic health. Alterations in its levels are associated with various disease states.

Biological Matrix Condition Mean Concentration (μmol/L) Fold Change vs. Healthy Reference
PlasmaHealthy (Normal Renal Function)0.34-[10]
PlasmaChronic Kidney Disease (CKD)0.461.35[10]
PlasmaEnd-Stage Renal Disease (ESRD) - Controls2.106.18[10]
PlasmaEnd-Stage Renal Disease (ESRD) - Cardiovascular Mortality Cases2.707.94[10]

Pathophysiological Significance

Association with Metabolic Diseases

Elevated circulating levels of this compound and other long-chain acylcarnitines are strongly associated with insulin resistance and type 2 diabetes.[3][11] This accumulation is thought to impair insulin signaling in tissues such as skeletal muscle.[2] Furthermore, increased plasma concentrations of this compound have been identified as a predictor of cardiovascular mortality in patients with end-stage renal disease.[10]

Pro-inflammatory Signaling

Long-chain acylcarnitines, including this compound, have been shown to activate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation characteristic of metabolic syndrome.[3][12] Studies using other long-chain acylcarnitines as representatives have demonstrated the activation of key inflammatory signaling cascades.

Long-chain acylcarnitines can induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[3][4][11] These are critical downstream components of many pro-inflammatory signaling pathways. Their activation leads to the expression and secretion of pro-inflammatory cytokines and mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[12]

Evidence suggests that long-chain acylcarnitines can activate the nuclear factor-kappa B (NF-κB) signaling pathway.[3][13] This activation is thought to be mediated, at least in part, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), although the exact receptors involved are still under investigation.[14] The adapter protein MyD88, crucial for the signaling of most TLRs, has been shown to be involved in the pro-inflammatory effects of long-chain acylcarnitines.[3][14]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a representative method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

5.1.1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

5.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d3).[15]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[16]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[16]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[16]

5.1.3. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[17]

  • Mobile Phase A: 0.1% formic acid in water.[17]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from other plasma components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 426.4 → 85.1[17][18]

    • This compound-d3 (IS): m/z 429.4 → 85.1

5.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the unknown plasma samples is then determined from this curve.

Visualizations

Signaling Pathways

Carnitine_Shuttle cluster_cytoplasm Cytoplasm cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix Oleoyl_CoA Oleoyl-CoA CPT1 CPT1 Oleoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Oleoyl_L_Carnitine_cyto This compound CPT1->Oleoyl_L_Carnitine_cyto CoA_cyto CoA CPT1->CoA_cyto releases CACT CACT Oleoyl_L_Carnitine_cyto->CACT ims_placeholder Oleoyl_L_Carnitine_matrix This compound CPT2 CPT2 Oleoyl_L_Carnitine_matrix->CPT2 Oleoyl_CoA_matrix Oleoyl-CoA CPT2->Oleoyl_CoA_matrix L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix releases CoA_matrix CoA CoA_matrix->CPT2 Beta_Oxidation β-Oxidation Oleoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT CACT->L_Carnitine_cyto CACT->Oleoyl_L_Carnitine_matrix

The Carnitine Shuttle Pathway for this compound.

Pro_inflammatory_Signaling LCAC Long-Chain Acylcarnitines (e.g., this compound) PRR Pattern Recognition Receptor (e.g., TLR) LCAC->PRR activates MyD88 MyD88 PRR->MyD88 recruits MAPK_cascade MAPK Cascade MyD88->MAPK_cascade NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway JNK JNK MAPK_cascade->JNK activates ERK ERK MAPK_cascade->ERK activates Cytokines Pro-inflammatory Cytokines & Mediators (e.g., TNF-α, COX-2) JNK->Cytokines promotes transcription ERK->Cytokines promotes transcription NFkB NF-κB NFkB_pathway->NFkB activates NFkB->Cytokines promotes transcription

Proposed Pro-inflammatory Signaling by Long-Chain Acylcarnitines.
Experimental Workflow

LCMS_Workflow Plasma_Sample Plasma Sample (50 µL) Add_IS_ACN Add Internal Standard and Acetonitrile (150 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Workflow for this compound Quantification in Plasma.

Conclusion

This compound is a multifaceted endogenous metabolite with a well-established role in energy metabolism and an emerging role as a signaling molecule in the pathogenesis of metabolic diseases. The accumulation of this compound in disease states highlights its potential as both a biomarker and a therapeutic target. The technical information, protocols, and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular mechanisms by which this compound exerts its signaling effects is warranted and will be crucial for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders.

References

Methodological & Application

Application Note: Quantification of Oleoyl-L-Carnitine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleoyl-L-carnitine, a long-chain acylcarnitine, is a crucial intermediate in the metabolism of fatty acids. It facilitates the transport of oleic acid into the mitochondria for β-oxidation, a key process for cellular energy production. The accurate quantification of this compound in biological matrices such as plasma is essential for studying metabolic disorders, including fatty acid oxidation defects and cardiovascular diseases.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3]

This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and reproducible LC-MS/MS method. The procedure involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode.[2]

Principle of the Method

The method employs a simple protein precipitation technique using cold acetonitrile to extract this compound and an internal standard from human plasma.[2] The supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). The quantification is based on the ratio of the peak area of this compound to that of a deuterated internal standard, which corrects for matrix effects and variations in sample processing.

Experimental Protocols

1. Materials and Reagents

  • This compound hydrochloride (analytical standard)

  • This compound-d3 hydrochloride (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.[2]

    • Prepare a separate 1 mg/mL stock solution of this compound-d3 hydrochloride in methanol.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 1:1 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[2]

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound-d3 hydrochloride stock solution with acetonitrile to a final concentration of 100 ng/mL.[2]

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the ice-cold internal standard working solution (100 ng/mL in acetonitrile).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS System and Conditions

The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Agilent 1100 series or equivalent
Column C18 (e.g., 150 mm x 3.0 mm, 3.5 µm)[4][5]
Mobile Phase A 0.1% Formic acid in Water[6]
Mobile Phase B 0.1% Formic acid in Acetonitrile[5]
Gradient Program See Table 2
Flow Rate 0.5 mL/min[4]
Column Temperature 50 °C[4]
Injection Volume 10 µL[2]

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.51000
0.5 - 3.0Linear gradient to 35Linear gradient to 65
3.0 - 6.03565
6.0 - 9.7Linear gradient to 60Linear gradient to 40
9.7 - 10.7Linear gradient to 95Linear gradient to 5
10.7 - 18.5955 (Column Wash)
18.5 - 22.0Return to 100Return to 0 (Re-equilibration)

Note: The gradient program is adapted from a similar method and may require optimization.[4]

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole (e.g., AB Sciex API 4000)
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Ion Spray Voltage 5500 V[4]
Source Temperature 500-600 °C[4]
Nebulizer Gas (GS1) 50 psi[4]
Heater Gas (GS2) 50 psi[4]
Curtain Gas 40 psi[4]
Collision Gas (CAD) Medium[4]
Detection Mode Multiple Reaction Monitoring (MRM)
Dwell Time 100 ms per transition[4]

5. Data Acquisition and Processing

  • Acquire data in MRM mode using the transitions specified in Table 4.

  • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

Table 4: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound426.485.1
This compound-d3429.485.1

The product ion at m/z 85.1 is a characteristic fragment for acylcarnitines.[5][6]

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 50 µL Human Plasma is Add 150 µL Internal Standard in Acetonitrile plasma->is vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial inject Inject 10 µL vial->inject lc C18 Reversed-Phase Chromatography inject->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the quantification of this compound.

G cluster_pathway Carnitine Shuttle Pathway cluster_mito oleic_acid Oleic Acid (in Cytosol) oacyl_coa Oleoyl-CoA oleic_acid->oacyl_coa Acyl-CoA Synthetase cpt1 CPT1 o_carnitine This compound oacyl_coa->o_carnitine Carnitine cpt1->o_carnitine translocase Translocase o_carnitine->translocase o_carnitine_mito This compound translocase->o_carnitine_mito mito_matrix Mitochondrial Matrix cpt2 CPT2 o_carnitine_mito->cpt2 oacyl_coa_mito Oleoyl-CoA cpt2->oacyl_coa_mito CoA beta_ox β-Oxidation oacyl_coa_mito->beta_ox

Caption: Simplified signaling pathway of this compound in fatty acid metabolism.

References

Analytical Reference Standards for Oleoyl-L-Carnitine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleoyl-L-carnitine is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is an ester of oleic acid and L-carnitine, and its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2] The accurate quantification of this compound is of paramount importance in various research fields, including the study of metabolic disorders, cardiovascular diseases, and drug development, as altered levels can serve as a critical biomarker.[2][3] This document provides detailed application notes and protocols for the use of analytical reference standards in the quantification and characterization of this compound.

Physicochemical Properties and Storage

Analytical reference standards of this compound are essential for ensuring the accuracy and reproducibility of experimental results. The table below summarizes the key physicochemical properties of this compound.

PropertyValue
Synonyms CAR 18:1, C18:1 Carnitine, L-Carnitine oleoyl ester, L-Oleoylcarnitine
Molecular Formula C₂₅H₄₇NO₄
Molecular Weight 425.6 g/mol
CAS Number 38677-66-6

Proper storage and handling of this compound analytical standards are crucial to maintain their integrity and stability.

FormStorage ConditionDurationKey Considerations
Solid (Powder) -20°CMonths to YearsStore in a dry, dark place. For optimal stability, consider storage under an inert gas (e.g., argon or nitrogen).
Solution -20°CMonthsUse glass vials with Teflon-lined caps. It is advisable to avoid multiple freeze-thaw cycles.

Metabolic Significance: The Carnitine Shuttle

This compound is a key intermediate in the carnitine shuttle, a vital process for cellular energy production from fatty acids. Long-chain fatty acids like oleic acid are first activated to oleoyl-CoA in the cytoplasm. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. The carnitine shuttle, through a series of enzymatic reactions, facilitates their transport into the mitochondrial matrix where β-oxidation occurs.

CarnitineShuttle cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OleicAcid Oleic Acid OleoylCoA Oleoyl-CoA OleicAcid->OleoylCoA ACSL OleoylCarnitine_cyto This compound OleoylCoA->OleoylCarnitine_cyto CPT1 CoA_cyto CoA OleoylCoA->CoA_cyto CPT1 LCarnitine_cyto L-Carnitine CPT1 CPT1 LCarnitine_cyto->CPT1 CACT CACT OleoylCarnitine_cyto->CACT OleoylCarnitine_matrix This compound CACT->OleoylCarnitine_matrix CPT2 CPT2 LCarnitine_matrix L-Carnitine OleoylCarnitine_matrix->LCarnitine_matrix CPT2 OleoylCoA_matrix Oleoyl-CoA OleoylCarnitine_matrix->OleoylCoA_matrix CPT2 LCarnitine_matrix->CACT BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation CoA_matrix CoA CoA_matrix->CPT2

The Carnitine Shuttle Pathway.

Application Notes and Experimental Protocols

The accurate quantification of this compound in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and specificity.[3][4] While High-Performance Liquid Chromatography (HPLC) with UV detection is a more common technique, it generally lacks the sensitivity for endogenous this compound quantification without derivatization.[4]

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound in human plasma.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (or other suitable isotopic-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Standard and Sample Preparation

SamplePrep Start Start: Plasma Sample (50 µL) Add_IS Add 150 µL ice-cold Acetonitrile containing Internal Standard (100 ng/mL) Start->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer supernatant to a new tube Centrifuge->Supernatant Evaporate Evaporate to dryness under nitrogen Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of 50:50 Methanol:Water Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

LC-MS/MS Sample Preparation Workflow.
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[5]

  • Sample Preparation:

    • Allow plasma samples to thaw on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d3).[5]

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: 426.4 -> 85.1, this compound-d3: 429.4 -> 85.1

4. Data Analysis and Quantitative Data Summary

Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the working standards. The following table summarizes typical performance characteristics for the LC-MS/MS analysis of long-chain acylcarnitines.

ParameterTypical Value
Linearity Range 5 - 200 ng/mL[6]
Limit of Detection (LOD) ~0.5 ng/mL[6]
Limit of Quantification (LOQ) ~1.5 ng/mL[6]
Recovery >88%[6]
Inter-day Precision (RSD) <15%[6]
Intra-day Precision (RSD) <10%[6]
Protocol 2: General Protocol for HPLC-UV Analysis (with limitations)

Direct HPLC-UV analysis of endogenous this compound is challenging due to its low concentrations and lack of a strong chromophore.[4] However, for applications involving higher concentrations, such as in formulation analysis, a general HPLC-UV method can be employed. This protocol is adapted from methods for L-carnitine and acetyl-L-carnitine.

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC Grade)

  • 1-Nonanesulfonic Acid Sodium Salt (Ion-Pair Reagent)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Ultrapure Water

2. Chromatographic Conditions

ParameterCondition
HPLC System HPLC with UV detector
Column C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 150 x 4.6 mm I.D.)[7][8]
Mobile Phase Methanol / 5 mM 1-Nonanesulfonic Acid Sodium Salt in 20 mM NaH₂PO₄ (pH 2.5) (30:70, v/v)[8]
Flow Rate 1.0 mL/min[7][8]
Column Temperature 40°C[7][8]
Detection Wavelength 210 nm[7][8]
Injection Volume 10 µL[7][8]

3. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of this compound in ultrapure water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with ultrapure water.

  • Sample Preparation: For formulations, dissolve the sample in ultrapure water, sonicate, and filter through a 0.45 µm filter before injection.

4. Quantitative Data Summary for HPLC-UV of Carnitines (for reference)

ParameterL-CarnitineAcetyl-L-Carnitine
Linearity Range 5 - 400 µmol/L[7]Not Specified
Average Recovery 98.2%[7]Not Specified
RSD (Within-Assay) 3.36%[7]Not Specified
RSD (Between-Assay) 3.34%[7]Not Specified
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of analytical reference standards.

1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the this compound analytical standard.

  • Dissolve the standard in a suitable deuterated solvent (e.g., Methanol-d4, Deuterium Oxide - D₂O). The choice of solvent will depend on the specific information required and the solubility of the standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters (Example for ¹H NMR)

ParameterSetting
Spectrometer 400 MHz or higher
Nucleus ¹H
Solvent Methanol-d4
Temperature 298 K
Pulse Program Standard 1D pulse sequence (e.g., zg30)
Number of Scans 16-64 (depending on concentration)
Relaxation Delay 1-2 seconds

3. Data Analysis

  • Process the raw data (Fourier transformation, phase correction, baseline correction).

  • Integrate the signals and assign them to the corresponding protons in the this compound structure. The chemical shifts will be characteristic of the different functional groups within the molecule.

This compound in Cardiovascular Disease

Elevated levels of long-chain acylcarnitines, including this compound, have been associated with an increased risk of cardiovascular disease.[9][10] The proposed mechanism involves the potential for these molecules to induce mitochondrial dysfunction, oxidative stress, and inflammation, contributing to the pathogenesis of conditions like heart failure and atherosclerosis.[11][12]

CVD_Pathway Elevated_OLC Elevated this compound Mito_Dysfunction Mitochondrial Dysfunction Elevated_OLC->Mito_Dysfunction ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production Inflammation Pro-inflammatory Signaling ROS_Production->Inflammation Endo_Dysfunction Endothelial Dysfunction ROS_Production->Endo_Dysfunction Inflammation->Endo_Dysfunction Atherosclerosis Atherosclerosis Endo_Dysfunction->Atherosclerosis Heart_Failure Heart Failure Atherosclerosis->Heart_Failure

Proposed Role in Cardiovascular Disease.

Conclusion

The use of well-characterized analytical reference standards for this compound is indispensable for obtaining reliable and reproducible data in research, clinical diagnostics, and drug development. The detailed protocols and data presented in this document provide a comprehensive resource for scientists working with this important metabolite. The high sensitivity and specificity of LC-MS/MS make it the method of choice for accurate quantification in biological matrices, while HPLC and NMR serve as valuable tools for the analysis of bulk material and structural confirmation. A thorough understanding of the analytical methodologies and the metabolic role of this compound will continue to advance our knowledge of its significance in health and disease.

References

oleoyl-L-carnitine solubility in DMSO, ethanol, and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of oleoyl-L-carnitine, along with protocols for its dissolution and use in common research applications.

Physicochemical Properties and Solubility

This compound is a long-chain acylcarnitine, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production. It also functions as a signaling molecule, notably as an inhibitor of the glycine transporter 2 (GlyT2).[1] Understanding its solubility is critical for the preparation of stock solutions for in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. The choice of solvent should be guided by the specific experimental requirements, including compatibility with the biological system under investigation.

SolventFormSolubility (mg/mL)Molar Equivalent (mM)NotesReference(s)
DMSO Inner Salt~10-14~23.5 - 32.9[1][2][3]
Chloride Salt30~64.9Hygroscopic; use fresh, anhydrous solvent.[4][4][5]
Ethanol Inner Salt~20~47.0May require sonication to fully dissolve.[4][1][2]
Chloride Salt30~64.9[4][5]
DMF Inner Salt~20~47.0[1]
Chloride Salt30~64.9[5]
Methanol Inner SaltSlightly Soluble-[1][2]
PBS (pH 7.2) Chloride Salt1~2.2[5]

Molecular Weight of this compound (inner salt) = 425.6 g/mol Molecular Weight of this compound hydrochloride = 462.1 g/mol [4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.621 mg of the compound.[4]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution from 4.621 mg, add 1 mL of DMSO.[4]

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.[4]

    • To ensure complete dissolution, sonicate the vial in an ultrasonic bath for 10-15 minutes.[4][6]

    • Gentle warming to 37°C may also aid dissolution.[4]

  • Visual Inspection: Visually inspect the solution to ensure no particulates are present. The solution should be clear.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7][8] For long-term storage, glass vials with Teflon-lined caps are recommended.[9]

Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.[4]

  • Dilution: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[4]

  • Mixing and Application: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.[4]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound has been shown to activate pro-inflammatory signaling pathways.[4] This is thought to occur through a MyD88-dependent pathway, which leads to the phosphorylation and activation of downstream kinases such as JNK and ERK.[4] Additionally, it has been implicated in the activation of STAT3 signaling.[8]

oleoyl_carnitine_signaling oleoyl This compound myd88 MyD88-dependent pathway oleoyl->myd88 stat3 STAT3 Activation oleoyl->stat3 jnk_erk Phosphorylation of JNK and ERK myd88->jnk_erk pro_inflammatory Pro-inflammatory Response jnk_erk->pro_inflammatory hepatocarcinogenesis Hepatocarcinogenesis stat3->hepatocarcinogenesis experimental_workflow weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock dilute Dilute to Working Concentration stock->dilute treat Treat Cells/Tissues dilute->treat assay Perform Bioassay treat->assay analyze Data Analysis assay->analyze

References

Application Notes and Protocols: Oleoyl-L-carnitine as a Selective GlyT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of oleoyl-L-carnitine as a potent and selective inhibitor of the glycine transporter 2 (GlyT2). This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Glycine is a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem. The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2. GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine, thus terminating the neurotransmission and enabling the refilling of synaptic vesicles. Selective inhibition of GlyT2 represents a promising therapeutic strategy for conditions associated with deficits in inhibitory neurotransmission, such as chronic pain.[1][2]

This compound, an endogenous long-chain acylcarnitine, has been identified as a potent and selective non-competitive inhibitor of GlyT2.[1][2] Its mechanism of action involves direct binding to the transporter, which stabilizes the outward-facing conformation and allosterically inhibits glycine transport.[3] This leads to an elevation of synaptic glycine levels, enhancement of inhibitory neurotransmission, and potential analgesic effects.[4]

Data Presentation

Inhibitory Potency of this compound and Related Lipids on Glycine Transporters

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other related lipid compounds on human GlyT1 and GlyT2, as determined by electrophysiological recordings in Xenopus laevis oocytes.[4]

CompoundGlyT1 IC50 (µM)GlyT2 IC50 (µM)95% Confidence Interval (µM) for GlyT2
This compound (OLCarn) >100.34 0.21–0.53
Palmitoyl-L-carnitine (PLCarn)>100.600.21–1.7
Lauroyl-L-carnitine (LLCarn)>10>10-
Stearoyl-L-carnitine (SLCarn)>10>3 (16.8 ± 6.1% inhibition at 3 µM)-
Linthis compound (LiLCarn)>10>3 (9.5 ± 3.2% inhibition at 3 µM)-
N-Oleoylglycine (NOGly)>100.880.23–3.3
Oleic Acid>10>10-
N-Arachidonyl-glycine (NAGly)>303.4 ± 0.6-
Impact of Mutations in GlyT2 Extracellular Loop 4 (EL4) on this compound Inhibition

Site-directed mutagenesis studies have identified a critical residue in the extracellular loop 4 (EL4) of GlyT2 that is essential for the inhibitory activity of this compound. The I545L mutation dramatically reduces the sensitivity of GlyT2 to this compound.[4]

GlyT2 ConstructThis compound IC50 (µM)95% Confidence Interval (µM)
Wild-type GlyT2 0.34 0.21–0.53
GlyT2(EL2 Chimera)0.610.26–1.4
GlyT2(EL4 Chimera)>10-
R531L0.430.21–0.88
K532G0.570.37–0.87
I545L >10 -
I545A0.220.16–0.31
I545M0.680.35–1.3
I545F0.440.25–0.78

Experimental Protocols

Protocol 1: Characterization of GlyT2 Inhibition by this compound using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol details the methodology for expressing human GlyT2 in Xenopus laevis oocytes and functionally assessing the inhibitory effect of this compound using TEVC.

1. Preparation of Xenopus laevis Oocytes and cRNA Injection:

  • Harvest stage V–VI oocytes from female Xenopus laevis frogs.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL collagenase A) to remove the follicular cell layer.

  • Subclone human GlyT2a cDNA into an oocyte transcription vector (e.g., pOTV).

  • Linearize the plasmid DNA and transcribe capped complementary RNA (cRNA) using a T7 RNA polymerase in vitro transcription kit.

  • Inject each oocyte with approximately 50 ng of GlyT2 cRNA.

  • Incubate the injected oocytes at 18°C in Barth's solution for 2–4 days to allow for transporter expression.

2. Two-Electrode Voltage Clamp (TEVC) Recordings:

  • Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl.

  • Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.

  • Record glycine-induced currents by applying a known concentration of glycine (e.g., 30 µM, which is close to the EC50 for GlyT2).

  • To determine the IC50 of this compound, co-apply increasing concentrations of this compound with a fixed concentration of glycine. Allow the current to reach a stable level of inhibition for each concentration. Due to the slow onset of inhibition, a 3-minute application may be required for a stable level of inhibition at 1 µM this compound.[4]

  • Wash the oocyte with ND96 solution between applications. Note that the washout of this compound is slow. The inclusion of 1 mM β-cyclodextrin in the wash solution can accelerate the recovery of glycine transport currents.[4]

3. Data Analysis:

  • Measure the peak current amplitude in response to glycine in the absence and presence of different concentrations of this compound.

  • Normalize the currents to the control glycine response.

  • Plot the normalized current as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: [³H]-Glycine Uptake Assay in Transfected Mammalian Cells

This protocol provides a method to measure the effect of this compound on glycine transport in a mammalian cell line expressing GlyT2.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 or C6 glioma cells) in appropriate growth medium.

  • Transfect the cells with a plasmid encoding human GlyT2 using a standard transfection reagent.

  • Allow 24-48 hours for transporter expression.

2. [³H]-Glycine Uptake Assay:

  • Plate the transfected cells in 24- or 48-well plates and grow to confluence.

  • Wash the cells with an uptake buffer (e.g., HEPES-buffered saline containing 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).

  • Pre-incubate the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound in the uptake buffer for 30 minutes at 37°C.

  • Initiate the glycine uptake by adding uptake buffer containing a mixture of non-radiolabeled glycine and [³H]-glycine (e.g., a final concentration of 10 µM glycine with 2 µCi/mL [³H]-glycine).

  • Allow the uptake to proceed for a defined period (e.g., 6-10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.2 N NaOH).

  • Determine the amount of [³H]-glycine taken up by the cells using liquid scintillation counting.

  • Measure the total protein concentration in each well for normalization.

3. Data Analysis:

  • Calculate the specific glycine uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT2 inhibitor like ALX1393) from the total uptake.

  • Express the glycine uptake as pmol of glycine per mg of protein per minute.

  • Determine the inhibitory effect of this compound by comparing the uptake in the presence of the inhibitor to the vehicle control.

  • Calculate the IC50 value as described in the electrophysiology protocol.

Visualizations

Signaling Pathway of GlyT2 Inhibition by this compound

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft GlyT2 GlyT2 (Outward-facing) Glycine_Cytosol GlyT2->Glycine_Cytosol Transport Inhibited_GlyT2 GlyT2 (Inhibited State) GlyT2->Inhibited_GlyT2 Glycine_Vesicle Synaptic Vesicle (Glycine) Glycine_Synapse Glycine_Vesicle->Glycine_Synapse Release Glycine_Synapse->GlyT2 Reuptake Glycine_Receptor Postsynaptic Glycine Receptor Glycine_Synapse->Glycine_Receptor Binding Oleoyl_L_carnitine This compound Oleoyl_L_carnitine->GlyT2 Allosteric Binding to EL4 Inhibited_GlyT2->Glycine_Cytosol Transport Blocked Increased_Glycine Increased Synaptic Glycine Concentration Inhibited_GlyT2->Increased_Glycine Leads to Enhanced_Inhibition Enhanced Inhibitory Neurotransmission Increased_Glycine->Enhanced_Inhibition Results in Analgesia Analgesia Enhanced_Inhibition->Analgesia Potential Outcome

Caption: Signaling pathway of GlyT2 inhibition by this compound.

Experimental Workflow for Assessing GlyT2 Inhibition

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes Injection Inject cRNA into Oocytes Oocyte_Harvest->Injection cRNA_Prep Prepare GlyT2 cRNA (in vitro transcription) cRNA_Prep->Injection Incubation Incubate Oocytes (2-4 days, 18°C) Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Control_Recording Record Control Glycine Current TEVC_Setup->Control_Recording Inhibitor_Application Co-apply Glycine & This compound Control_Recording->Inhibitor_Application Washout Washout Inhibitor_Application->Washout Measure_Current Measure Peak Current Amplitude Inhibitor_Application->Measure_Current Washout->Control_Recording Repeat for next concentration Normalization Normalize Data to Control Response Measure_Current->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Experimental workflow for assessing GlyT2 inhibition.

References

Measuring Oleoyl-L-Carnitine in Biological Samples: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantification of oleoyl-L-carnitine in biological samples, a critical long-chain acylcarnitine involved in fatty acid metabolism. Accurate measurement of this compound is essential for investigating metabolic disorders, cardiovascular diseases, and for various applications within drug development.[1] The primary method detailed here is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), recognized as the gold standard for its high sensitivity and specificity in analyzing acylcarnitines.[1][2]

Introduction

This compound is an ester of L-carnitine and oleic acid, a monounsaturated omega-9 fatty acid. It plays a pivotal role in cellular energy production by facilitating the transport of long-chain fatty acids, like oleic acid, across the inner mitochondrial membrane for subsequent β-oxidation.[1][3][4][5] Altered levels of this compound and other acylcarnitines can serve as important biomarkers for inborn errors of metabolism, fatty acid oxidation disorders, and insulin resistance.[1][3] Therefore, robust and reliable analytical methods are crucial for its accurate quantification in biological matrices such as plasma, serum, and tissues.[6][7][8]

Overview of the Analytical Method

The protocol described herein employs a straightforward sample preparation procedure involving protein precipitation, followed by analysis using LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode.[1] This approach ensures high throughput and accurate quantification. For tissue samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed for cleaner extracts.[7]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Deuterated this compound (e.g., d3-oleoyl-L-carnitine) or a suitable long-chain acylcarnitine internal standard (IS)[7]

  • Methanol (LC-MS grade)[7]

  • Acetonitrile (LC-MS grade)[1]

  • Formic acid

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare 1 mg/mL stock solutions of this compound and the deuterated internal standard in methanol.[1]

  • Working Standard Solutions: Serially dilute the this compound stock solution in 50% methanol to prepare working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µM).[1]

  • Internal Standard Working Solution: Prepare a 1 µM working solution of the deuterated internal standard in 50% methanol.[1]

Sample Preparation (Plasma)

A simple protein precipitation method is suitable for plasma samples.[1]

  • To a 50 µL aliquot of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Sample Preparation (Tissue)

For tissue samples, a liquid-liquid extraction is recommended to ensure a clean sample.[7]

  • Weigh a portion of the frozen tissue and add it to a homogenization tube with ice-cold methanol.

  • Spike the sample with a known concentration of the internal standard.[7]

  • Homogenize the tissue until a uniform suspension is achieved.[7]

  • Incubate the homogenate on ice for 30 minutes to facilitate complete protein precipitation.[7]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the extracted this compound.[7]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[7]

  • Vortex and centrifuge the reconstituted sample before transferring it to an autosampler vial.[7]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized in the user's laboratory.

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.[9]
Column A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[10]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
Gradient A gradient elution from a low to high percentage of Mobile Phase B over several minutes is typical for separating acylcarnitines.[3]
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 10 µL
MS System A triple quadrupole mass spectrometer is ideal for MRM analysis.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
MRM Transitions To be determined by direct infusion of the analyte and internal standard. A common precursor ion for acylcarnitines is the molecular ion [M+H]+, and a common product ion is m/z 85.

Data Analysis and Quantitative Data Summary

Data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Table 1: Representative Quantitative Data for this compound Analysis

ParameterTypical ValueReference
Linearity (r²) > 0.99[11]
Lower Limit of Quantification (LLOQ) 0.1 - 1 nmol/mL[11]
Intra-day Precision (%CV) < 15%[12]
Inter-day Precision (%CV) < 15%[12]
Accuracy (% Recovery) 85 - 115%[12]
Extraction Recovery (Plasma) > 90%[10]
Extraction Recovery (Tissue) Variable (80-105%)[7][12]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma or Tissue) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation (for tissue) supernatant->dry_down Tissue Extract transfer Transfer to Autosampler Vial supernatant->transfer Plasma Extract reconstitute Reconstitution dry_down->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 centrifuge2->transfer lcms LC-MS/MS System transfer->lcms data_acq Data Acquisition (MRM) lcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: Workflow for the extraction and analysis of this compound.

Carnitine Shuttle Signaling Pathway

G cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space OA_cyto Oleic Acid (Cytosol) ACSL ACSL OA_cyto->ACSL OleoylCoA_cyto Oleoyl-CoA ACSL->OleoylCoA_cyto CPT1 CPT1 (Outer Membrane) OleoylCoA_cyto->CPT1 OleoylCarnitine_ims This compound (Intermembrane Space) CPT1->OleoylCarnitine_ims CACT CACT OleoylCarnitine_ims->CACT OleoylCarnitine_matrix This compound (Mitochondrial Matrix) CACT->OleoylCarnitine_matrix Carnitine_cyto L-Carnitine (Cytosol) CACT->Carnitine_cyto CPT2 CPT2 OleoylCarnitine_matrix->CPT2 OleoylCoA_matrix Oleoyl-CoA CPT2->OleoylCoA_matrix Carnitine_matrix L-Carnitine (Matrix) CPT2->Carnitine_matrix BetaOx β-Oxidation OleoylCoA_matrix->BetaOx ATP ATP (Energy) BetaOx->ATP Carnitine_cyto->CPT1 Carnitine_matrix->CACT

Caption: The carnitine shuttle pathway for oleic acid transport.

References

Sourcing and Application of High-Purity Oleoyl-L-Carnitine for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for utilizing high-purity oleoyl-L-carnitine in various research contexts. This document is intended for researchers, scientists, and professionals in drug development, offering guidance on sourcing, handling, and experimental application of this critical long-chain acylcarnitine.

Sourcing High-Purity this compound

For research purposes, it is imperative to source this compound of high purity to ensure the validity and reproducibility of experimental results. Several reputable suppliers cater to the scientific community, offering well-characterized compounds.

SupplierProduct NamePurityCAS NumberFormulationStorage
Cayman ChemicalThis compound≥95%38677-66-6A solid-20°C
Advent BioThis compound Chloride≥98.0%Not specifiedNot specified-20°C
Chem-ImpexThis compound chloride≥98% (TLC)31062-78-9White powder≤ -4°C
MilliporeSigma (Supelco™)This compound≥95.0% (HPLC)38677-66-6Not specified-20°C

When selecting a supplier, it is crucial to review the product's certificate of analysis to confirm its purity and identity. For quantitative assays, using an analytical standard is recommended.[1]

Experimental Protocols

This compound is a key intermediate in fatty acid metabolism, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] Its levels and activities are implicated in various physiological and pathophysiological states, including metabolic regulation, inflammation, and cardiovascular conditions.[2][4]

Preparation of this compound Stock Solution

A fundamental step in many experimental workflows is the preparation of a stock solution.

Objective: To prepare a concentrated stock solution for use in various assays.

Materials:

  • High-purity this compound

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired concentration, weigh the appropriate amount of this compound powder.

  • Dissolve the powder in a suitable solvent such as DMSO or ethanol.[4] For example, to prepare a 10 mM stock solution in DMSO, dissolve 4.26 mg of this compound (molecular weight 425.6 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell-Based Assays

2.2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

Objective: To assess the cytotoxic potential of this compound on a specific cell line.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Prepare serial dilutions of this compound in culture medium, with a suggested concentration range of 1-100 µM.[2]

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.[2]

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control.[2]

2.2.2. Cellular Fatty Acid Oxidation (FAO) Assay

This protocol measures how this compound affects the rate of fatty acid oxidation in intact cells.[5]

Objective: To evaluate the impact of this compound on cellular FAO.[5]

Protocol:

  • Seed cells in a 96-well plate and grow to confluence.[5]

  • Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control and pre-incubate for 1-4 hours.[5]

  • Prepare a substrate solution by complexing [¹⁴C]palmitic acid with fatty acid-free BSA in the culture medium.[5]

  • Initiate the assay by adding the [¹⁴C]palmitic acid-BSA complex to each well.[5]

  • Seal the plate and incubate for 2-4 hours at 37°C in a CO₂ incubator.[5]

  • The produced ¹⁴CO₂ can be trapped and measured to determine the rate of fatty acid oxidation.

Enzyme Activity Assay

CPT1 Enzyme Activity Assay (In Vitro)

This assay determines the direct effect of this compound on carnitine palmitoyltransferase 1 (CPT1) activity.

Objective: To measure the inhibitory or modulatory effect of this compound on CPT1.

Protocol:

  • Prepare a reaction mixture containing isolated mitochondria or cell lysate (20-50 µg protein).[5]

  • Pre-incubate the mixture with various concentrations of this compound for 5-10 minutes at 37°C.[5]

  • Initiate the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.[5]

  • Incubate for 5-15 minutes at 37°C, ensuring the reaction is in the linear range.[5]

  • Stop the reaction by adding ice-cold 1 M HCl.[5]

  • Separate the radiolabeled acylcarnitine product from unreacted carnitine using butanol extraction.[5]

  • Measure the radioactivity in the butanol phase using a scintillation counter.[5]

  • Calculate CPT1 activity as nmol of product formed per minute per mg of protein.[5]

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle and Mitochondrial β-Oxidation

This compound is a central molecule in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[3][6] This is essential for subsequent β-oxidation and energy production.[3][6]

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OleoylCoA_cyto Oleoyl-CoA CPT1 CPT1 OleoylCoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Oleoylcarnitine_cyto Oleoylcarnitine CACT CACT Oleoylcarnitine_cyto->CACT CPT1->Oleoylcarnitine_cyto CoA Oleoylcarnitine_matrix Oleoylcarnitine CACT->Oleoylcarnitine_matrix CPT2 CPT2 OleoylCoA_matrix Oleoyl-CoA CPT2->OleoylCoA_matrix Carnitine Oleoylcarnitine_matrix->CPT2 Carnitine_matrix Carnitine Carnitine_matrix->CACT BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Proposed Pro-inflammatory Signaling of Long-Chain Acylcarnitines

Emerging evidence suggests that long-chain acylcarnitines, including this compound, can trigger pro-inflammatory responses.[2] This may involve the activation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][7]

ProinflammatorySignaling LCAC Long-Chain Acylcarnitines (e.g., Oleoylcarnitine) PRR Pattern Recognition Receptors (e.g., TLRs) LCAC->PRR Activates MyD88 MyD88 PRR->MyD88 MAPK MAPK Cascade (JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines

Caption: Proposed Pro-inflammatory Signaling Pathway of Acylcarnitines.

Experimental Workflow for Investigating Pro-inflammatory Effects

A typical workflow to investigate the pro-inflammatory effects of this compound is outlined below.

ExperimentalWorkflow cluster_workflow Workflow for Pro-inflammatory Effect Analysis cluster_analysis Downstream Analysis start Cell Culture (e.g., Macrophages) treatment Treat with Oleoylcarnitine start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western Western Blot (p-JNK, p-ERK) protein_quant->western elisa ELISA (Cytokine Secretion) protein_quant->elisa

Caption: Workflow for Analyzing Pro-inflammatory Effects.

Data Interpretation and Quantitative Summary

The accumulation of acylcarnitines, including this compound, has been associated with various metabolic disorders. Below is a summary of reported concentrations in different conditions.

ConditionSample TypeOleoylcarnitine (C18:1) Concentration (µM)Reference
LeanSerum0.19 ± 0.02[8]
ObeseSerum0.26 ± 0.03[8]
Chronic Coronary SyndromeSerum0.28 (0.21 - 0.36)[8]
Acute Coronary Syndrome (ACS)Serum0.25 (0.19 - 0.32)[8]
ST-Segment Elevation Myocardial Infarction (STEMI)Serum0.23 (0.17 - 0.29)**[8]
Indicates a statistically significant difference compared to the lean group. Data are presented as mean ± standard error of the mean.
**Indicates a statistically significant difference compared to the Stable Angina group (within ACS). Data are presented as median (interquartile range).

These application notes and protocols provide a foundational guide for researchers. It is essential to adapt and optimize these protocols based on specific experimental needs, cell types, and research questions. Always consult relevant literature and safety data sheets before handling any chemical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Oleoyl-L-Carnitine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of oleoyl-L-carnitine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester bond. This chemical reaction breaks the bond connecting the oleoyl group to the carnitine molecule, resulting in the formation of L-carnitine and oleic acid.[1][2][3] This process is significantly influenced by factors such as pH and temperature.[1]

Q2: What are the key factors that affect the stability of this compound in aqueous solutions?

Several factors can impact the stability of this compound in aqueous solutions:

  • pH: Acylcarnitines like this compound are generally more stable in neutral to slightly acidic conditions (pH 5-7).[1] They are unstable in basic solutions (pH > 9), where hydrolysis is significantly accelerated.[1][4]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[1] For long-term storage, maintaining low temperatures is crucial.

  • Storage Duration: Prolonged storage of aqueous solutions at room temperature can lead to significant hydrolysis.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to appropriate storage conditions for both the solid form and prepared solutions.

Table 1: Recommended Storage Conditions for this compound
FormConditionTemperatureDurationKey Considerations
Solid Long-Term-20°C≥ 2 yearsStore in a dry, dark place and minimize exposure to moisture and light.[5][6] Consider storing under an inert gas.[2][5]
Short-Term0-4°CDays to WeeksKeep tightly sealed and protected from moisture.[5]
Solution Long-Term-80°CUp to 6 monthsUse glass vials with Teflon-lined caps.[5] Prepare aliquots to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthUse glass vials with Teflon-lined caps.[5] Prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Short-Term4°CUp to a few daysProtect from light.[5]

Q4: How can I prepare a stable aqueous solution of this compound?

For optimal stability when preparing aqueous solutions:

  • Solvent Selection: Use high-purity water (e.g., HPLC-grade) or a buffer with a slightly acidic to neutral pH (pH 5-7).[1]

  • Dissolution: To prepare a stock solution, dissolve the solid this compound in the chosen solvent. If you encounter solubility issues, gentle warming or sonication may be applied. However, it is important to avoid prolonged exposure to high temperatures to prevent degradation.[1] For compounds like this compound with an unsaturated lipid chain, it's also recommended to purge the solvent with an inert gas (like argon or nitrogen) before and after dissolving the compound to minimize oxidation.[2]

  • Storage: For long-term storage, it is best to store aqueous stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. For short-term use (up to a few days), refrigeration at 4°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of your this compound stock solution due to improper storage or handling. The breakdown products, L-carnitine and oleic acid, may not be active in your experiment or could have confounding effects.[1]

  • Solution:

    • Verify Storage Conditions: Ensure that your stock solutions have been consistently stored at the recommended temperatures (-20°C or -80°C) and protected from light.[1][5]

    • Avoid Freeze-Thaw Cycles: If you have been using a stock solution that has been repeatedly frozen and thawed, it is best to discard it and prepare a fresh batch, aliquoted for single use.[2]

    • Quantify Concentration: Use an appropriate analytical method, such as HPLC-MS/MS, to determine the actual concentration of this compound in your stock solution.[1] A decrease in concentration over time is an indicator of degradation.

    • Prepare Fresh Solutions: It is always best practice to prepare fresh aqueous solutions of this compound before each experiment.[2]

Problem 2: Reduced biological activity or potency of the compound.

  • Possible Cause: Hydrolysis has lowered the effective concentration of the active this compound.[1]

  • Solution:

    • Confirm Degradation: Analyze your stock solution using a stability-indicating method like HPLC-MS/MS to quantify the amount of this compound and its degradation products, L-carnitine and oleic acid.[1]

    • Prepare Fresh Stock: If significant degradation is confirmed, discard the old solution and prepare a fresh stock, strictly following the recommended preparation and storage protocols.

Problem 3: Observing unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: The presence of degradation products, primarily L-carnitine and oleic acid, due to hydrolysis.[5]

  • Solution:

    • Analyze for Degradants: Use an analytical method that can effectively separate and identify this compound from its potential degradation products.[5]

    • Control pH: Ensure that the pH of your sample preparation and the mobile phase for your chromatography is in the neutral to slightly acidic range to minimize hydrolysis during the analytical process.[5]

    • Analyze Promptly: Analyze your samples as quickly as possible after preparation to reduce the chance of degradation during the experiment.[5]

Experimental Protocols

Stability Testing of this compound in Aqueous Solution using HPLC-MS/MS

This protocol outlines a general procedure for monitoring the stability of this compound in an aqueous solution.

Objective: To quantify the concentration of this compound and its primary degradation product, L-carnitine, over time under specific storage conditions.

Materials:

  • This compound standard

  • L-carnitine standard

  • Internal Standard (e.g., deuterated this compound)[1]

  • HPLC-grade water[1]

  • HPLC-grade acetonitrile[1]

  • Formic acid[1]

  • pH meter

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column[1]

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate buffer, pH 7.0).

    • Divide the solution into aliquots in appropriate vials and store them under the desired conditions (e.g., 4°C, 25°C, 40°C).

  • Sample Collection:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

  • Sample Preparation for Analysis:

    • To a known volume of the sample, add a fixed amount of the internal standard solution.[1]

    • If necessary, perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.[3]

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions (Example): [1]

      • Column: C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Gradient: A time-programmed gradient from high aqueous to high organic content to elute L-carnitine first, followed by the more hydrophobic this compound.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry Conditions (Example): [1]

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor for the specific precursor-to-product ion transitions for this compound, L-carnitine, and the internal standard.

  • Data Analysis:

    • Prepare calibration curves for this compound and L-carnitine using known concentrations of standards.

    • Integrate the peak areas for each MRM transition in the samples.

    • Calculate the concentration of this compound and L-carnitine in the samples by comparing their peak area ratios (relative to the internal standard) against the calibration curves.[1]

    • Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.

Data Presentation

Table 2: Stability of Acylcarnitines Under Various Conditions

While specific degradation rate data for this compound is limited in publicly available literature, the following table provides stability data for other acylcarnitines, which can serve as a useful reference. It's important to note that long-chain acylcarnitines like this compound are generally more stable than short-chain ones.[2]

Compound TypeStorage TemperatureMatrixObserved StabilityReference
Acylcarnitines-18°CDried Blood SpotsStable for at least 330 days[5]
AcylcarnitinesRoom TemperatureDried Blood SpotsSignificant decrease in concentration over time[5]
Acetyl-L-carnitine25°CAqueous Solution (pH 5.2)Stable for at least 33 days
Acetyl-L-carnitine4°C - 8°CAqueous Solution (pH 5.2)Estimated time to 15% degradation: 234 days[4]
Acetyl-L-carnitineRoom TemperatureAqueous Solution (pH 11)27.4% degradation after 1 hour[4]
Acetyl-L-carnitineRoom TemperatureAqueous Solution (pH 12)95.8% degradation after 1 hour[4]

Visualizations

cluster_degradation Degradation Pathway of this compound cluster_factors Accelerated by: Oleoyl_L_carnitine This compound L_carnitine L-carnitine Oleoyl_L_carnitine->L_carnitine Hydrolysis (H₂O) Oleic_acid Oleic Acid Oleoyl_L_carnitine->Oleic_acid Hydrolysis (H₂O) High_pH High pH (>9) High_Temp High Temperature

Caption: Degradation pathway of this compound in aqueous solution.

cluster_workflow Experimental Workflow for Stability Analysis start Prepare this compound Aqueous Solution store Store Aliquots under Defined Conditions (e.g., Temp, pH) start->store sample Collect Samples at Timed Intervals store->sample prepare Prepare Samples for Analysis (add Internal Standard) sample->prepare analyze Analyze by HPLC-MS/MS prepare->analyze quantify Quantify this compound and Degradation Products analyze->quantify end Determine Degradation Rate quantify->end

Caption: Workflow for stability analysis using HPLC-MS/MS.

cluster_troubleshooting Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage is_storage_ok Storage Correct? check_storage->is_storage_ok prepare_fresh Prepare Fresh Solution and Aliquot is_storage_ok->prepare_fresh No quantify Quantify Concentration via HPLC-MS/MS is_storage_ok->quantify Yes prepare_fresh->quantify is_conc_ok Concentration Correct? quantify->is_conc_ok is_conc_ok->prepare_fresh No proceed Proceed with Experiment is_conc_ok->proceed Yes other_factors Investigate Other Experimental Factors proceed->other_factors

Caption: Troubleshooting flowchart for inconsistent results.

References

troubleshooting low signal intensity in oleoyl-L-carnitine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low signal intensity issues encountered during the mass spectrometry analysis of oleoyl-L-carnitine.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that can lead to diminished signal intensity for this compound.

Issue: Weak or No Signal Observed for this compound

Low signal intensity is a frequent challenge in the analysis of long-chain acylcarnitines like this compound. The issue can originate from various stages of the analytical workflow, including sample preparation, chromatography, or the mass spectrometer settings.

Step 1: Evaluate Sample Preparation

Inefficient extraction, sample degradation, or high concentrations of interfering substances can significantly reduce analyte signal.

Question: What are the most common causes of low signal during sample preparation?

Answer: The most frequent causes include inefficient extraction from the biological matrix, analyte degradation, and failure to remove interfering substances that cause ion suppression.[1][2] For instance, if using protein precipitation, an insufficient volume of solvent or poor mixing can result in the analyte being trapped within the precipitated protein pellet.[2]

Question: What is a reliable sample preparation protocol for plasma?

Answer: Protein precipitation is a common and straightforward method for preparing plasma samples.[3]

Experimental Protocol: Protein Precipitation of Plasma Samples

  • Materials: Plasma sample, microcentrifuge tubes, vortex mixer, centrifuge, and ice-cold methanol (LC-MS grade).[4]

  • Procedure:

    • Pipette 100 µL of plasma into a microcentrifuge tube.[4]

    • Add 300 µL of ice-cold methanol. It is highly recommended to add a stable isotope-labeled internal standard (e.g., d3-oleoylcarnitine) to the methanol to account for matrix effects and procedural losses.[4][5]

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[4]

    • Incubate the sample at -20°C for 20 minutes to maximize protein precipitation.[4]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

    • Carefully transfer the supernatant, which contains the this compound, to a new tube for LC-MS/MS analysis.[4]

Step 2: Assess for Matrix Effects

The "matrix effect" is a major cause of low signal intensity, where co-eluting compounds from the biological sample suppress the ionization of the target analyte.[4][5]

Question: How do I know if matrix effects are causing my low signal?

Answer: Low, inconsistent, and variable signal intensity for your analyte, especially when analyzing biological samples, is a classic indication of ion suppression caused by matrix effects.[5] Phospholipids are common culprits that co-elute with long-chain acylcarnitines and interfere with their ionization.[5] Non-linearity in the calibration curve, particularly at lower concentrations, is another sign of uncompensated matrix effects.[5]

Question: How can I mitigate matrix effects?

Answer:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, like oleoylcarnitine-d3, is chemically identical to the analyte, co-elutes, and experiences the same degree of ion suppression.[5] Calculating the peak area ratio of the analyte to the SIL-IS normalizes the variability, leading to accurate quantification.[5]

  • Improve Sample Cleanup: If matrix effects are severe, your sample preparation may not be adequately removing interferences. Consider more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5] Specialized phospholipid removal plates can also be highly effective.[5]

Step 3: Review Chromatographic Conditions

Suboptimal chromatography can lead to poor peak shape and co-elution with interfering compounds, which suppresses the signal.[1][4]

Question: What are typical liquid chromatography parameters for this compound analysis?

Answer: A reversed-phase C18 column is commonly used for the separation of long-chain acylcarnitines.[6][7] The mobile phase typically consists of water and a polar organic solvent like acetonitrile or methanol, with an additive such as formic acid or ammonium formate to improve ionization.[6][8]

ParameterTypical Setting
Column C18 Reversed-Phase (e.g., 150 mm length)[6]
Mobile Phase A Water with 0.1% Formic Acid or 2 mM Ammonium Acetate[6][9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[6][10]
Flow Rate 0.4 - 0.5 mL/min[6][9]
Column Temperature 40 - 50 °C[6][10]
Gradient A programmed gradient from a high aqueous content to a high organic content is used to elute the analytes.[6]
Injection Volume 5 - 10 µL[6][9]
Step 4: Verify Mass Spectrometer Settings

Incorrect or non-optimized mass spectrometer parameters will directly result in a weak signal.

Question: What are the correct mass spectrometry settings for this compound?

Answer: this compound and other acylcarnitines are almost exclusively analyzed in positive electrospray ionization (ESI+) mode.[6][8] It is crucial to optimize source parameters by infusing a standard solution of the analyte.[4]

ParameterTypical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Capillary Voltage ~1.5 - 5.5 kV (Instrument dependent)[6][9]
Source Temperature ~140 °C[9]
Desolvation Gas Temp ~600 °C[9]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
Precursor Ion (Q1) m/z 426.4 (for [M+H]⁺)[7]
Product Ion (Q3) m/z 85.1 (most common and intense fragment)[4][7]

Note: The fragment at m/z 85 corresponds to the [C₅H₉O₂]⁺ ion from the carnitine backbone and is a characteristic product ion for all acylcarnitines.[8]

Frequently Asked Questions (FAQs)

Q1: My signal intensity is still low after optimizing my method. Should I consider derivatization?

A1: Yes, derivatization can significantly improve the ionization efficiency of acylcarnitines. Butylation of the carboxyl group to form butyl esters is a widely used technique that enhances their formation of gas-phase ions.[8] This can be particularly useful if you are analyzing multiple acylcarnitines, including dicarboxylic species.[8]

Experimental Protocol: Butylation Derivatization

  • Materials: Dried sample extract, 3M Hydrochloric Acid (HCl) in n-butanol (butanolic HCl), heating block, nitrogen evaporator.[4]

  • Procedure:

    • Ensure the sample extract is completely dry.[4]

    • Add 100 µL of 3M butanolic HCl to the dried extract.[4]

    • Seal the tube and heat at 65°C for 20 minutes.[4]

    • After incubation, cool the sample to room temperature.[4]

    • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[4]

Q2: Could the stability of this compound be an issue?

A2: Yes, this compound can be unstable under certain conditions. It is susceptible to hydrolysis, especially in basic solutions (pH > 9).[10] For long-term storage, samples should be kept at -18°C or lower.[10] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes.[2]

Q3: I see other peaks in my mass spectrum besides the protonated molecule [M+H]⁺. What are they?

A3: In ESI-MS, it is common to observe adduct ions, where the analyte molecule associates with other ions present in the mobile phase. For this compound in positive mode, you might see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if there are traces of these salts in your sample or mobile phase.

Q4: What is the recommended troubleshooting workflow for low signal intensity?

A4: A logical workflow is essential for efficiently diagnosing the problem. Start by examining the most common and easily addressable issues first, such as sample preparation and MS settings, before moving to more complex issues like chromatography and matrix effects.

Visualizations

TroubleshootingWorkflow Start Low this compound Signal SamplePrep Review Sample Preparation Start->SamplePrep Chromatography Evaluate Chromatography SamplePrep->Chromatography No Issue Found Sol_Cleanup Improve Sample Cleanup (SPE/LLE) SamplePrep->Sol_Cleanup Issue Found Sol_Derivatize Consider Derivatization SamplePrep->Sol_Derivatize Issue Found MSSettings Verify MS Settings Chromatography->MSSettings No Issue Found Sol_Column Inspect/Replace Column Chromatography->Sol_Column Issue Found Sol_MobilePhase Adjust Mobile Phase Chromatography->Sol_MobilePhase Issue Found MatrixEffects Assess Matrix Effects MSSettings->MatrixEffects No Issue Found Sol_TuneMS Tune MS Source Parameters MSSettings->Sol_TuneMS Issue Found MatrixEffects->Sol_Cleanup Issue Found Sol_InternalStd Use SIL Internal Standard MatrixEffects->Sol_InternalStd Issue Found End Signal Improved Sol_Cleanup->End Sol_Derivatize->End Sol_Column->End Sol_MobilePhase->End Sol_TuneMS->End Sol_InternalStd->End

Caption: A logical flow for troubleshooting low signal intensity.

SamplePrepWorkflow Plasma Plasma Sample (100 µL) AddSolvent Add 300 µL Ice-Cold Methanol (+ Internal Standard) Plasma->AddSolvent Vortex Vortex 30s AddSolvent->Vortex Incubate Incubate -20°C for 20 min Vortex->Incubate Centrifuge Centrifuge 14,000 x g for 10 min Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for plasma sample preparation by protein precipitation.

References

Technical Support Center: Optimizing Chromatographic Separation of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for long-chain acylcarnitines?

Poor peak shape is a frequent issue in the chromatography of long-chain acylcarnitines and can stem from several factors:

  • Secondary Interactions: Strong interactions can occur between the basic functional groups of the analytes and acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2] To mitigate this, consider operating at a lower pH to protonate the silanol groups or use a highly deactivated, end-capped column.[1]

  • Column Overload: Injecting an excessive amount of sample can saturate the column, resulting in peak fronting.[1][2] This can be resolved by reducing the sample concentration or the injection volume.[1][2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1] It is best to dissolve the sample in the initial mobile phase whenever possible.[1]

  • Column Contamination or Degradation: The accumulation of contaminants at the column inlet or the degradation of the stationary phase can cause peak splitting or tailing.[1] Regular column flushing and proper storage are crucial. A blocked frit can also lead to all peaks splitting.[1]

  • System Dead Volume: Excessive volume between the injector, column, and detector can lead to peak broadening.[1] Ensure that tubing is as short and narrow as possible.[1]

Q2: My retention times are shifting between injections. What should I investigate?

Retention time instability can be caused by:

  • Column Equilibration: Insufficient column equilibration with the initial mobile phase conditions before each injection can cause shifts, especially in gradient elution.[1]

  • Flow Rate Instability: Check for leaks in the pump, worn seals, or issues with check valves that could cause fluctuations in the flow rate.[1]

  • Column Temperature Fluctuations: Maintaining a stable column temperature is critical for reproducible retention times.[2]

Q3: I am observing low signal intensity or signal suppression for my long-chain acylcarnitine analytes. What are the potential causes and solutions?

Low signal intensity is often due to ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[2] Co-eluting matrix components can interfere with the ionization of the target analytes.[2] To address this:

  • Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[2]

  • Optimize Chromatography: Ensure chromatographic separation of acylcarnitines from the bulk of matrix components.[3] A post-column infusion experiment can help identify regions of ion suppression.[3]

  • Use Isotopically Labeled Internal Standards: These standards co-elute with the analyte and experience similar ion suppression effects, allowing for more accurate quantification.[3][4]

  • Derivatization: Butylation of the carboxyl group can increase the ionization efficiency of acylcarnitines.[3][5]

Q4: My long-chain acylcarnitine isomers are co-eluting. How can I improve their separation?

The separation of isomeric acylcarnitines is challenging due to their similar physicochemical properties.[2] Strategies to improve resolution include:

  • Optimizing the Mobile Phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak separation and sharpness.[2][5]

  • Adjusting the Gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.[1][2]

  • Changing the Stationary Phase: While C18 columns are common, alternative chemistries like mixed-mode or chiral stationary phases can offer different selectivity for isomers.[2]

  • Derivatization: Derivatizing acylcarnitines, for instance, through butylation, can alter their chromatographic behavior and enhance separation.[2][5]

Troubleshooting Guides

Guide 1: Optimizing Peak Shape

This guide provides a systematic approach to troubleshooting common peak shape problems in long-chain acylcarnitine chromatography.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.[1][2]Operate at a lower mobile phase pH to protonate silanol groups.[1] Use an end-capped column or a column with a different stationary phase.[2]
Column overload.[2]Reduce the sample concentration or injection volume.[2]
Extra-column dead volume.[2]Use tubing with a smaller internal diameter and minimize the length of all connections.[2]
Peak Fronting Poor sample solubility.[2]Ensure the sample is fully dissolved in the mobile phase. Consider changing the sample solvent.[2]
Column overload.[1]Decrease the amount of sample loaded onto the column.[1]
Column collapse.[2]Operate the column within the manufacturer's recommended pH and temperature ranges.[2]
Split Peaks Column contamination or blocked frit.[1]Flush the column or replace the frit. If the problem persists, replace the column.
Sample solvent incompatible with mobile phase.[1]Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[2]
Guide 2: Improving Resolution of Isomers

This guide outlines strategies to enhance the separation of isomeric long-chain acylcarnitines.

Strategy Action Expected Outcome
Mobile Phase Optimization Add an ion-pairing agent (e.g., 0.005% HFBA) to both mobile phase A and B.[5]Improved peak shape and increased retention, potentially resolving isomers.[2]
Adjust the gradient slope.A shallower gradient will increase the separation window, allowing for better resolution of closely eluting isomers.[2]
Stationary Phase Selection Switch from a standard C18 column to a mixed-mode or chiral stationary phase.[2]Different selectivity may be achieved, leading to the separation of isomers.[2]
Derivatization Perform butylation of the acylcarnitines.[5]Alters the chromatographic properties of the analytes, which can lead to improved separation.[2]
Flow Rate Adjustment Decrease the flow rate.Slower flow rates can improve resolution by allowing more time for interaction with the stationary phase.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for Plasma Samples

This protocol is adapted from established methods for the analysis of acylcarnitines in plasma.[5]

  • Extraction:

    • To 200 µL of plasma supernatant, add an internal standard solution.

    • Vortex the sample.

    • Dry the samples under vacuum.

  • Derivatization (Butylation):

    • Add 100 µL of n-butanol containing 5% v/v acetyl chloride to the dried samples.

    • Incubate at 60°C for 20 minutes with shaking (800 rpm).

    • Evaporate the samples to dryness.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of methanol/water.

    • Transfer the reconstituted sample to glass vials for LC-MS/MS analysis.

Protocol 2: Chromatographic Separation using LC-MS/MS

This protocol provides a starting point for the chromatographic separation of long-chain acylcarnitines. Optimization may be required based on the specific analytes and matrix.

Parameter Condition
Column C18-reversed phase HPLC column (e.g., 15 cm length, 3.0 mm internal diameter, 3.5 µm particle size).[5]
Mobile Phase A 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[5]
Mobile Phase B 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[5]
Gradient Elution 100% A for 0.5 min, linear decrease to 65% A over 2.5 min, hold for 3 min, linear decrease to 40% A over 3.7 min, linear decrease to 5% A over 1 min.[5]
Flow Rate 0.5 mL/min.[5]
Column Temperature 50°C.[5]
Injection Volume 1-10 µL
MS Detection ESI in positive mode, monitoring for the prominent fragment ion at m/z 85.[5]

Visualizations

TroubleshootingWorkflow Start Poor Chromatographic Performance CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckRetention Check Retention Time Stability Start->CheckRetention CheckResolution Evaluate Isomer Resolution Start->CheckResolution CheckIntensity Analyze Signal Intensity Start->CheckIntensity Tailing Tailing CheckPeakShape->Tailing Issue Fronting Fronting CheckPeakShape->Fronting Issue Splitting Splitting CheckPeakShape->Splitting Issue DriftingRT Drifting Retention Times CheckRetention->DriftingRT Issue CoElution Co-eluting Isomers CheckResolution->CoElution Issue LowSignal Low Signal/Suppression CheckIntensity->LowSignal Issue OptimizePeakShape Implement Peak Shape Solutions (Guide 1) Tailing->OptimizePeakShape Fronting->OptimizePeakShape Splitting->OptimizePeakShape End Optimized Separation OptimizePeakShape->End OptimizeRT Stabilize System (Equilibration, Flow Rate) DriftingRT->OptimizeRT OptimizeRT->End OptimizeResolution Improve Resolution (Guide 2) CoElution->OptimizeResolution OptimizeResolution->End OptimizeIntensity Enhance Signal (Sample Prep, MS) LowSignal->OptimizeIntensity OptimizeIntensity->End

Caption: Troubleshooting workflow for chromatographic separation.

SamplePrepWorkflow Start Plasma Sample AddIS Add Internal Standard Start->AddIS Vortex Vortex AddIS->Vortex Dry1 Vacuum Dry Vortex->Dry1 Derivatize Derivatization (Butylation) Dry1->Derivatize Dry2 Evaporate to Dryness Derivatize->Dry2 Reconstitute Reconstitute in Methanol/Water Dry2->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

addressing and minimizing matrix effects in oleoyl-L-carnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and minimizing matrix effects during the quantification of oleoyl-L-carnitine and other acylcarnitines by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results for this compound.[1][3]

Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?

A2: In biological matrices like plasma, serum, and tissue, the most common culprits for matrix effects, especially ion suppression in electrospray ionization (ESI), are phospholipids.[1] These highly abundant molecules from cell membranes can be co-extracted with this compound and, if they co-elute during chromatography, can interfere with its ionization.[1] Other endogenous components like salts and proteins, or exogenous substances such as anticoagulants, can also contribute to matrix effects.[2]

Q3: How can I determine if my this compound assay is affected by matrix effects?

A3: There are both qualitative and quantitative methods to assess matrix effects. A common qualitative approach is post-column infusion , where a constant flow of this compound is introduced into the mass spectrometer after the LC column.[2][4] Injection of a blank matrix extract will show a dip or peak in the baseline signal if ion suppression or enhancement occurs at retention times where matrix components elute.[4] The "gold standard" for quantitative assessment is the post-extraction spiking method .[2] This involves comparing the analyte's response in a post-extracted blank matrix spike to its response in a neat solution.[2]

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-oleoyl-L-carnitine, is considered the most effective way to compensate for matrix effects.[5][6] A SIL-IS co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for an accurate ratio of analyte to internal standard to be maintained, thus correcting for signal suppression or enhancement.[5][6]

Q5: Is derivatization required for the analysis of this compound?

A5: While some methods analyze underivatized acylcarnitines, derivatization (e.g., butylation) is often employed.[7] This process can improve chromatographic separation, particularly for isomeric compounds, and enhance ionization efficiency.[7][8] However, it's important to control the derivatization process to prevent the hydrolysis of acylcarnitines.[7]

Troubleshooting Guides

Problem 1: Low and inconsistent signal intensity for this compound.

  • Possible Cause: Ion suppression due to matrix effects is a primary suspect for low and variable analyte signals.[1]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to qualitatively identify regions of ion suppression in your chromatogram.

    • Optimize Sample Preparation: Enhance the removal of interfering substances, particularly phospholipids. Consider switching from a simple protein precipitation to a more rigorous method like solid-phase extraction (SPE).

    • Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the ion-suppressing regions of the chromatogram.

    • Incorporate a SIL-IS: If not already in use, adding a stable isotope-labeled internal standard for this compound is the best way to correct for unavoidable matrix effects.[5]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[7]

Problem 2: Poor peak shape and chromatographic resolution.

  • Possible Cause: Inadequate chromatographic conditions or interference from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: The addition of ion-pairing reagents like heptafluorobutyric acid (HFBA) can sometimes improve peak shape for acylcarnitines.[7]

    • Check the Analytical Column: Ensure you are using an appropriate column, such as a C18 reversed-phase column, and that it has not degraded.[7]

    • Gradient Optimization: Adjust the gradient elution profile to better resolve this compound from other matrix components.

    • System Check: Inspect your LC system for any dead volume and ensure the column is properly equilibrated between injections.[7]

Problem 3: Non-linear calibration curve, especially at lower concentrations.

  • Possible Cause: Uncompensated matrix effects often have a more pronounced impact at the lower limit of quantification (LLOQ), leading to non-linearity.[1]

  • Troubleshooting Steps:

    • Review Sample Cleanup: The most effective solution is to improve the sample preparation procedure to remove the source of the interference.[1]

    • Use a SIL-IS: A stable isotope-labeled internal standard is crucial for maintaining linearity, as it corrects for matrix-induced variations in signal response across the concentration range.

    • Consider Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that closely matches the study samples can help to compensate for matrix effects.[9] However, finding a suitable blank matrix can be challenging.[4]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data related to the assessment and mitigation of matrix effects in acylcarnitine analysis.

Table 1: Comparison of Methods to Compensate for Matrix Effects

Compensation MethodAccuracy (% Error)Precision (RSD)Notes
None (Negative Control)39.0%0.612Demonstrates significant impact of uncorrected matrix effects.[4]
Standard Addition7.36% - 8.64%Not specifiedEffective but time-consuming as each sample requires its own calibration curve.[4][10]
Stable Isotope-Labeled ISReference Method0.612 (in one study)Considered the most reliable method for correcting matrix effects.[4][5]

Table 2: Matrix Effect Assessment Using Post-Extraction Spiking

AnalyteMatrixMatrix Effect (%)Interpretation
This compoundPlasma< 85%Indicates significant ion suppression.
This compoundPlasma85% - 115%Indicates acceptable/negligible matrix effect.
This compoundPlasma> 115%Indicates significant ion enhancement.
AcylcarnitinesLiver85% - 122%Generally acceptable matrix effects observed in one study.[8]

Note: The acceptance criteria for matrix effects can vary, but generally, a matrix factor between 0.85 and 1.15 (or 85% and 115%) is considered acceptable.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound and its SIL-IS into the final elution solvent (e.g., mobile phase).

    • Set B (Post-Spiked Sample): Extract a blank biological matrix (e.g., plasma) following your sample preparation protocol. Spike the this compound and SIL-IS into the final extract.

    • Set C (Pre-Spiked Sample): Spike the this compound and SIL-IS into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[1]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation of Plasma for this compound Analysis (Protein Precipitation)

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Precipitation: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., d3-oleoylcarnitine).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[11]

Visualizations

Workflow_for_Matrix_Effect_Assessment Workflow for Matrix Effect Assessment and Mitigation cluster_assessment Assessment cluster_mitigation Mitigation/Compensation start Start Analysis qualitative Qualitative Assessment (Post-Column Infusion) start->qualitative quantitative Quantitative Assessment (Post-Extraction Spiking) qualitative->quantitative decision Matrix Effect > 15%? quantitative->decision optimize_prep Optimize Sample Prep (e.g., SPE) decision->optimize_prep Yes proceed Proceed with Validation decision->proceed No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use SIL-Internal Standard optimize_lc->use_sil_is reassess Re-assess Matrix Effect use_sil_is->reassess reassess->decision Sample_Preparation_Workflow Plasma Sample Preparation Workflow plasma Plasma Sample add_is Add SIL-IS in Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Best Practices for Preventing Degradation of Long-Chain Acylcarnitines During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of samples for the analysis of long-chain acylcarnitines. Adherence to these best practices is critical for ensuring sample integrity and obtaining accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of long-chain acylcarnitine degradation in stored samples?

A1: The primary degradation pathway for long-chain acylcarnitines is the hydrolysis of the ester bond, which results in the formation of free L-carnitine and the corresponding fatty acid.[1][2] This hydrolysis can be accelerated by several factors, including improper storage temperature, non-neutral pH (especially basic conditions), and the activity of endogenous enzymes like acylcarnitine hydrolases.[1]

Q2: What is the optimal temperature for long-term storage of plasma and tissue samples for acylcarnitine analysis?

A2: For long-term stability, it is recommended to store plasma, serum, and tissue samples at -80°C.[1][3] Storage at -20°C is acceptable for shorter periods, and studies have shown that acylcarnitines are stable for at least 330 days at -18°C.[1][4][5] Samples should never be left at room temperature for extended periods, as significant hydrolysis can occur in as little as 14 days.[3][4][5]

Q3: How many times can I freeze and thaw my samples?

A3: It is crucial to minimize freeze-thaw cycles as they can accelerate the degradation of long-chain acylcarnitines.[3] While some studies on other metabolites have shown varied stability with repeated freeze-thaw cycles, for acylcarnitine analysis, it is best practice to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[6]

Q4: Which anticoagulant should I use when collecting blood samples?

A4: For blood sample collection for acylcarnitine analysis, the preferred anticoagulant is sodium heparin (green top tube).[7] Other acceptable anticoagulants include lithium heparin (light green top tube) and EDTA (lavender top tube).[7][8]

Q5: Can I use dried blood spots (DBS) for long-chain acylcarnitine analysis?

A5: Yes, dried blood spots are a common sample type for acylcarnitine analysis, particularly in newborn screening.[1][4] However, the stability of acylcarnitines in DBS is highly dependent on storage conditions, including temperature and humidity.[9][10] For retrospective studies on stored DBS, it is important to consider potential degradation over time.[4][9][11] To minimize degradation, it is recommended to store DBS at low humidity (<30%) and under frozen conditions (≤-20°C).[9]

Troubleshooting Guides

Issue 1: Low recovery of long-chain acylcarnitines.

Possible Cause Troubleshooting Steps
Sample Degradation Ensure samples were kept on ice during processing and stored at -80°C immediately after collection and processing. Avoid multiple freeze-thaw cycles.[3]
Inefficient Extraction Optimize the extraction procedure. For plasma, ensure complete protein precipitation with cold methanol. For tissues, ensure thorough homogenization.[3]
Adsorption to Surfaces Long-chain acylcarnitines can adhere to plasticware. Use low-adsorption microcentrifuge tubes and pipette tips to minimize this effect.[3]

Issue 2: High variability in results between replicate samples.

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure that all samples and standards are processed under the same conditions and for the same duration.[1][3]
Matrix Effects in LC-MS/MS Ion suppression or enhancement from co-eluting matrix components can affect signal intensity.[12] Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects.[3]
Incomplete Protein Precipitation Inadequate removal of proteins can interfere with the analysis and may harbor enzymatic activity that can degrade acylcarnitines.[1] Ensure complete protein precipitation during sample preparation.

Issue 3: Unexpected peaks or inaccurate quantification in chromatograms.

Possible Cause Troubleshooting Steps
Isobaric/Isomeric Interferences Certain medications (e.g., valproate, pivalate-containing antibiotics) and dietary supplements can produce acylcarnitines that interfere with the analysis of endogenous species.[13] Review patient medications and diet. Optimize the liquid chromatography method for better separation.
Contamination "Ghost peaks" or carryover can result from residual acylcarnitines from previous injections.[3] Implement a rigorous needle and column wash protocol between samples.
Improper Calibration Ensure the calibration curve covers the expected concentration range of the samples and is prepared in a matrix similar to that of the samples to account for matrix effects.[13]

Data on Acylcarnitine Stability

The following tables summarize the stability of long-chain acylcarnitines under various storage conditions.

Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS)

Storage TemperatureDurationStability of Long-Chain AcylcarnitinesReference
Room Temperature> 14 daysSignificant hydrolysis to free carnitine.[4][5]
Room Temperature2 yearsSubstantial changes in concentrations.[9]
5°CUp to 4 yearsSome long-chain acylcarnitines (C10, C12, C14, C14:1, C16, C18, C18:1) decreased but maintained a linear correlation.[14]
-18°CAt least 330 daysStable.[4][5]
-20°CLong-termRecommended for minimizing metabolite instabilities.[9]

Table 2: Stability of Acylcarnitines in Plasma

Storage TemperatureDurationStability of Long-Chain AcylcarnitinesReference
-80°CUp to 5 yearsA study showed a mean concentration decrease of -12.1% for acylcarnitines.[15]
-80°CLong-termRecommended for optimal stability.[1][3]

Experimental Protocols

Protocol 1: Sample Collection and Processing of Plasma

  • Blood Collection: Collect whole blood in a tube containing sodium heparin or EDTA.[7] Place the tube on ice immediately.

  • Plasma Separation: Within two hours of collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.[1]

  • Aliquoting: Transfer the plasma supernatant to new, pre-labeled low-adsorption microcentrifuge tubes. It is recommended to create single-use aliquots to avoid freeze-thaw cycles.

  • Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen and then transfer them to an -80°C freezer for long-term storage.[3]

Protocol 2: Sample Preparation from Dried Blood Spots for LC-MS/MS Analysis

This protocol is adapted for the analysis of acylcarnitines from dried blood spots.

  • Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.

  • Extraction: Add 100 µL of methanol containing deuterated internal standards to each well.

  • Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.

  • Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 65°C for 15-20 minutes.

  • Final Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

cluster_collection Sample Collection & Initial Handling cluster_processing Plasma Processing & Storage CollectBlood Collect Blood (Heparin/EDTA tube) PlaceOnIce Place on Ice Immediately CollectBlood->PlaceOnIce Centrifuge Centrifuge at 4°C (within 2 hours) PlaceOnIce->Centrifuge SeparatePlasma Separate Plasma Centrifuge->SeparatePlasma Process Immediately Aliquot Aliquot into Single-Use Tubes SeparatePlasma->Aliquot SnapFreeze Snap-Freeze (Liquid Nitrogen) Aliquot->SnapFreeze Store Store at -80°C SnapFreeze->Store

Caption: Workflow for optimal collection and storage of plasma samples.

Start Inaccurate or Variable Acylcarnitine Results CheckStorage Were samples stored at -80°C and freeze-thaw cycles avoided? Start->CheckStorage CheckHandling Was sample handling (collection to analysis) standardized? CheckStorage->CheckHandling Yes OptimizeProtocol Re-evaluate and optimize sample storage and handling protocols. CheckStorage->OptimizeProtocol No CheckMatrixEffects Are stable isotope-labeled internal standards being used? CheckHandling->CheckMatrixEffects Yes CheckHandling->OptimizeProtocol No ImplementIS Implement appropriate internal standards. CheckMatrixEffects->ImplementIS No ReviewData Review data for other potential issues (e.g., interferences). CheckMatrixEffects->ReviewData Yes

Caption: Troubleshooting decision tree for acylcarnitine analysis.

References

strategies to enhance the oral bioavailability of oleoyl-L-carnitine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of oleoyl-L-carnitine in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound?

The primary challenges in achieving high oral bioavailability for this compound, a long-chain acylcarnitine, stem from its physicochemical properties and physiological behavior. As a lipophilic molecule, its poor aqueous solubility can limit dissolution in the gastrointestinal (GI) tract. Furthermore, its absorption is complex, potentially involving both passive diffusion and interaction with intestinal transporters which can be saturable.[1][2] Like other long-chain acylcarnitines, it may also be subject to pre-systemic metabolism by gut microbiota.

Q2: Which intestinal transporters are involved in the absorption of L-carnitine and its esters?

The absorption of L-carnitine and short-chain acylcarnitines is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2), a sodium-dependent, active transporter found on the apical membrane of intestinal cells.[3][4] This active transport is saturable, which can lead to dose-dependent bioavailability.[1][3] While OCTN2 has a higher affinity for L-carnitine and acetyl-L-carnitine, its role in transporting long-chain acylcarnitines like this compound is less defined.[4] It is hypothesized that the long acyl chain of this compound favors absorption via passive diffusion across the lipid membranes of enterocytes.[5] Another transporter, ATB0,+, may also contribute to carnitine absorption, particularly at higher concentrations.[6]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Given its lipophilic nature, lipid-based drug delivery systems (LBDDS) are the most promising strategies for enhancing the oral bioavailability of this compound.[7][8][9] These formulations can improve solubility, protect the molecule from degradation, and facilitate transport across the intestinal epithelium. Specific strategies include:

  • Nanoemulsions: These systems can increase the surface area for absorption and maintain the drug in a solubilized state in the GI tract.[8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate the compound, protecting it from the harsh GI environment and improving its absorption profile.[3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions or microemulsions upon gentle agitation with aqueous media in the GI tract, enhancing solubility and absorption.[8]

Q4: How does the co-administration of permeation enhancers affect bioavailability?

Permeation enhancers are excipients that can transiently and reversibly increase the permeability of the intestinal membrane, facilitating drug absorption.[10] For this compound, surfactants and certain fatty acids can act as permeation enhancers by perturbing the integrity of the enterocyte cell membrane.[10][11] For instance, lauroyl-L-carnitine, a related acylcarnitine, has been studied as a surfactant permeation enhancer itself.[11] The selection of a suitable and safe permeation enhancer is critical to avoid intestinal toxicity.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Very Low Plasma Concentrations of this compound Post-Oral Administration.

  • Possible Cause 1: Formulation Instability.

    • Troubleshooting: this compound may precipitate out of solution in the GI fluids if the formulation is not robust. Lipid-based formulations can sometimes lead to drug precipitation upon dilution and digestion in the gut.[12][13]

      • Solution: Optimize the LBDDS by carefully selecting lipids and surfactants that ensure the drug remains solubilized throughout the digestion and absorption process.[7] Conduct in vitro dispersion and digestion tests using biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo performance.

  • Possible Cause 2: Saturable Absorption Mechanisms.

    • Troubleshooting: If absorption relies on a transporter mechanism like OCTN2, it can become saturated at higher doses, leading to disproportionately low absorption.[1][14]

      • Solution: Conduct dose-ranging pharmacokinetic studies to determine if absorption is dose-dependent. If saturation is observed, focus on formulation strategies that enhance passive diffusion or utilize lower, more frequent dosing schedules.

  • Possible Cause 3: Improper Oral Gavage Technique.

    • Troubleshooting: Incorrect administration can lead to incomplete dosing, stress to the animal affecting GI motility, or accidental administration into the lungs.

      • Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and confirm correct placement before administration.

Issue 2: High Inter-Animal Variability in Pharmacokinetic Profiles.

  • Possible Cause 1: Differences in Animal Fasting State.

    • Troubleshooting: The presence or absence of food can significantly alter gastric emptying, GI fluid composition, and the digestion of lipid-based formulations, impacting drug absorption.[3]

      • Solution: Standardize the fasting period for all animals before dosing (e.g., overnight fasting for 12-16 hours for rats with free access to water).[15] Ensure the post-dosing feeding schedule is also consistent across all experimental groups.

  • Possible Cause 2: Insufficient Sample Size.

    • Troubleshooting: A small number of animals per group can lead to high variability in mean pharmacokinetic parameters due to normal biological differences.

      • Solution: Increase the number of animals per group to improve the statistical power of the study and reduce the impact of individual outliers.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoemulsion

This protocol describes a generalized method for preparing an oil-in-water (o/w) nanoemulsion using the high-pressure homogenization technique.

  • Materials:

    • This compound

    • Oil Phase (e.g., medium-chain triglycerides like Miglyol® 812)

    • Surfactant (e.g., Tween® 80, Poloxamer 188)

    • Co-surfactant (e.g., Transcutol® P)

    • Purified water

  • Procedure:

    • Prepare Oil Phase: Accurately weigh and dissolve this compound in the selected oil phase. Gently heat if necessary to ensure complete dissolution.

    • Prepare Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

    • Form Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while mixing with a high-speed homogenizer (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).

    • Cooling: Allow the resulting nanoemulsion to cool to room temperature.

    • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Experimental Design:

    • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

    • Fasting: Fast rats overnight (12-16 hours) before administration, with free access to water.

    • Grouping: Divide animals into groups (e.g., Control - this compound suspension; Test - this compound nanoemulsion). A group receiving an intravenous (IV) dose is required to determine absolute bioavailability.

    • Administration: Administer the respective formulations orally via gavage at a predetermined dose. For the IV group, administer via the tail vein.

    • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or saphenous vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 3: Plasma Sample Preparation and Analysis by LC-MS/MS

  • Materials:

    • Rat plasma samples

    • Internal Standard (IS) (e.g., deuterated this compound)

    • Acetonitrile (ACN) or Methanol for protein precipitation

  • Procedure:

    • Thawing: Thaw plasma samples on ice.

    • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold ACN containing the internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing, then centrifuge at high speed (e.g., 13,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.

    • Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for analysis.

    • Analysis: Inject the supernatant into an HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS).[16][17] Use a suitable column, such as a HILIC column, for separation.[18] Quantify the concentration of this compound based on a standard curve.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 210100 (Reference)
Nanoemulsion50720 ± 982.04850 ± 650495
SLN Formulation50590 ± 852.53900 ± 540398

Data are presented as mean ± SD and are hypothetical, for illustrative purposes only. Actual results will vary based on the specific formulation and experimental conditions.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatize Animal Acclimatization (≥ 1 week) grouping Animal Grouping (Control, Test, IV) acclimatize->grouping fasting Overnight Fasting (12-16 hours) grouping->fasting admin Oral / IV Administration fasting->admin sampling Serial Blood Sampling (0-24 hours) admin->sampling plasma Plasma Separation (Centrifugation) sampling->plasma storage Sample Storage (-80°C) plasma->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Analysis (Cmax, AUC) analysis->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.

absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) formulation Lipid-Based Formulation (e.g., Nanoemulsion) micelle Mixed Micelles (with Bile Salts) formulation->micelle Digestion & Dispersion free_drug Solubilized This compound micelle->free_drug Release passive Passive Diffusion (Lipophilic Pathway) free_drug->passive Major Pathway transporter Transporter-Mediated? (e.g., OCTN2 - Minor role) free_drug->transporter Minor/Saturable Pathway portal_vein Portal Vein (Systemic Circulation) passive->portal_vein transporter->portal_vein

Caption: Proposed intestinal absorption pathways for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Issue: Low/Inconsistent Bioavailability cause1 Formulation Failure (Precipitation) start->cause1 cause2 Saturable Transport start->cause2 cause3 Administration Technique start->cause3 cause4 High Animal Variability start->cause4 sol1 Optimize Formulation (In Vitro Digestion Tests) cause1->sol1 sol2 Conduct Dose-Ranging Study cause2->sol2 sol3 Retrain Staff on Gavage Technique cause3->sol3 sol4 Standardize Fasting & Increase N cause4->sol4

Caption: Troubleshooting logic for low oral bioavailability experiments.

References

Technical Support Center: Mitigating Animal-to-Animal Variability in Oleoyl-L-Carnitine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of animal-to-animal variability in oleoyl-L-carnitine experiments, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary physiological role?

A1: this compound (C18:1) is a long-chain acylcarnitine, an ester of oleic acid and L-carnitine. Its main function is to transport long-chain fatty acids, like oleic acid, across the inner mitochondrial membrane for beta-oxidation, a key process in cellular energy production. This transport is facilitated by the carnitine shuttle system.[1] While crucial for normal metabolism, elevated levels of this compound have been linked to metabolic disorders such as insulin resistance and cardiovascular disease.[1][2]

Q2: What are the primary sources of animal-to-animal variability in metabolic studies?

A2: Animal-to-animal variability in metabolic studies can arise from several factors, including:

  • Genetic Background: The choice of rodent strain (inbred vs. outbred) can significantly impact the phenotypic variation of metabolic readouts.[3]

  • Environmental Conditions: Factors such as housing temperature, cage size, bedding, light-dark cycles, and noise levels can all contribute to variability.[4] It's important to note that the thermoneutral zone for mice is around 30°C, and standard room temperatures of 21°C can induce chronic cold stress, altering their metabolism.

  • Diet: The composition of the diet, particularly the fat content, can trigger different metabolic responses. Even control diets of the same strain and age can lead to a 10-25% variation in body weight.

  • Gut Microbiota: The composition of the gut microbiome can influence the metabolism of dietary compounds, including L-carnitine.

  • Age and Sex: These are critical variables that can affect metabolic rates and responses to experimental compounds.

  • Stress: Handling and experimental procedures can induce stress, which can alter metabolic parameters.

Q3: Are there specific challenges associated with administering this compound in vivo?

A3: As a long-chain acylcarnitine, this compound has low water solubility, which can present challenges for formulation and administration. Ensuring consistent and accurate dosing is critical. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection, or dietary supplementation) can also significantly impact its bioavailability and metabolic effects. For instance, oral administration of L-carnitine can be influenced by gut microbiota, which can metabolize it into trimethylamine-N-oxide (TMAO), a compound linked to atherosclerosis. Parenteral routes like subcutaneous injection can bypass this gut metabolism.

Troubleshooting Guides

Problem 1: High Variability in Plasma/Tissue this compound Levels

Potential Causes and Solutions

Potential CauseTroubleshooting Steps & Solutions
Inconsistent Dosing Solution: For oral gavage, ensure all personnel are thoroughly trained and use appropriate, size-specific feeding needles. Prepare fresh formulations daily and verify the concentration and homogeneity of the suspension. For dietary administration, ensure the compound is evenly mixed into the chow and monitor food intake to estimate the actual dose ingested per animal.
Variable Sample Collection Timing Solution: Create and adhere to a strict and detailed timeline for blood and tissue sample collection for all animals. Use a synchronized timer and have adequate staffing to ensure time points are met precisely. Acylcarnitine levels can fluctuate with feeding and activity, so standardizing the collection time relative to these events is crucial.[5]
Sample Handling and Processing Issues Solution: Standardize the entire blood and tissue collection and processing protocol. Use a consistent anticoagulant (e.g., sodium citrate), maintain samples at the recommended temperature, and process them within a fixed, minimal timeframe. Aliquot samples to avoid repeated freeze-thaw cycles.
Genetic Variation in Metabolism Solution: Use a genetically defined, inbred animal strain to ensure a uniform metabolic background. If using outbred stocks, consider increasing the sample size to account for genetic heterogeneity.[3][4]
Problem 2: Inconsistent or Unexpected Metabolic Effects

Potential Causes and Solutions

Potential CauseTroubleshooting Steps & Solutions
Acclimatization and Stress Solution: Allow animals a sufficient period (e.g., at least one to two weeks) to acclimate to the housing facility and experimental environment before starting the experiment. Minimize handling stress and standardize all procedures.
Dietary Influences Solution: Use a purified, defined diet for both control and experimental groups to minimize variability from undefined ingredients in standard chow. Ensure consistent access to food and water.
Underlying Health Status of Animals Solution: Source animals from a reputable vendor and perform a health screen upon arrival. Exclude any animals that show signs of illness or are significantly different in weight from the group average.
Route of Administration Solution: The route of administration can significantly alter the metabolic fate of this compound. If oral administration yields variable results due to gut microbiome differences, consider a parenteral route such as subcutaneous or intraperitoneal injection to bypass the gut.

Experimental Protocols

While specific in vivo administration protocols for this compound are not widely published, the following protocols for L-carnitine and other derivatives can be adapted. It is crucial to conduct pilot studies to determine the optimal dose and route of administration for this compound for your specific experimental goals.

General Protocol for Oral Gavage in Rodents

  • Preparation of this compound Solution: Due to its lipophilic nature, this compound may need to be formulated as a suspension or in a vehicle containing a solubilizing agent (e.g., Tween 80, oil). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Animal Handling: Gently restrain the rodent. For mice, scruffing the neck is a common method.

  • Gavage Administration: Use a flexible plastic or stainless steel gavage needle with a rounded tip to minimize the risk of injury. Gently insert the needle into the esophagus and deliver the solution directly into the stomach.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

General Protocol for Intraperitoneal (i.p.) Injection

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline with a solubilizing agent). The final concentration should allow for an appropriate injection volume.

  • Animal Preparation: Weigh the animal to accurately calculate the injection volume. Gently restrain the rodent.

  • Injection: Locate the injection site in the lower quadrant of the abdomen, avoiding the midline. Disinfect the site with 70% ethanol. Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid or blood is drawn, then inject the solution.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and other relevant acylcarnitines.

Table 1: Association of this compound with Clinical Conditions

AcylcarnitineAssociated ConditionPatient PopulationKey FindingReference
Oleoylcarnitine (C18:1)Cardiovascular eventsElderly with a previous history of CADPredictor of cardiovascular events[1]
Oleoylcarnitine (C18:1)Coronary Artery Disease (CAD)Male CAD patientsSignificantly lower plasma concentrations in CAD patients[1]
Oleoylcarnitine (C18:1)Acute Coronary Syndrome (ACS)Patients with ACS vs. Chronic Coronary Syndrome (CCS)Lower median values in ACS compared to CCS patients[1]

Table 2: Effects of L-Carnitine and Acylcarnitine Supplementation in Animal Models

InterventionAnimal ModelDosage & AdministrationDurationKey FindingsReference
L-carnitineObese diabetic transgenic mice0.5% in diet3 weeksImproved insulin-stimulated glucose disposal; Increased systemic carbohydrate oxidation[2]
L-carnitineHigh-fat diet-fed C57BL/6J mice0.5% in diet8-12 weeksAttenuated the development of insulin resistance[2]
L-carnitineFructose-fed Wistar rats300 mg/kg body weight/day, i.p.30 daysReduced hepatic gluconeogenesis[2]
Acetyl-L-carnitineImmature Rat (Traumatic Brain Injury)100 mg/kg, i.p.4 doses at 1, 4, 12, and 23 hours post-injuryReduced neurologic impairment and cortical lesion volume[3]
Acetyl-L-carnitineAdult Rat (Spinal Cord Injury)300 mg/kg, i.p.Not specifiedReduced lesion volume and improved mitochondrial respiration[3]

Signaling Pathways and Experimental Workflows

Proposed Pro-inflammatory Signaling of Long-Chain Acylcarnitines (LCACs)

Elevated levels of long-chain acylcarnitines, including this compound, are thought to contribute to chronic low-grade inflammation, a hallmark of metabolic syndrome. One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4) signaling pathways in immune cells like macrophages.[1][6]

pro_inflammatory_signaling Oleoyl_L_Carnitine This compound TLR4 TLR4 Oleoyl_L_Carnitine->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Induces Nucleus->Pro_inflammatory_Genes

Caption: Proposed TLR4-mediated pro-inflammatory signaling by this compound.

Typical Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for investigating the in vivo metabolic effects of this compound.

experimental_workflow Animal_Model Select Animal Model (e.g., C57BL/6J mice) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Body weight, blood glucose) Acclimatization->Baseline Grouping Randomization into Groups (Control vs. Treatment) Baseline->Grouping Treatment This compound Administration (Specify dose, route, duration) Grouping->Treatment Monitoring In-life Monitoring (Body weight, food intake) Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping (GTT, ITT) Monitoring->Metabolic_Tests Endpoint Endpoint Sample Collection (Blood, Tissues) Metabolic_Tests->Endpoint Analysis Biochemical & Molecular Analysis (Acylcarnitine levels, gene expression) Endpoint->Analysis carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Oleic_Acid Oleic Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Activation CPT1 CPT1 Oleoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Oleoyl_L_Carnitine_mito This compound CPT1->Oleoyl_L_Carnitine_mito Forms CACT CACT CACT->Oleoyl_L_Carnitine_mito CPT2 CPT2 Oleoyl_CoA_mito Oleoyl-CoA CPT2->Oleoyl_CoA_mito Reforms L_Carnitine_mito L-Carnitine CPT2->L_Carnitine_mito Oleoyl_L_Carnitine_mito->CACT Transport Oleoyl_L_Carnitine_mito->CPT2 Beta_Oxidation β-Oxidation Oleoyl_CoA_mito->Beta_Oxidation

References

Technical Support Center: Minimizing Ion Suppression for Oleoyl-L-Carnitine in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of oleoyl-L-carnitine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals mitigate ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does it affect my this compound signal?

A1: Ion suppression is a matrix effect that frequently occurs in ESI-MS. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, detergents).[1][2][3] These interfering molecules compete with the analyte for charge in the ESI droplet or inhibit the efficient formation of gas-phase ions, leading to a decreased or unstable signal and compromising the accuracy and sensitivity of your analysis.[3][4]

Q2: My this compound signal is low or inconsistent. What are the primary causes?

A2: A low or inconsistent signal for this compound can stem from several issues, with ion suppression being a primary suspect.[2] Other common causes include:

  • Suboptimal Sample Preparation: Inefficient extraction from the matrix leads to low recovery and high levels of interfering substances.[2]

  • Poor Chromatographic Resolution: Failure to separate this compound from matrix components during the LC run is a major cause of suppression.[2]

  • Inefficient Ionization: The inherent properties of this compound may require optimization of ESI source parameters (e.g., spray voltage, gas flows) for efficient ionization.[2]

  • Analyte Degradation: Improper sample handling, such as repeated freeze-thaw cycles, can lead to the degradation of this compound.[2]

Q3: How can I confirm that ion suppression is the problem?

A3: A post-column infusion experiment is a standard method to diagnose ion suppression. In this technique, a solution of this compound is continuously infused into the mobile phase flow after the analytical column, while a blank matrix sample is injected. A dip in the constant analyte signal at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.

Q4: What is the most effective sample preparation technique to reduce matrix effects?

A4: While simpler methods like Protein Precipitation (PPT) are fast, more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are significantly more effective at cleaning up complex samples and reducing matrix effects.[1][2] SPE, in particular, offers high selectivity for removing interfering substances like phospholipids, leading to a cleaner extract and minimized ion suppression.[1][2]

Q5: Which chromatographic approach is best for separating this compound?

A5: Effective chromatographic separation is critical to move this compound away from co-eluting matrix components.[3]

  • Reversed-Phase (RP) Chromatography: C18 columns are commonly used and provide good retention for long-chain acylcarnitines.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating various acylcarnitines, often without the need for derivatization, and can provide different selectivity compared to RP.[2][5][7][8]

  • Mobile Phase: Using volatile buffers like formic acid or ammonium formate is recommended.[1][9] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA), which is known to cause significant ion suppression; heptafluorobutyric acid (HFBA) can be a better alternative if an ion-pairing agent is necessary.[1][10]

Q6: Should I consider derivatization for this compound analysis?

A6: Yes, derivatization can be a powerful strategy. Butylation , which converts the carboxylic acid group to a butyl ester, is a widely used technique that can significantly improve the ionization efficiency and chromatographic behavior of acylcarnitines.[5][10][11] This is especially effective for enhancing the gas-phase ion formation of these molecules.[5]

Q7: Can I just dilute my sample to mitigate ion suppression?

A7: Sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[3] However, this approach also dilutes the this compound, which can compromise sensitivity, especially if your analyte is already at a low concentration.[3] This method is often a trade-off between reducing matrix effects and maintaining an adequate signal-to-noise ratio.

Q8: How do internal standards help with ion suppression?

A8: Using a stable isotope-labeled internal standard (SIL-IS), such as d3-oleoyl-L-carnitine, is essential for accurate quantification. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte response to the internal standard response, the variability caused by suppression can be effectively normalized, leading to more accurate and precise results.[10]

Section 2: Troubleshooting Guides

This section provides a systematic workflow for diagnosing and resolving ion suppression issues, along with a comparison of common sample preparation methods.

Guide 1: Systematic Workflow for Mitigating Ion Suppression

The following diagram outlines a logical approach to troubleshooting low signal intensity and suspected ion suppression for this compound.

G start Problem: Low or Unstable This compound Signal check_ms 1. Verify MS Parameters - Optimize spray voltage, gas flows, temp - Infuse standard to confirm sensitivity start->check_ms is_ms_ok Instrument Performance OK? check_ms->is_ms_ok fix_ms Action: Tune and Calibrate Mass Spectrometer is_ms_ok->fix_ms No diagnose_suppression 2. Diagnose Ion Suppression - Perform post-column infusion - Analyze matrix blanks is_ms_ok->diagnose_suppression Yes fix_ms->check_ms is_suppressed Ion Suppression Confirmed? diagnose_suppression->is_suppressed is_suppressed->start No (Re-evaluate other causes) mitigation_strategies 3. Implement Mitigation Strategies is_suppressed->mitigation_strategies Yes improve_prep A. Improve Sample Prep - Switch from PPT to SPE/LLE - Optimize extraction pH mitigation_strategies->improve_prep optimize_lc B. Optimize Chromatography - Adjust gradient to separate from interferences - Try alternative column (HILIC) - Reduce flow rate mitigation_strategies->optimize_lc use_is C. Use SIL-IS - Add stable isotope-labeled internal standard for quantification mitigation_strategies->use_is end_node Result: Improved Signal and Accurate Quantification improve_prep->end_node optimize_lc->end_node use_is->end_node G cluster_0 ESI Droplet (Liquid Phase) cluster_1 Gas Phase (Ion Formation) analyte_l This compound analyte_g [Analyte+H]+ analyte_l->analyte_g Analyte Ionization matrix_l Matrix Interferences (e.g., Phospholipids, Salts) matrix_g [Matrix+H]+ matrix_l->matrix_g Interference Ionization (Competition for Charge) charge_l H+ ms_inlet To Mass Spectrometer analyte_g->ms_inlet Reduced Signal matrix_g->ms_inlet High Signal

References

improving the extraction efficiency of oleoyl-L-carnitine from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the efficient extraction of Oleoyl-L-Carnitine from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound from tissue samples.

Issue Potential Cause Recommended Solution
Low or No Signal of this compound Degradation of Analyte: this compound is susceptible to enzymatic and chemical degradation.[1][2]Immediate Freezing: Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt enzymatic activity.[2] Storage: Store samples at -80°C. Minimize Freeze-Thaw Cycles: Aliquot samples into single-use tubes before freezing to avoid repeated freeze-thaw cycles.[1] Maintain Cold Chain: Keep samples on ice throughout the entire extraction procedure.[2]
Inefficient Extraction: The chosen solvent or homogenization method may not be optimal for releasing this compound from the tissue matrix.Optimize Homogenization: Ensure thorough homogenization of the tissue in a cold acidic solution.[2] Solvent Selection: Use ice-cold methanol or isopropanol with 0.5% (v/v) acetic acid for efficient extraction and protein precipitation.[3]
Incorrect MS/MS Parameters: Mass spectrometer settings may not be optimized for this compound detection.Verify Instrument Settings: Confirm that the mass spectrometer is correctly tuned for the precursor and product ions of this compound and that the collision energy is optimized.[2]
High Variability in Results Incomplete Protein Precipitation: Residual proteins in the extract can interfere with analysis and lead to inconsistent results.[1]Sufficient Solvent Volume: Use an adequate volume of precipitation solvent (e.g., acetonitrile or methanol).[1][2] Thorough Mixing: Vortex samples vigorously after adding the precipitation solvent.[1] Adequate Centrifugation: Ensure complete pelleting of proteins by using appropriate centrifugation time and speed.[2]
Pipetting Errors: Inaccurate pipetting of samples, internal standards, or solvents can introduce significant variability.Calibrated Pipettes: Use properly calibrated pipettes for all liquid handling steps.[2]
Instrument Instability: Fluctuations in the LC-MS/MS system performance can lead to variable results.System Suitability: Perform system suitability tests and run quality control samples throughout the analytical run to monitor instrument performance.[2]
Poor Recovery Suboptimal Extraction Method: The chosen extraction technique may not be suitable for the specific tissue type or sample matrix.[1]Method Selection: Consider liquid-liquid extraction (LLE) as a primary method. For samples with high lipid content, a subsequent solid-phase extraction (SPE) clean-up step can improve recovery.[3]
pH of the Sample: The pH can affect the ionization state and solubility of this compound.[1]pH Control: Maintain a pH below 9 during sample preparation, as acylcarnitines are more stable in acidic to neutral conditions.[1]
Matrix Effects: Components in the tissue matrix (e.g., salts, phospholipids) can suppress the signal of this compound during mass spectrometry analysis.[1]Sample Cleanup: Employ a solid-phase extraction (SPE) step to remove interfering matrix components.[3] Internal Standard: Use a deuterated internal standard (e.g., d3-oleoylcarnitine) to compensate for matrix effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in preventing the degradation of this compound during sample preparation?

A1: The most critical step is to halt enzymatic activity immediately upon tissue collection. This is best achieved by flash-freezing the tissue in liquid nitrogen and storing it at -80°C until extraction.[2] Maintaining a cold chain throughout the extraction process is also crucial.[2]

Q2: Which extraction method is generally recommended for this compound from tissue?

A2: A widely applicable and robust method is liquid-liquid extraction (LLE) using an organic solvent like ice-cold methanol or isopropanol with a small percentage of acid.[3] For samples with a complex or "dirty" matrix, such as those with high lipid content, an additional solid-phase extraction (SPE) clean-up step is recommended to improve the purity of the extract and reduce matrix effects.[3]

Q3: How does pH influence the extraction efficiency of this compound?

A3: The stability of acylcarnitines, including this compound, is pH-dependent. They are generally more stable in acidic to neutral conditions and are prone to hydrolysis at basic pH levels.[1] Therefore, it is advisable to maintain a pH below 9 throughout the sample preparation process to ensure the integrity of the analyte.[1]

Q4: What are matrix effects, and how can they be minimized?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, such as salts and phospholipids, which can lead to signal suppression or enhancement in mass spectrometry.[1] To minimize these effects, you can incorporate a sample clean-up step like SPE.[3] Additionally, the use of a stable isotope-labeled internal standard, such as d3-oleoylcarnitine, is highly recommended to correct for any signal variations caused by matrix effects.[3]

Q5: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this application?

A5: LLE is a fundamental extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It is effective for initial extraction and protein precipitation.[3] SPE provides a more selective clean-up by passing the sample through a solid sorbent that retains the analyte or the impurities.[3] For this compound, LLE is often used as the primary extraction method, while SPE is employed as a subsequent clean-up step for more complex samples to remove interfering substances.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a widely used method for the extraction of this compound from various biological tissues like the liver, muscle, and heart.[3]

Materials and Reagents:

  • Fresh or frozen (-80°C) biological tissue

  • Internal Standard (IS): Deuterated this compound (e.g., d3-oleoylcarnitine)[3]

  • Extraction Solvent: Ice-cold Methanol (LC-MS grade) or Isopropanol with 0.5% (v/v) acetic acid[3]

  • Homogenization equipment (e.g., tissue lyser)

  • Centrifuge (capable of 10,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent (compatible with LC-MS mobile phase)

Procedure:

  • Sample Preparation: Weigh a small amount of frozen tissue (e.g., 5 mg) into a pre-chilled tube.[4]

  • Internal Standard Addition: Add the internal standard to the tissue sample.

  • Homogenization: Add the ice-cold extraction solvent and homogenize the tissue until a uniform suspension is achieved.[3]

  • Protein Precipitation: Incubate the homogenate on ice or at 4°C for 30 minutes to facilitate complete protein precipitation.[3]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted this compound to a new clean tube.[3]

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the reconstitution solvent.[3] Vortex thoroughly and centrifuge to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This protocol is an optional step for samples requiring further purification after LLE.[3]

Materials and Reagents:

  • Reconstituted extract from the LLE protocol

  • SPE Cartridge (e.g., mixed-mode or reversed-phase)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Buffer (e.g., Water)

  • Wash Solvent

  • Elution Solvent

Procedure:

  • Cartridge Conditioning: Pass 1-2 column volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge.[3]

  • Cartridge Equilibration: Pass 1-2 column volumes of the equilibration buffer (e.g., water) through the cartridge. Do not allow the sorbent bed to dry.[3]

  • Sample Loading: Load the reconstituted extract from the LLE step onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate.[3]

  • Washing: Wash the cartridge with 1-2 column volumes of the wash solvent to remove weakly bound impurities.[3]

  • Elution: Elute the this compound from the cartridge using 1-2 column volumes of the elution solvent.[3]

  • Drying and Reconstitution: Collect the eluate and proceed with the drying and reconstitution steps as described in the LLE protocol before LC-MS/MS analysis.[3]

Data Presentation

Table 1: Comparison of Extraction Method Parameters for Acylcarnitines

ParameterMethod 1 (LLE)Method 2 (LLE + SPE)
Tissue Amount ~5 mg[4]~5 mg
Homogenization Bead-beating homogenizer[4]Bead-beating homogenizer
Extraction Solvent Ice-cold Methanol or Isopropanol with 0.5% acetic acid[3]Ice-cold Methanol or Isopropanol with 0.5% acetic acid[3]
Clean-up Step NoneSolid-Phase Extraction[3]
Primary Advantage Simpler, faster workflowHigher purity of final extract, reduced matrix effects[3]
Primary Disadvantage Potential for higher matrix effects in complex samples[1]More time-consuming, potential for analyte loss during additional steps

Table 2: Representative Recovery Data for Long-Chain Acylcarnitines

Note: Recovery can vary depending on the specific tissue type and the exact protocol followed. The following data is representative for long-chain acylcarnitines and serves as a general guide.

AnalyteExtraction MethodMean Recovery (%)Standard Deviation (%)Reference
PalmitoylcarnitineLLE + SPE107.28.9[5][6]
Total CarnitineLLE + SPE69.43.9[5][6]
Free CarnitineLLE + SPE83.15.9[5][6]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis tissue 1. Tissue Sample add_is 2. Add Internal Standard tissue->add_is homogenize 3. Homogenize in Cold Solvent add_is->homogenize precipitate 4. Protein Precipitation (30 min on ice) homogenize->precipitate centrifuge 5. Centrifuge precipitate->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant dry 7. Evaporate to Dryness collect_supernatant->dry reconstitute 8. Reconstitute dry->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

SPE_Workflow cluster_input Input cluster_spe Solid-Phase Extraction cluster_output Output cluster_final Final Steps lle_extract 1. Reconstituted Extract (from LLE) condition 2. Condition Cartridge lle_extract->condition equilibrate 3. Equilibrate Cartridge condition->equilibrate load 4. Load Sample equilibrate->load wash 5. Wash Cartridge load->wash elute 6. Elute Analyte wash->elute collect_eluate 7. Collect Eluate elute->collect_eluate dry_reconstitute 8. Dry and Reconstitute collect_eluate->dry_reconstitute lcms 9. LC-MS/MS Analysis dry_reconstitute->lcms

Caption: Solid-Phase Extraction (SPE) Clean-up Workflow.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Recovery degradation Sample Degradation low_recovery->degradation extraction Inefficient Extraction low_recovery->extraction matrix Matrix Effects low_recovery->matrix ph Incorrect pH low_recovery->ph storage Proper Sample Handling (Flash Freeze, -80°C) degradation->storage optimize Optimize Homogenization & Solvents extraction->optimize cleanup Implement SPE Clean-up matrix->cleanup ph_control Maintain pH < 9 ph->ph_control

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Protocol for Oleoyl-L-Carnitine Analysis - Avoiding Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a robust protocol to avoid contamination during the analysis of oleoyl-L-carnitine.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, presented in a question-and-answer format.

Issue 1: Low or No Signal for this compound

Potential Cause Recommended Solution
Suboptimal Sample Preparation Inefficient extraction can lead to low recovery. Optimize the extraction method by considering alternatives like solid-phase extraction (SPE) if protein precipitation is yielding poor results. Ensure the pH of the extraction solvent is suitable for this compound.[1][2]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1] To mitigate this, improve sample cleanup, consider sample dilution, or adjust the chromatographic gradient to separate this compound from the suppression zone.[1]
Suboptimal Mass Spectrometry Parameters Ensure the mass spectrometer is in positive electrospray ionization (ESI) mode, as this compound ionizes best in this mode.[3] Infuse a standard solution to optimize precursor and product ions, collision energy, and source parameters like spray voltage and gas flows.[1]
Degradation of this compound Improper sample handling and storage can lead to degradation. Process samples on ice and store extracts at low temperatures. It is crucial to avoid repeated freeze-thaw cycles.[1][4]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Incompatible Sample Solvent The composition of the final sample solvent should closely match the initial mobile phase.[1]
Column Overload If the peak is fronting, it may indicate that the column is overloaded. Reduce the injection volume or dilute the sample to address this.[1]
Active Sites on the Column Peak tailing can be caused by secondary interactions with active sites on the column. Using a column with end-capping can help minimize these interactions.[1]

Issue 3: Inaccurate Quantification and High Variability

Potential Cause Recommended Solution
Isobaric/Isomeric Interference Isomers of this compound have the same mass-to-charge ratio and can co-elute, leading to overestimation. Optimize chromatographic separation by using a suitable column (e.g., C18) and a shallow gradient.[5][6]
Lack of Appropriate Internal Standard To account for variability in sample preparation and matrix effects, always use a stable isotope-labeled internal standard for this compound. This should be added at the beginning of the sample preparation process.[1]
Improper Calibration Ensure the calibration curve covers the expected concentration range of the samples and is prepared in a matrix similar to that of the samples to account for matrix effects.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of external contamination in this compound analysis?

A1: Common sources of external contamination include plasticizers and other leachable compounds from labware such as microcentrifuge tubes and pipette tips.[5] Antistatic agents like N-lauryldiethanolamine have been identified as contaminants that can be leached from plastic tubes.[1][3] It is also important to use high-purity solvents and reagents to avoid introducing contaminants.[7]

Q2: How can I minimize contamination from plasticware?

A2: To minimize contamination from plasticware, it is advisable to test different brands of tubes and tips for leachables. Rinsing plasticware with a solvent like ethanol can help remove some surface contaminants.[5] For highly sensitive analyses, consider using glass vials and glass pipettes where feasible.[7] When using plastic pipette tips, avoid prolonged contact with organic solvents.[5]

Q3: What is carryover, and how can I prevent it?

A3: Carryover is the appearance of a signal from a previous injection in a subsequent analysis. This can be a significant source of contamination, especially for a long-chain acylcarnitine like this compound. To prevent carryover, implement a rigorous needle and column wash protocol between samples. Using a mobile phase with sufficient organic content can help to effectively elute the analyte from the column.[1]

Q4: What are the best practices for sample collection and storage to prevent degradation of this compound?

A4: For plasma samples, collect whole blood in tubes containing EDTA and place them on ice immediately. Separate the plasma by centrifugation at 4°C within one hour of collection. Aliquot the plasma into low-adsorption microcentrifuge tubes, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4]

Q5: How does pH affect the stability of this compound during sample preparation?

A5: this compound is more stable in acidic to neutral conditions. It is susceptible to hydrolysis of the ester bond at basic pH (>9), which would lead to the formation of L-carnitine and oleic acid. Therefore, it is advisable to maintain a pH below 9 during the entire sample preparation process.[2][4]

Data Presentation

Table 1: Comparison of Recovery Rates for Long-Chain Acylcarnitines using Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixRecovery RateReference
Protein Precipitation (Methanol)Long-Chain AcylcarnitinesPlasma>88%[7]
Online Solid-Phase ExtractionPalmitoylcarnitine (a long-chain acylcarnitine)Plasma98-105%[8]
Protein Precipitation (Acetonitrile)Peptides (as a proxy for biomolecules)Plasma>50%[9]
Solid-Phase Extraction (Mixed-mode anion exchange)Peptides (as a proxy for biomolecules)Plasma>20%[9]

Note: Direct comparative studies on the recovery of this compound using different extraction methods are limited. The data presented is for long-chain acylcarnitines or other relevant biomolecules and serves as a general guide.

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d3-oleoyl-L-carnitine in methanol).

  • Add 300 µL of ice-cold methanol to precipitate the proteins.[7]

  • Vortex the mixture vigorously for 10 seconds.[3]

  • Incubate the samples at room temperature for 10 minutes.[7]

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer 100 µL of the supernatant to a new tube.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • LC Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 50°C.[3]

  • Gradient Program:

    • 0-0.5 min: 100% A

    • 0.5-3.0 min: Linear gradient to 65% A

    • 3.0-6.0 min: Hold at 65% A

    • 6.0-9.7 min: Linear gradient to 40% A

    • 9.7-10.7 min: Linear gradient to 5% A

    • 10.7-18.5 min: Hold at 5% A (column wash)

    • 18.5-22.0 min: Return to 100% A (re-equilibration)[3]

  • Injection Volume: 10 µL.[3]

  • MS/MS Parameters (Positive ESI):

    • Ion Spray Voltage: 5,500 V

    • Heater/Source Temperature: 500-600°C

    • Precursor Ion (m/z): 426.4

    • Product Ion (m/z): 85.1[5]

    • Collision Energy: Optimize for your specific instrument.

Mandatory Visualization

Oleoyl_L_Carnitine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Ice-cold Methanol) IS->Precipitation Vortex1 Vortex Precipitation->Vortex1 Incubate Incubate Vortex1->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (ESI+) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Pro_Metastatic_Signaling_Pathway Oleoylcarnitine This compound ADCY10 ADCY10 (soluble Adenylate Cyclase 10) Oleoylcarnitine->ADCY10 activates cAMP cAMP ADCY10->cAMP produces TCF4 TCF4 (Transcription Factor 4) cAMP->TCF4 activates KIFC1 KIFC1 (Kinesin Family Member C1) TCF4->KIFC1 promotes transcription Metastasis Breast Cancer Metastasis KIFC1->Metastasis drives

Caption: Pro-metastatic signaling pathway of this compound.[11]

Pro_Inflammatory_Signaling_Pathway LCACs Long-Chain Acylcarnitines (e.g., this compound) TLR4 TLR4 (?) LCACs->TLR4 activates JNK_ERK JNK / ERK Pathways TLR4->JNK_ERK activates Cytokines Pro-inflammatory Cytokines (TNF-α, Interleukins, COX-2) JNK_ERK->Cytokines increases expression Inflammation Chronic Low-Grade Inflammation Cytokines->Inflammation contributes to

Caption: Pro-inflammatory signaling pathway of long-chain acylcarnitines.[11][12]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (R)- and (S)-Oleoylcarnitine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoylcarnitine, a critical long-chain acylcarnitine, exists as two distinct stereoisomers: (R)-oleoylcarnitine and (S)-oleoylcarnitine. While chemically identical in composition, their spatial arrangement dictates profoundly different biological activities and metabolic fates. This guide provides an objective comparison of these enantiomers, supported by experimental data and detailed methodologies, to elucidate their respective roles in cellular processes.

Core Differences in Biological Activity

The fundamental difference between the two enantiomers lies in their interaction with the enzymes of the carnitine shuttle system. The naturally occurring and biologically active form is (R)-oleoylcarnitine, which is derived from L-carnitine.[1] In stark contrast, (S)-oleoylcarnitine, originating from the unnatural D-carnitine, is largely considered biologically inactive and can act as an antagonist to the functions of its (R)-counterpart.[1][2] The enzymes responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), are stereospecific for the (R)-enantiomer.[1] Consequently, (S)-oleoylcarnitine is not a substrate for this crucial metabolic pathway and can competitively inhibit the transport and function of (R)-oleoylcarnitine.[1][2][3]

Data Presentation: A Comparative Summary

Biological Process(R)-Oleoylcarnitine(S)-OleoylcarnitineSupporting Evidence
Mitochondrial Fatty Acid Oxidation Serves as a substrate for transport into the mitochondria via the carnitine shuttle for subsequent β-oxidation.Not a substrate for the carnitine shuttle; may act as a competitive inhibitor of (R)-oleoylcarnitine transport.The enzymes of the carnitine shuttle (CPT1, CACT, CPT2) exhibit stereospecificity for the (R)-enantiomer of carnitine and its acyl esters.[1] D-carnitine and its esters can competitively inhibit the transport of L-carnitine.
Cellular Uptake Actively transported into cells by specific carnitine transporters (e.g., OCTN2).Poorly transported into cells and can compete with (R)-carnitine for transporter binding.Studies on L- and D-carnitine demonstrate differential uptake, with the L-isomer being preferentially transported.[1]
Pro-inflammatory Signaling At elevated concentrations, it can activate pro-inflammatory signaling pathways, such as the MAPK pathway, leading to the production of inflammatory cytokines.[4][5][6][7]The direct pro-inflammatory activity is not well-characterized, but it may exacerbate inflammation by inhibiting the metabolism of the (R)-enantiomer.Long-chain acylcarnitines are known to induce inflammatory responses.[4][5][8] The inhibitory effect of the (S)-enantiomer on the metabolism of the (R)-form could lead to an accumulation of pro-inflammatory lipids.
Insulin Signaling Elevated levels are associated with insulin resistance, potentially through the impairment of insulin signaling pathways.[4][5][9]Its direct effect on insulin signaling is not well-documented, but it may contribute to insulin resistance by inhibiting the proper metabolism of fatty acids.The accumulation of long-chain acylcarnitines is linked to impaired insulin signaling.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Oleic Acid Fatty_Acyl_CoA Oleoyl-CoA Fatty_Acid->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 + (R)-Carnitine R_Oleoylcarnitine (R)-Oleoylcarnitine CACT CACT R_Oleoylcarnitine->CACT S_Oleoylcarnitine (S)-Oleoylcarnitine S_Oleoylcarnitine->CACT Inhibits R_Carnitine (R)-Carnitine S_Carnitine (S)-Carnitine S_Carnitine->CPT1 Inhibits CPT1->R_Oleoylcarnitine CPT2 CPT2 CACT->CPT2 Matrix_Oleoyl_CoA Oleoyl-CoA CPT2->Matrix_Oleoyl_CoA + CoA Beta_Oxidation β-Oxidation Matrix_Oleoyl_CoA->Beta_Oxidation

Caption: The Carnitine Shuttle Pathway for Fatty Acid Oxidation.

Pro_inflammatory_Signaling R_Oleoylcarnitine (R)-Oleoylcarnitine (elevated levels) TLR Toll-like Receptor (TLR) R_Oleoylcarnitine->TLR MyD88 MyD88 TLR->MyD88 MAPK_Cascade MAPK Cascade (JNK, ERK) MyD88->MAPK_Cascade NF_kB_Activation NF-κB Activation MyD88->NF_kB_Activation Inflammatory_Genes Inflammatory Gene Transcription MAPK_Cascade->Inflammatory_Genes NF_kB_Activation->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines

Caption: Pro-inflammatory Signaling by (R)-Oleoylcarnitine.

Experimental Protocols

Assessment of Mitochondrial Fatty Acid β-Oxidation

Objective: To determine the rate of mitochondrial β-oxidation in the presence of (R)- or (S)-oleoylcarnitine.

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and antibiotics. Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Pre-incubate the differentiated myotubes with varying concentrations of (R)-oleoylcarnitine or (S)-oleoylcarnitine (e.g., 1-50 µM) for 24 hours.

  • Fatty Acid Oxidation Assay:

    • Prepare a substrate solution containing [9,10-³H(N)]-palmitic acid complexed with fatty acid-free BSA in serum-free DMEM.

    • Wash the cells with warm PBS and add the radiolabeled substrate solution.

    • Incubate for 2 hours at 37°C.

    • After incubation, collect the supernatant.

    • Separate the ³H₂O (a product of β-oxidation) from the radiolabeled palmitic acid using a charcoal precipitation method.

    • Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Data Analysis: Normalize the results to the total protein content of the cell lysates. Compare the rate of β-oxidation in cells treated with (R)-oleoylcarnitine to those treated with (S)-oleoylcarnitine and vehicle control.

Evaluation of Pro-inflammatory Signaling

Objective: To assess the activation of key inflammatory signaling pathways in response to (R)- or (S)-oleoylcarnitine.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Treatment: Treat the cells with varying concentrations of (R)-oleoylcarnitine or (S)-oleoylcarnitine (e.g., 10-100 µM) for different time points (e.g., 15, 30, 60 minutes).

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins such as JNK, ERK, and IκBα.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein. Compare the activation of these signaling pathways between the two enantiomers.

CPT1 Enzyme Activity Assay (In Vitro)

Objective: To directly measure the effect of (R)- and (S)-oleoylcarnitine on CPT1 enzyme activity.

Methodology:

  • Enzyme Source: Isolate mitochondria from rat liver or heart tissue, or use a commercially available CPT1 enzyme preparation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and BSA.

  • Inhibition Assay:

    • Pre-incubate the mitochondrial preparation or purified enzyme with varying concentrations of (R)-oleoylcarnitine or (S)-oleoylcarnitine.

    • Initiate the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.[10]

    • Incubate the reaction at 37°C for a time within the linear range of product formation.[10]

    • Stop the reaction by adding ice-cold 1 M HCl.[10]

  • Product Separation and Quantification:

    • Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine using a butanol extraction method.[10]

    • Measure the radioactivity of the butanol phase using a scintillation counter.

  • Data Analysis: Calculate the CPT1 activity as nmol of product formed per minute per mg of protein. Determine the IC50 value for each enantiomer by plotting the percent inhibition of CPT1 activity against the log concentration of the inhibitor.

Conclusion

The biological activities of oleoylcarnitine are highly dependent on its stereochemistry. (R)-oleoylcarnitine is the physiologically relevant enantiomer that plays a crucial role in mitochondrial fatty acid oxidation. However, at elevated concentrations, it may contribute to pro-inflammatory and insulin-resistant states. In contrast, (S)-oleoylcarnitine is poorly metabolized and is likely to act as an inhibitor of the physiological functions of its (R)-counterpart.[1] Researchers and drug development professionals should consider the distinct properties of each enantiomer in their studies and therapeutic designs. The use of racemic mixtures of oleoylcarnitine may yield misleading results due to the opposing effects of the two isomers.

References

Comparative Potency of Oleoyl-L-Carnitine and Other Glycine Transporter 2 (GlyT2) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of oleoyl-L-carnitine against other notable Glycine Transporter 2 (GlyT2) inhibitors. This document synthesizes experimental data, presents detailed methodologies for key assays, and visualizes relevant pathways to facilitate informed decisions in the pursuit of novel therapeutics targeting GlyT2.

Glycine Transporter 2 (GlyT2) is a crucial protein in the central nervous system, primarily located in the spinal cord and brainstem, responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft back into presynaptic neurons.[1] By regulating glycine levels, GlyT2 plays a significant role in modulating neuronal excitability, particularly in pain pathways.[1] Inhibition of GlyT2 is a promising therapeutic strategy for managing chronic pain and other neurological disorders by enhancing glycinergic neurotransmission.[1] This guide focuses on the comparative potency of various GlyT2 inhibitors, with a special emphasis on the endogenous lipid, this compound.

Comparative Analysis of GlyT2 Inhibitor Potency

The inhibitory potency of various compounds against GlyT2 is typically determined through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for this compound and other selected GlyT2 inhibitors. It is important to note that experimental conditions, such as the cell line used and the specific assay protocol, can influence the observed IC50 values.

InhibitorChemical ClassIC50 (nM)Cell LineAssay TypeNotes
This compound Acylcarnitine340Xenopus laevis oocytesElectrophysiologyNon-competitive inhibitor.[2][3]
N-Arachidonyl-glycine (NAGly) Acyl-amino acid3,400 - 9,100Xenopus laevis oocytes / HEK293Electrophysiology / [3H]glycine uptakePartial, non-competitive, and reversible inhibitor.[4][5][6]
ALX-1393 Amino acid derivative25 - 100HEK293 / COS7[3H]glycine uptake / ElectrophysiologyReversible, non-competitive inhibitor with some off-target effects on GlyT1 at higher concentrations.[2][7][8]
Org-25543 Benzamide derivative12 - 20HEK293 / CHO[3H]glycine uptake / ElectrophysiologyPotent, selective, and irreversible inhibitor.[3][8][9]
C18 ω9 D-lysine Acyl-amino acid45Not specifiedNot specifiedMetabolically stable enantiomer.[4]
C18 ω9 L-lysine Acyl-amino acid25Not specifiedNot specifiedPotent inhibitor with a mixed mechanism of inhibition.[4]

Experimental Protocols

A fundamental method for quantifying the potency of GlyT2 inhibitors is the radiolabeled glycine uptake assay. This technique directly measures the function of the transporter in a cellular context.

Detailed Protocol: [³H]Glycine Uptake Assay in HEK293 Cells

This protocol outlines the steps for determining the IC50 value of a test compound on human GlyT2 expressed in Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
  • For transient transfection, seed cells in 24-well plates. When cells reach 70-80% confluency, transfect them with a plasmid encoding human GlyT2 using a suitable transfection reagent according to the manufacturer's protocol.
  • For stable cell lines, culture HEK293 cells stably expressing human GlyT2 in the presence of a selection antibiotic (e.g., hygromycin B).[10]

2. Assay Procedure:

  • Preparation: 24-48 hours post-transfection (for transient) or when stably transfected cells are confluent, aspirate the culture medium.
  • Washing: Gently wash the cell monolayers twice with 1 mL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
  • Pre-incubation: Add 450 µL of KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.
  • Inhibitor Addition: Prepare serial dilutions of the test compound (e.g., this compound) in KRH buffer. Add 50 µL of the inhibitor solution to the respective wells to achieve the final desired concentrations. For the control (total uptake) and blank (non-specific uptake) wells, add 50 µL of KRH buffer. For determining non-specific uptake, a high concentration of a known, potent GlyT2 inhibitor (e.g., 10 µM Org-25543) can be used.
  • Initiation of Uptake: Initiate the glycine uptake by adding 50 µL of KRH buffer containing [³H]glycine (final concentration typically at or below the Km for glycine transport by GlyT2, e.g., 10-50 nM) to each well.
  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to ensure linear uptake.
  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold KRH buffer.
  • Cell Lysis: Lyse the cells by adding 500 µL of a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes at room temperature.
  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Subtract the counts per minute (CPM) of the non-specific uptake wells from all other wells to obtain the specific uptake.
  • Normalize the data by expressing the specific uptake in the presence of the inhibitor as a percentage of the control (total specific uptake).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental procedures and the biological context of GlyT2 inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis culture Culture HEK293 Cells transfect Transfect with hGlyT2 culture->transfect plate Plate cells in 24-well plates transfect->plate wash1 Wash cells with KRH buffer plate->wash1 preincubate Pre-incubate at 37°C wash1->preincubate add_inhibitor Add test compounds preincubate->add_inhibitor add_glycine Add [³H]glycine add_inhibitor->add_glycine incubate Incubate at 37°C add_glycine->incubate wash2 Wash with ice-cold KRH buffer incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation Counting lyse->count calculate Calculate % Inhibition count->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining GlyT2 inhibitor IC50 using a [³H]glycine uptake assay.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glyt2 GlyT2 glycine_reuptake Glycine Reuptake glyt2->glycine_reuptake Mediates glycine Increased Glycine glyt2_inhibitor This compound (or other inhibitor) glyt2_inhibitor->glyt2 Inhibits glyr Glycine Receptor (GlyR) glycine->glyr Activates cl_influx Cl- Influx glyr->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability analgesia Analgesia reduced_excitability->analgesia

Caption: Signaling pathway of GlyT2 inhibition leading to analgesia.

Concluding Remarks

This compound stands out as a potent, endogenous, non-competitive inhibitor of GlyT2. Its potency is significantly higher than that of the well-studied endogenous inhibitor, N-arachidonyl-glycine, and is in the same nanomolar range as some synthetic inhibitors like ALX-1393. However, it is less potent than the irreversible inhibitor Org-25543. The reversible and non-competitive nature of this compound's inhibition may offer a more nuanced modulation of glycinergic signaling compared to irreversible inhibitors, potentially leading to a better safety profile. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the therapeutic potential of this compound and other GlyT2 inhibitors in the management of chronic pain and other neurological conditions.

References

Cross-Validation of Quantification Methods for Oleoyl-L-Carnitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of oleoyl-L-carnitine is essential for understanding its role in fatty acid metabolism and various disease states. This compound is a critical intermediate in the metabolism of fatty acids, and its accurate measurement in biological samples is vital for metabolic disorder studies, cardiovascular disease research, and drug development applications.[1] This guide provides an objective comparison of the primary analytical methods for this compound quantification, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays.

The choice of quantification method is critically dependent on the required sensitivity, specificity, and sample throughput. LC-MS/MS is widely regarded as the gold standard for its superior sensitivity and specificity, enabling the precise measurement of individual acylcarnitine species like this compound, even at very low concentrations.[2] HPLC-UV is a more accessible technique but generally lacks the sensitivity needed for endogenous this compound quantification without a derivatization step.[2] Enzymatic assays are available for measuring total carnitine but do not differentiate between free carnitine and its various acyl esters, such as this compound.[2]

Method Performance Comparison

The selection of a suitable analytical method for this compound quantification hinges on factors such as required sensitivity, selectivity, the nature of the sample matrix, throughput, and available instrumentation.[3] The following table summarizes the quantitative performance of different analytical techniques based on published data.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay (for Total Carnitine)
Specificity High (Differentiates this compound from other acylcarnitines).[1][2]Low (Co-elution with similar compounds is likely without derivatization).[2]Low (Measures total carnitine after hydrolysis).[2][4]
Limit of Quantification (LOQ) Low (Sub-ng/mL to ng/mL range).[2][5]High (µg/mL range without derivatization).[6]Moderate (µM range).[7]
Linearity Range Wide (e.g., 0.1 - 20 µM).[1]Narrower, dependent on derivatization efficiency.[8]Dependent on enzyme kinetics (e.g., 12 - 1000 µM).[7]
Precision (%RSD) Excellent (< 15%).[9][10]Good (< 15% but can be variable).[8]Good (< 15%).
Accuracy / Recovery (%) High (Typically 85-115%).[9][10]Variable, can be affected by derivatization.[8]Good, but measures total carnitine.
Sample Throughput High, with rapid analysis times.[1][9]Moderate, sample derivatization can be time-consuming.[3]High, suitable for plate-based formats.[7]

Metabolic Pathway of this compound

This compound is a key component of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids, such as oleic acid, from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][11]

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA ACSL CPT1 CPT1 Oleoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Oleoyl-L-Carnitine_cyto This compound CACT CACT Oleoyl-L-Carnitine_cyto->CACT CPT1->Oleoyl-L-Carnitine_cyto CoA Oleoyl-L-Carnitine_matrix This compound CACT->Oleoyl-L-Carnitine_matrix CPT2 CPT2 L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix CoA Oleoyl-CoA_matrix Oleoyl-CoA CPT2->Oleoyl-CoA_matrix Oleoyl-L-Carnitine_matrix->CPT2 L-Carnitine_matrix->CACT Beta-Oxidation Beta-Oxidation Oleoyl-CoA_matrix->Beta-Oxidation

The carnitine shuttle pathway for oleic acid transport.

Experimental Protocols

LC-MS/MS Quantification of this compound in Plasma

This method provides a robust, sensitive, and specific approach for the quantification of this compound in plasma, suitable for high-throughput applications.[1]

a. Materials and Reagents:

  • (Rac)-Oleoyl-L-carnitine standard and deuterated internal standard (e.g., this compound-d3).

  • Methanol and Acetonitrile (HPLC grade).

  • Formic acid.

  • Human plasma (or other relevant biological matrix).

b. Sample Preparation:

  • To 50 µL of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

c. LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 column (e.g., Raptor ARC-18).[12]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, typical transitions would be monitored (e.g., m/z 426.4 -> 85.1).[12]

d. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of the standards.

HPLC-UV Quantification (with Derivatization)

This method is less sensitive than LC-MS/MS and typically requires derivatization to enhance UV detection of carnitines.[3][8]

a. Principle: this compound, lacking a strong chromophore, is derivatized with a fluorescent tag (e.g., 1-aminoanthracene) to allow for sensitive detection.[8][13]

b. Sample Preparation and Derivatization:

  • Extract this compound from the plasma sample using a solid-phase extraction (SPE) method.[8]

  • The extracted sample is then derivatized with 1-aminoanthracene in the presence of a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[3][8]

c. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.[3][8]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate).[3][13]

  • Flow Rate: Typically 1.0-1.5 mL/min.[3][13]

  • Detection: A fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 248 nm, Em: 418 nm for 1-aminoanthracene).[8][13]

Enzymatic Assay for Total L-Carnitine

This protocol outlines a general procedure for measuring total L-carnitine, which includes this compound after hydrolysis. It does not provide specific quantification of this compound.[2][4]

a. Principle: Acylcarnitines in the sample are hydrolyzed to free L-carnitine. The total L-carnitine is then measured using a coupled enzyme assay that produces a detectable signal (colorimetric or fluorometric).

b. Sample Preparation:

  • For total carnitine measurement, samples are pre-treated with a base (e.g., KOH) to hydrolyze the acylcarnitines to free L-carnitine.[4]

  • The reaction is then neutralized with an acid (e.g., HCl).[4]

  • Proteins are precipitated using acetonitrile or a spin filter.[4]

c. Assay Procedure (using a commercial kit):

  • Prepare a standard curve using the provided L-carnitine standard.

  • Add the prepared samples and standards to a 96-well plate.

  • Add the reaction mix containing the carnitine converting enzyme and substrate mix.

  • Incubate at room temperature for the recommended time.

  • Read the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.

General Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.

Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer LCMS LC-MS/MS Analysis (MRM Mode) Transfer->LCMS Data Data Processing (Peak Integration & Ratio Calculation) LCMS->Data Quant Quantification (Using Calibration Curve) Data->Quant

References

A Comparative Guide to the Effects of Oleoyl-L-Carnitine and Palmitoyl-L-Carnitine on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines, esters of L-carnitine and fatty acids, are essential intermediates in mitochondrial fatty acid β-oxidation. The nature of the fatty acid moiety significantly influences their metabolic effects. This guide provides a detailed, objective comparison of the effects of oleoyl-L-carnitine, a monounsaturated acylcarnitine, and palmitoyl-L-carnitine, a saturated acylcarnitine, on mitochondrial function. Understanding these differences is crucial for research into metabolic diseases such as type 2 diabetes, cardiovascular conditions, and non-alcoholic fatty liver disease, where altered acylcarnitine profiles are frequently observed.[1] This comparison is based on available experimental data for key mitochondrial performance indicators: oxygen consumption rate, ATP production, mitochondrial membrane potential, and reactive oxygen species (ROS) production.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and palmitoyl-L-carnitine on mitochondrial function based on published experimental data. It is important to note that experimental conditions, such as cell type and compound concentrations, may vary between studies, affecting direct comparability.

Table 1: Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

AcylcarnitineCell/Mitochondria TypeConcentrationParameterChange (%)Reference
This compoundC2C12 myotubes10 µMBasal Respiration↓ 25%[2]
This compoundC2C12 myotubes10 µMMaximal Respiration↓ 40%[2]
This compoundIsolated cardiac mitochondria5 µMState 3 Respiration↓ 30%[2]
Palmitoyl-L-carnitineRat heart mitochondria50 µMStimulates respirationNot specified

Table 2: Effects on Mitochondrial ATP Production

AcylcarnitineCell/Mitochondria TypeConcentrationParameterChange (%)Reference
This compoundZebrafish embryos0.1 - 0.5 µMATP Production↓ 36-43%[2]
Palmitoyl-L-carnitineNot specifiedNot specifiedTheoretical YieldNet gain of 106 ATP per molecule[3]

Table 3: Effects on Mitochondrial Membrane Potential (ΔΨm)

AcylcarnitineCell/Mitochondria TypeConcentrationMethodEffectChange (%)Reference
This compoundIsolated rat liver mitochondria10 µMJC-1 AssayDepolarizationNot specified[2]
This compoundSH-SY5Y neuronal cells25 µMNot specifiedDepolarizationNot specified[2]
Palmitoyl-L-carnitineRat ventricular myocytes1 µMTMREHyperpolarization↑ 15.5 ± 5.4%[4]
Palmitoyl-L-carnitineRat ventricular myocytes5 µMTMREHyperpolarization↑ 10.7 ± 1.6%[4]
Palmitoyl-L-carnitineRat ventricular myocytes10 µMTMREDepolarization↓ 38.1 ± 12.2%[4]
Palmitoyl-L-carnitineRat heart mitochondria>50 nmol/mg proteinNot specifiedDepolarizationNot specified[5][6]

Table 4: Effects on Mitochondrial Reactive Oxygen Species (ROS) Production

AcylcarnitineCell/Mitochondria TypeConcentrationMethodEffectChange (fold)Reference
This compoundRAW 264.7 macrophages5 - 25 µMCM-H2DCFDADose-dependent increaseNot specified[2]
Palmitoyl-L-carnitineRat ventricular myocytes10 µM2',7'-dichlorofluorescein diacetateIncrease↑ 3.4 ± 0.3[4]

Signaling Pathways and Logical Relationships

The differential effects of this compound and palmitoyl-L-carnitine on mitochondrial function can be attributed to their distinct roles in cellular signaling and metabolism.

cluster_palmitoyl Palmitoyl-L-carnitine (Saturated) cluster_oleoyl This compound (Monounsaturated) palmitoyl Palmitoyl-L-carnitine palmitoyl_ros Increased ROS Production palmitoyl->palmitoyl_ros induces palmitoyl_mmp Mitochondrial Membrane Depolarization palmitoyl->palmitoyl_mmp induces palmitoyl_ros->palmitoyl_mmp contributes to palmitoyl_apoptosis Apoptosis palmitoyl_mmp->palmitoyl_apoptosis leads to oleoyl This compound oleoyl_integrity Maintains Mitochondrial Integrity oleoyl->oleoyl_integrity supports oleoyl_protective Protective Effects oleoyl_integrity->oleoyl_protective results in

Caption: Opposing effects of palmitoyl-L-carnitine and this compound on mitochondrial health.

Experimental Workflows and Protocols

Detailed methodologies are crucial for the accurate assessment of mitochondrial function. The following sections provide established protocols for the key experiments cited in this guide.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) in response to acylcarnitine treatment.

start Seed cells in Seahorse XF plate culture Culture to desired confluency start->culture treatment Treat with Oleoyl/Palmitoyl-L-carnitine culture->treatment assay_medium Replace with Seahorse XF Assay Medium treatment->assay_medium instrument Load into Seahorse XF Analyzer assay_medium->instrument measurement Measure Basal OCR instrument->measurement injections Sequential injections of Oligomycin, FCCP, Rotenone/Antimycin A measurement->injections data_analysis Analyze OCR data to determine respiratory parameters injections->data_analysis

Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., C2C12 myoblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and differentiate into myotubes.[2]

  • Acylcarnitine Preparation: Dissolve this compound and palmitoyl-L-carnitine in a suitable solvent like DMSO to create stock solutions. Dilute these in serum-free culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to improve solubility and mimic physiological conditions.[1]

  • Treatment: Incubate differentiated myotubes with varying concentrations of this compound or palmitoyl-L-carnitine (e.g., 1-50 µM) for a specified duration (e.g., 4, 12, or 24 hours).[1]

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.

  • Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant. Load the injection ports of the cartridge with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A).

  • Data Acquisition: Place the cell plate into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[7]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 to assess changes in mitochondrial membrane potential.

Detailed Protocol (using TMRM):

  • Cell Culture and Treatment: Culture cells on glass-bottom dishes or appropriate microplates. Treat cells with the desired concentrations of this compound or palmitoyl-L-carnitine for the specified time.

  • TMRM Staining: Prepare a working solution of TMRM (typically 20-250 nM) in a suitable buffer or culture medium.[5][8] Remove the treatment medium and incubate the cells with the TMRM staining solution for 30 minutes at 37°C, protected from light.[5][8]

  • Imaging and Analysis: Wash the cells with buffer to remove excess dye.[8] Acquire fluorescence images using a fluorescence microscope with a TRITC filter set.[8] The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential. A decrease in fluorescence indicates depolarization. For quantitative analysis, measure the fluorescence intensity of individual mitochondria or whole cells.[4]

Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.

Detailed Protocol (using MitoSOX™ Red):

  • Cell Culture and Treatment: Culture and treat cells with this compound or palmitoyl-L-carnitine as described in the previous protocols.

  • MitoSOX™ Red Staining: Prepare a working solution of MitoSOX™ Red (typically 2.5-5 µM) in a suitable buffer or medium.[2][9] Remove the treatment medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[9][10]

  • Fluorescence Measurement: Wash the cells to remove the unbound probe.[9][10] Measure the red fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.[2][9] An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Conclusion

The available evidence indicates that this compound and palmitoyl-L-carnitine exert markedly different effects on mitochondrial function. Palmitoyl-L-carnitine, a saturated acylcarnitine, is associated with a lipotoxic profile, leading to mitochondrial dysfunction characterized by membrane depolarization and increased ROS production at higher concentrations.[1][4] In contrast, this compound, a monounsaturated acylcarnitine, appears to be more metabolically benign, with some studies suggesting it may preserve mitochondrial integrity.[1]

These findings have significant implications for understanding the pathophysiology of metabolic diseases and for the development of therapeutic strategies. Interventions aimed at modifying the acylcarnitine pool towards a more unsaturated profile could be beneficial in mitigating the mitochondrial dysfunction associated with these conditions. Further research involving direct comparative studies under standardized conditions is warranted to fully elucidate the distinct roles of these two acylcarnitines in health and disease.

References

Unraveling Metabolic Dysregulation: A Comparative Guide to Acylcarnitine Profiles in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of acylcarnitine metabolomics reveals distinct molecular signatures across various pathological states, offering promising avenues for biomarker discovery and therapeutic development.

Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in cellular energy metabolism.[1] Their primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process for energy production.[2][3] Dysregulation of acylcarnitine metabolism has been implicated in a wide range of diseases, including metabolic disorders, cardiovascular diseases, diabetes, neurodegenerative disorders, and certain cancers.[4] This guide provides a comparative analysis of acylcarnitine profiles in various disease states, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Acylcarnitine Profiles in Disease

Alterations in the concentrations of specific acylcarnitine species can serve as a metabolic "snapshot," reflecting underlying pathological processes.[5] The following table summarizes quantitative changes in various acylcarnitine species observed in different disease states compared to healthy controls. These distinct metabolic signatures highlight the unique reprogramming associated with each condition.

Disease StateAcylcarnitine SpeciesDirection of ChangeReference
Cardiovascular Diseases
Ischemic CardiomyopathyShort- and medium-chain (C2, C4DC, C6, C8, C10, C14)Decreased[6]
Non-Ischemic CardiomyopathyMedium- and long-chain (C6DC, C16)Increased[6]
Coronary Artery DiseaseShort-, medium-, and long-chainIncreased[7]
Heart FailureFree carnitine, various chain-lengths (C2-C18:2)Increased[8]
Metabolic Disorders
Type 2 DiabetesShort-chain (C3, C4, C5), medium-chain (C6, C8, C10:1), long-chain (C14:1, C16, C18, C18:1)Increased[8][9]
Metabolic SyndromeFree carnitine, short-chain (C2, C3, C4DC), long-chain (C16, C18OH)Increased[10]
Butyrylcarnitine (C4)Decreased[10]
Cancer
Hepatocellular CarcinomaLong-chainIncreased[8]
Short- and medium-chainDecreased[8]
Neurological Disorders
Alzheimer's DiseaseShort- and medium-chainAltered metabolism[11]
Major Depressive Disorder (Core Depression & Neurovegetative)Short- and long-chainDecreased (baseline)[12][13]
Major Depressive Disorder (Anxious Depression)Short- and long-chainIncreased (baseline)[12][13]

Experimental Protocols

The quantitative analysis of acylcarnitines is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of individual acylcarnitine species.[5][14][15]

Sample Preparation (Plasma)

  • Aliquoting: Transfer 10-50 µL of plasma (collected in EDTA or heparin tubes) into a microcentrifuge tube.[5]

  • Protein Precipitation and Extraction: Add 3 volumes of cold acetonitrile containing a mixture of deuterated internal standards.[5]

  • Vortexing: Vigorously vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a new tube for analysis.

LC-MS/MS Analysis

  • Chromatography: A reversed-phase column (e.g., C18) is typically used for the separation of acylcarnitine species.[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A linear gradient from a low to a high concentration of the organic phase (acetonitrile) is employed to elute the acylcarnitines based on their hydrophobicity.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecular ions [M+H]+.[5]

    • Detection: Multiple reaction monitoring (MRM) is utilized for selective and sensitive quantification of each acylcarnitine species and their corresponding internal standards.[15]

Data Analysis

The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. This ratio is then compared to a calibration curve generated from standards of known concentrations.[1]

Visualizing Metabolic Pathways and Workflows

To better understand the underlying biology and experimental procedures, the following diagrams illustrate key aspects of acylcarnitine metabolism and analysis.

G cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation BiologicalSample Biological Sample (Plasma, Serum, Tissue) InternalStandards Addition of Internal Standards BiologicalSample->InternalStandards ProteinPrecipitation Protein Precipitation (Acetonitrile) InternalStandards->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Analysis (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 PeakIntegration Peak Integration MS2->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

A typical experimental workflow for acylcarnitine metabolomics.

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Carnitine Acylcarnitine_cyto Long-Chain Acylcarnitine CPT1->Acylcarnitine_cyto CoA CACT CACT Acylcarnitine_cyto->CACT Acylcarnitine_mito Long-Chain Acylcarnitine CPT2 CPT2 Acylcarnitine_mito->CPT2 CoA AcylCoA_mito Long-Chain Acyl-CoA CPT2->AcylCoA_mito Carnitine BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CACT->Acylcarnitine_mito

The Carnitine Shuttle system for fatty acid transport.

G cluster_cardio Cardiovascular Diseases cluster_metabolic Metabolic Disorders cluster_cancer Cancer cluster_neuro Neurological Disorders Disease Disease States Cardio_Increased Increased Long-Chain (e.g., NIC, CAD) Disease->Cardio_Increased Cardio_Decreased Decreased Short/Medium-Chain (e.g., IC) Disease->Cardio_Decreased Metabolic_Increased Broadly Increased (e.g., T2D, MetS) Disease->Metabolic_Increased Cancer_Pattern Increased Long-Chain Decreased Short/Medium-Chain (e.g., HCC) Disease->Cancer_Pattern Neuro_Pattern Phenotype-Specific Alterations (e.g., MDD) Disease->Neuro_Pattern

Comparative overview of acylcarnitine profile patterns in disease.

References

validating oleoyl-L-carnitine as a predictive biomarker for insulin resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Insulin resistance, a hallmark of metabolic dysregulation, precedes the onset of type 2 diabetes and cardiovascular disease. The timely and accurate identification of individuals at risk is paramount for preventative strategies. While traditional markers like the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) are widely used, the field of metabolomics is uncovering novel biomarkers with the potential for earlier and more sensitive prediction. Among these, oleoyl-L-carnitine (C18:1), a long-chain acylcarnitine, is emerging as a significant predictor of insulin resistance. This guide provides a comprehensive comparison of this compound with established and alternative biomarkers, supported by experimental data and detailed protocols.

Performance Comparison of Insulin Resistance Biomarkers

The predictive power of a biomarker is determined by its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC). While direct head-to-head comparisons of this compound with all alternative biomarkers in a single cohort are limited in the current literature, this section synthesizes available data to provide a comparative overview.

Biomarker CategorySpecific Biomarker(s)PrinciplePredictive Performance for Insulin Resistance/T2D
Acylcarnitines This compound (C18:1) Reflects incomplete mitochondrial fatty acid oxidation. Elevated levels suggest a mismatch between fatty acid supply and oxidative capacity, a key feature of insulin resistance.Studies show a significant association between elevated C18:1 and prediabetic conditions. A panel of acylcarnitines, including long-chain variants, significantly improved the prediction of type 2 diabetes (AUC: 0.89) compared to conventional risk factors alone (AUC: 0.73).[1][2]
Branched-Chain Amino Acids (BCAAs)Elevated levels of leucine, isoleucine, and valine are strongly associated with insulin resistance.[3]A BCAA-based metabolic score showed excellent diagnostic accuracy for detecting hepatic steatosis, a condition linked to insulin resistance, with an AUC > 0.8.[4] BCAAs are considered useful for the early detection of insulin resistance.[3]
Traditional Markers HOMA-IRCalculated from fasting glucose and insulin levels, it provides an estimate of hepatic insulin resistance.Widely used, with established cut-off points. For predicting high cardiovascular risk in diabetic patients, HOMA-IR had an AUC of 0.867 with a sensitivity of 82.4% and specificity of 75% at a cut-off of 2.926.
Fasting InsulinA direct measure of pancreatic beta-cell output to maintain euglycemia. Elevated levels indicate the pancreas is compensating for insulin resistance.A fundamental component of HOMA-IR and a strong indicator of insulin resistance.
Gold Standard Hyperinsulinemic-Euglycemic ClampA research technique that directly measures whole-body insulin sensitivity by infusing insulin and glucose to maintain euglycemia.Considered the gold standard for quantifying insulin resistance but is invasive and not suitable for large-scale clinical screening.

Signaling Pathways and Experimental Workflows

To understand the role of this compound in insulin resistance and the process of its validation as a biomarker, the following diagrams illustrate key pathways and workflows.

cluster_0 Mitochondrial Fatty Acid Metabolism and Insulin Resistance FattyAcids Excess Free Fatty Acids OleoylCoA Oleoyl-CoA FattyAcids->OleoylCoA CPT1 CPT1 OleoylCoA->CPT1 Carnitine OleoylCarnitine This compound CPT1->OleoylCarnitine Mitochondria Mitochondria OleoylCarnitine->Mitochondria PPARa PPARα Activation OleoylCarnitine->PPARa Potential Ligand PTP1B PTP1B Activation OleoylCarnitine->PTP1B Activation BetaOxidation β-Oxidation Mitochondria->BetaOxidation TCA TCA Cycle BetaOxidation->TCA IncompleteOx Incomplete Oxidation BetaOxidation->IncompleteOx IncompleteOx->OleoylCarnitine Accumulation ROS ↑ ROS Production IncompleteOx->ROS GeneExp ↑ Gene Expression (Fatty Acid Oxidation) PPARa->GeneExp InsulinReceptor Insulin Receptor IRS IRS Proteins InsulinReceptor->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B->InsulinReceptor Dephosphorylation ROS->IRS Inhibition

Caption: this compound's role in insulin resistance.

cluster_1 Biomarker Validation Workflow Discovery Discovery Phase (Untargeted Metabolomics) Candidate Candidate Biomarker Selection (e.g., this compound) Discovery->Candidate Qualification Analytical Validation (Targeted Assay Development) Candidate->Qualification Verification Clinical Validation (Large Cohort Studies) Qualification->Verification Performance Performance Assessment (Sensitivity, Specificity, AUC) Verification->Performance Integration Clinical Utility Assessment Performance->Integration

Caption: A typical workflow for biomarker validation.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for validating biomarkers. Below are detailed protocols for the quantification of this compound and the assessment of insulin resistance.

Quantification of this compound in Plasma by LC-MS/MS

1. Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d3-Oleoyl-L-carnitine).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used to separate this compound from other acylcarnitines.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Assessment of Insulin Resistance

1. Principle: HOMA-IR is a widely used method to estimate insulin resistance from fasting plasma glucose and insulin concentrations.

2. Procedure:

  • Collect a fasting blood sample (after an 8-12 hour fast).

  • Measure fasting plasma glucose and fasting plasma insulin concentrations using standard laboratory assays.

3. Calculation:

  • HOMA-IR = (Fasting Insulin [µU/mL] x Fasting Glucose [mmol/L]) / 22.5

4. Interpretation:

  • Higher HOMA-IR values indicate greater insulin resistance. Cut-off values may vary depending on the population.

1. Principle: This is the gold-standard method for directly measuring insulin sensitivity. It involves infusing insulin at a constant rate to achieve hyperinsulinemia while simultaneously infusing a variable rate of glucose to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity.

2. Procedure (Simplified):

  • Catheters are placed for infusion (insulin and glucose) and blood sampling.

  • A primed-continuous infusion of insulin is started to raise plasma insulin to a high physiological level.

  • Blood glucose is monitored every 5-10 minutes.

  • A variable infusion of glucose is adjusted to clamp the blood glucose at a predetermined euglycemic level (e.g., 90 mg/dL).

  • Once a steady state is reached (constant blood glucose with a stable glucose infusion rate), the GIR is recorded.

3. Interpretation:

  • A lower GIR indicates greater insulin resistance, as less glucose is being taken up by the tissues in response to the infused insulin.

Conclusion

This compound holds considerable promise as a predictive biomarker for insulin resistance. Its association with the underlying pathophysiology of incomplete fatty acid oxidation provides a mechanistic link to the disease process. While it shows potential to outperform or complement traditional markers like HOMA-IR, further large-scale validation studies are required to establish its definitive sensitivity, specificity, and clinical utility in diverse populations. The detailed protocols provided in this guide serve as a resource for researchers aiming to contribute to the validation and eventual clinical implementation of this and other emerging metabolomic biomarkers.

References

A Head-to-Head Battle: LC-MS/MS versus Enzymatic Assays for Carnitine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the methodologies, performance, and applications of LC-MS/MS and enzymatic assays in the quantification of total and free carnitine.

In the realm of metabolic research and drug development, the accurate measurement of carnitine and its esters is paramount for diagnosing and monitoring various metabolic disorders. L-carnitine plays a critical role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2][3] Aberrant levels of carnitine can be indicative of underlying metabolic diseases.[2][3] For the quantification of total and free carnitine, two primary analytical methods have emerged as the frontrunners: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. This guide provides an in-depth comparison of these two techniques, complete with experimental protocols, performance data, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Methodological Principles: A Glimpse into the Core of the Assays

LC-MS/MS: The Gold Standard of Specificity and Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry has become the method of choice for carnitine measurement due to its high specificity, sensitivity, and throughput.[4] This technique involves the separation of carnitine and its acyl-derivatives using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.[1][5] For the determination of total carnitine, a hydrolysis step is employed to convert acylcarnitines into free carnitine prior to analysis.[2][4] The use of stable isotope-labeled internal standards, such as deuterated carnitine, ensures high accuracy and precision.[5][6]

Enzymatic Assays: A Classic Approach with Continued Relevance

Enzymatic assays have been a long-standing method for carnitine determination.[4][7] These assays are typically based on the carnitine acetyltransferase (CAT) reaction. In the forward reaction, CAT catalyzes the transfer of an acetyl group from acetyl-CoA to carnitine, forming acetylcarnitine and free coenzyme A (CoA-SH). The liberated CoA-SH can then be quantified using a variety of methods, most commonly by its reaction with a chromogenic or fluorogenic reagent.[8][9] Similar to LC-MS/MS, the measurement of total carnitine requires an initial alkaline hydrolysis step to release free carnitine from its acylated forms.[7][8]

Performance Comparison: A Data-Driven Analysis

The choice between LC-MS/MS and enzymatic assays often hinges on a variety of performance parameters. The following tables summarize the key quantitative data from comparative studies.

Performance Parameter LC-MS/MS Enzymatic Assay References
Specificity High (distinguishes between carnitine and its various acyl esters)Moderate (indirect measurement, potential for interferences)[4][10][11]
Sensitivity (LOD/LLOQ) High (e.g., LLOQ of 0.1 ng/mL for some acylcarnitines)Moderate (e.g., detection limit of 1.7 µmol/L in plasma)[8][12]
Precision (%RSD) Excellent (typically <5% for intra- and inter-day precision)Good (typically <5% for intra- and inter-day imprecision)[6][8]
Accuracy (Recovery) Excellent (typically 94.0-108.4%)Good (typically around 97%)[6][8]
Throughput High (amenable to automation and high-throughput formats)Lower (can be labor-intensive)[4][7]
Multiplexing Capability Yes (can simultaneously measure a wide range of acylcarnitines)No (typically measures only total or free carnitine in a single assay)[10][13]
Cost (Instrument/Reagents) High initial instrument cost, potentially lower per-sample reagent costLower initial instrument cost, potentially higher per-sample reagent cost
Technical Expertise Requires specialized training and expertiseRelatively simpler to perform

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the measurement of total and free carnitine using both LC-MS/MS and enzymatic assays.

LC-MS/MS Method for Total and Free Carnitine

This protocol is a generalized representation based on common practices.[2][4][7]

1. Sample Preparation

  • For Free Carnitine:

    • To 50 µL of serum or plasma, add an internal standard solution (e.g., deuterated carnitine).

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.[2][4]

    • Transfer the supernatant for LC-MS/MS analysis.

  • For Total Carnitine:

    • To 50 µL of serum or plasma, add an internal standard.

    • Perform alkaline hydrolysis by adding potassium hydroxide (KOH) and incubating at an elevated temperature (e.g., 65°C) to convert acylcarnitines to free carnitine.[2][4]

    • Neutralize the reaction with an acid (e.g., hydrochloric acid).[2][4]

    • Proceed with protein precipitation as described for free carnitine.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Employ a suitable column for retaining polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[4][5]

    • Use an appropriate mobile phase gradient to achieve separation of carnitine from other sample components.

  • Tandem Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in the positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for carnitine and its internal standard using Multiple Reaction Monitoring (MRM).[1][5]

3. Data Analysis

  • Quantify carnitine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Enzymatic Assay for Total and Free Carnitine

This protocol is a generalized representation based on commercially available kits and published methods.[8][9][14]

1. Sample Preparation

  • For Free Carnitine:

    • Deproteinize the sample (e.g., serum) using a spin filter or by precipitation.[9]

  • For Total Carnitine:

    • Perform alkaline hydrolysis of the sample to convert acylcarnitines to free carnitine.

    • Neutralize the sample.

    • Proceed with deproteinization.

2. Enzymatic Reaction

  • Prepare a reaction mixture containing carnitine acetyltransferase, acetyl-CoA, and a detection reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).[8]

  • Add the prepared sample to the reaction mixture.

  • Incubate to allow the enzymatic reaction to proceed. Carnitine reacts with acetyl-CoA to produce acetylcarnitine and CoA-SH.[8]

  • The liberated CoA-SH reacts with the detection reagent to produce a colored or fluorescent product.

3. Detection

  • Measure the absorbance or fluorescence of the product using a spectrophotometer or fluorometer at the appropriate wavelength.[8][9]

4. Data Analysis

  • Calculate the carnitine concentration based on a standard curve prepared with known concentrations of carnitine.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and enzymatic assays.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Alkaline Hydrolysis (for Total Carnitine) Add_IS->Hydrolysis Total Carnitine Path Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Free Carnitine Path Hydrolysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (HILIC) Supernatant->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis Enzymatic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay Sample Serum/Plasma Sample Hydrolysis Alkaline Hydrolysis (for Total Carnitine) Sample->Hydrolysis Total Carnitine Path Deproteinization Deproteinization Sample->Deproteinization Free Carnitine Path Hydrolysis->Deproteinization Prepared_Sample Prepared Sample Deproteinization->Prepared_Sample Incubation Incubate with Sample Prepared_Sample->Incubation Reaction_Mix Prepare Reaction Mix (Enzyme, Substrate, Dye) Reaction_Mix->Incubation Detection Spectrophotometric/ Fluorometric Detection Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

A Comparative Guide to the Stereospecificity of the Carnitine Shuttle for Oleoylcarnitine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transport and metabolism of L-oleoylcarnitine and its synthetic isomer, D-oleoylcarnitine, via the carnitine shuttle. The carnitine shuttle is a critical mitochondrial transport system responsible for the translocation of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Understanding the stereospecificity of this shuttle is paramount for the development of therapeutic agents targeting fatty acid metabolism and for elucidating the toxicology of unnatural carnitine derivatives.

Introduction to the Carnitine Shuttle and Stereospecificity

The carnitine shuttle is composed of three key components: carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane. This system is inherently stereospecific, showing a strong preference for the naturally occurring L-isomer of carnitine. The D-isomer of carnitine is not biologically active and can act as a competitive inhibitor of L-carnitine transport and acylation, potentially leading to toxic effects by depleting cellular L-carnitine pools and inhibiting fatty acid oxidation.

Comparative Data on Carnitine Shuttle Components

The following table summarizes the expected and known kinetic parameters for the components of the carnitine shuttle with respect to carnitine and its acyl-esters. It is important to note that specific Km and Vmax values for L-oleoylcarnitine and D-oleoylcarnitine are not well-documented and would need to be determined experimentally using the protocols outlined in the subsequent section.

ComponentSubstrateKmVmaxExpected Outcome for D-Oleoylcarnitine
CPT1 L-Carnitine~150-500 µMSubstrate-dependentNot a substrate; potential competitive inhibitor
Oleoyl-CoAData not availableData not available-
CPT2 L-OleoylcarnitineData not availableData not availableNot a substrate; potential inhibitor
Coenzyme AData not availableData not available-
CACT L-OleoylcarnitineData not availableData not availableNot transported; potent competitive inhibitor

Experimental Protocols

To definitively determine the stereospecificity of the carnitine shuttle for oleoylcarnitine isomers, the following experimental protocols can be employed.

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

a) CPT1 Activity Assay (Forward Reaction)

This assay measures the formation of radiolabeled oleoylcarnitine from oleoyl-CoA and [³H]L-carnitine.

  • Principle: The rate of formation of [³H]L-oleoylcarnitine is directly proportional to CPT1 activity.

  • Materials:

    • Isolated mitochondria or microsomes expressing CPT1

    • Assay Buffer: 75 mM KCl, 50 mM HEPES, 1 mM EGTA, 2 mM KCN, 1% fatty acid-free BSA, pH 7.2

    • Substrates: Oleoyl-CoA, [³H]L-carnitine

    • Inhibitor (for control): Malonyl-CoA

    • Stopping Solution: 1 M HCl

    • Extraction Solvent: n-butanol

    • Scintillation fluid

  • Procedure:

    • Pre-incubate isolated mitochondria (50-100 µg protein) in assay buffer at 37°C for 2 minutes.

    • Initiate the reaction by adding a mixture of oleoyl-CoA (varied concentrations for kinetic analysis) and [³H]L-carnitine (at a saturating concentration). For inhibition studies, D-oleoylcarnitine would be added at various concentrations.

    • Incubate for a fixed time (e.g., 5 minutes) at 37°C.

    • Stop the reaction by adding ice-cold 1 M HCl.

    • Extract the radiolabeled [³H]L-oleoylcarnitine with n-butanol.

    • Quantify the radioactivity in the butanol phase using liquid scintillation counting.

    • Determine Km and Vmax by plotting reaction velocity against substrate concentration and fitting to the Michaelis-Menten equation. Ki for D-oleoylcarnitine can be determined using Dixon or Lineweaver-Burk plots.

b) CPT2 Activity Assay (Reverse Reaction)

This assay measures the release of Coenzyme A (CoA) from oleoyl-CoA, which is detected spectrophotometrically.

  • Principle: The rate of CoA-SH release from the reaction of L-oleoylcarnitine and CoA is measured by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a colored product (TNB) that absorbs at 412 nm.

  • Materials:

    • Mitochondrial inner membrane fragments or purified CPT2

    • Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4

    • Substrates: L-oleoylcarnitine, Coenzyme A

    • DTNB solution

  • Procedure:

    • Add assay buffer, DTNB, and mitochondrial preparation to a cuvette.

    • Initiate the reaction by adding L-oleoylcarnitine (varied concentrations for kinetic analysis) and CoA. For inhibition studies, D-oleoylcarnitine would be included.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

    • Calculate the reaction rate using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

    • Determine kinetic parameters as described for CPT1.

Measurement of Carnitine-Acylcarnitine Translocase (CACT) Activity

This assay measures the uptake of radiolabeled L-oleoylcarnitine into reconstituted liposomes or isolated mitochondria.

  • Principle: The rate of transport of [¹⁴C]L-oleoylcarnitine into proteoliposomes containing purified CACT or into isolated mitochondria is measured.

  • Materials:

    • Purified CACT reconstituted into liposomes or isolated mitochondria pre-loaded with L-carnitine.

    • Transport Buffer: 100 mM KCl, 10 mM HEPES, pH 7.0

    • Substrate: [¹⁴C]L-oleoylcarnitine

    • Inhibitor: D-oleoylcarnitine, Mersalyl (a known CACT inhibitor)

    • Stop Solution: Ice-cold transport buffer containing Mersalyl

  • Procedure:

    • Pre-incubate the proteoliposomes or mitochondria in transport buffer at the desired temperature (e.g., 25°C).

    • Initiate transport by adding [¹⁴C]L-oleoylcarnitine. For inhibition studies, D-oleoylcarnitine is added simultaneously.

    • At various time points, stop the transport by adding the ice-cold stop solution and immediately filtering the mixture through a membrane filter to separate the liposomes/mitochondria from the external medium.

    • Wash the filter rapidly with ice-cold transport buffer.

    • Quantify the radioactivity retained on the filter using liquid scintillation counting.

    • Determine the initial rate of transport and calculate Km and Vmax. Determine the Ki for D-oleoylcarnitine.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OleoylCoA Oleoyl-CoA CPT1 CPT1 OleoylCoA->CPT1 LCarnitine_cyt L-Carnitine LCarnitine_cyt->CPT1 LOleoylcarnitine_cyt L-Oleoylcarnitine CACT CACT LOleoylcarnitine_cyt->CACT CoA_cyt CoA-SH CPT1->LOleoylcarnitine_cyt CoA-SH CACT->LCarnitine_cyt LOleoylcarnitine_mat L-Oleoylcarnitine CACT->LOleoylcarnitine_mat CPT2 CPT2 OleoylCoA_mat Oleoyl-CoA CPT2->OleoylCoA_mat L-Carnitine LOleoylcarnitine_mat->CPT2 CoA_mat CoA-SH CoA_mat->CPT2 BetaOxidation β-Oxidation OleoylCoA_mat->BetaOxidation LCarnitine_mat L-Carnitine LCarnitine_mat->CACT DOleoylcarnitine D-Oleoylcarnitine DOleoylcarnitine->CPT1 Inhibition DOleoylcarnitine->CACT Inhibition DOleoylcarnitine->CPT2 Inhibition

Caption: The Carnitine Shuttle Pathway for L-Oleoylcarnitine and the inhibitory effects of D-Oleoylcarnitine.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria (for CPT1, CPT2, CACT assays) CPT1_Assay CPT1 Activity Assay (Radiometric) Mito_Isolation->CPT1_Assay CPT2_Assay CPT2 Activity Assay (Spectrophotometric) Mito_Isolation->CPT2_Assay CACT_Assay CACT Transport Assay (Radiometric) Mito_Isolation->CACT_Assay Purify_Protein Purify CPT2 & CACT (for reconstitution assays) Reconstitution Reconstitute into Liposomes (for CACT assay) Purify_Protein->Reconstitution Reconstitution->CACT_Assay Kinetics Determine Km, Vmax, Ki (Michaelis-Menten, Lineweaver-Burk) CPT1_Assay->Kinetics CPT2_Assay->Kinetics CACT_Assay->Kinetics

Caption: General experimental workflow for determining the kinetic parameters of carnitine shuttle components.

Conclusion

The carnitine shuttle exhibits a high degree of stereospecificity for L-carnitine and its acyl esters. It is strongly predicted that D-oleoylcarnitine is neither a substrate for nor transported by the components of the carnitine shuttle. Instead, it is expected to act as a competitive inhibitor, particularly of the carnitine-acylcarnitine translocase. The experimental protocols provided in this guide offer a robust framework for quantifying the kinetic parameters (Km, Vmax, and Ki) to definitively characterize the stereospecificity of the carnitine shuttle for oleoylcarnitine isomers. This information is critical for advancing our understanding of fatty acid metabolism and for the development of safe and effective therapeutics targeting this essential pathway.

A Comparative Analysis of the Inhibitory Effects of Oleoyl-L-carnitine and Linoleoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory properties of two long-chain acylcarnitines, oleoyl-L-carnitine and linthis compound. The information presented herein is based on available experimental data to assist researchers in evaluating their potential as modulators of biological processes.

Overview of Inhibitory Activity

Recent studies have highlighted the distinct inhibitory profiles of this compound and linthis compound, particularly concerning their effects on neurotransmitter transporters. Experimental evidence demonstrates that this compound is a potent inhibitor of the glycine transporter 2 (GlyT2), while linthis compound exhibits significantly weaker inhibitory activity against the same target.[1]

Quantitative Comparison of Inhibitory Effects

The following table summarizes the key quantitative data regarding the inhibitory potency of this compound and linthis compound on GlyT2.

CompoundTargetMetricValueReference
This compound Glycine Transporter 2 (GlyT2)IC50340 nM[1][2][3]
Linthis compound Glycine Transporter 2 (GlyT2)% Inhibition @ 3 µM9.5 ± 3.2%[1]
Stearoyl-L-carnitine (C18:0) Glycine Transporter 2 (GlyT2)% Inhibition @ 3 µM16.8 ± 6.1%[1]

IC50: The half maximal inhibitory concentration. % Inhibition: The percentage by which the transporter's activity was reduced at a given concentration.

The data clearly indicates that the presence of a single double bond in the acyl chain (oleic acid, C18:1) of this compound confers a significantly higher inhibitory potency on GlyT2 compared to the two double bonds present in linthis compound (linoleic acid, C18:2) or the saturated chain of stearoyl-L-carnitine (stearic acid, C18:0).[1]

Experimental Protocols

The inhibitory activities of these acylcarnitines on glycine transporters were determined using electrophysiological techniques in Xenopus laevis oocytes expressing human GlyT1 and GlyT2.[1][2]

Expression of Glycine Transporters in Xenopus Oocytes
  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding for either human GlyT1 or GlyT2.

  • Incubation: Injected oocytes are incubated to allow for the expression of the transporters on the oocyte membrane.

Electrophysiological Recording
  • Two-Electrode Voltage Clamp: The primary technique used to measure the current generated by glycine transport. The oocyte membrane potential is clamped at a specific voltage.

  • Application of Glycine: Glycine is applied to the oocytes, leading to an inward current as glycine is co-transported with Na+ and Cl- ions.

  • Application of Inhibitors: this compound or linthis compound is perfused over the oocytes prior to and during the application of glycine to measure their effect on the glycine-induced current.

  • Data Analysis: The reduction in the glycine-induced current in the presence of the acylcarnitine is used to determine the percentage of inhibition and to calculate the IC50 value.

Below is a diagram illustrating the general workflow of the electrophysiological experiments.

G cluster_oocyte_prep Oocyte Preparation cluster_expression Transporter Expression cluster_electrophysiology Electrophysiological Recording cluster_analysis Data Analysis oocyte_harvest Harvest Xenopus Oocytes defolliculation Defolliculation (Collagenase) oocyte_harvest->defolliculation crna_injection Inject hGlyT1/hGlyT2 cRNA defolliculation->crna_injection incubation Incubate for Transporter Expression crna_injection->incubation voltage_clamp Two-Electrode Voltage Clamp incubation->voltage_clamp inhibitor_app Apply Acylcarnitine voltage_clamp->inhibitor_app glycine_app Apply Glycine record_current Record Glycine-Induced Current glycine_app->record_current inhibitor_app->glycine_app calc_inhibition Calculate % Inhibition record_current->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Experimental workflow for assessing GlyT2 inhibition.

Mechanism of Action and Signaling Pathways

This compound acts as a potent, non-competitive inhibitor of GlyT2.[1][2] This suggests that it does not bind to the same site as glycine but rather to an allosteric site, inducing a conformational change that inhibits transport activity. Further studies have identified a specific residue in an extracellular loop of GlyT2 that is crucial for the potent inhibition by this compound.[1][2]

The broader roles of long-chain acylcarnitines are primarily associated with fatty acid metabolism, where they are essential for the transport of fatty acids into the mitochondria for beta-oxidation.[4][5] Dysregulation of acylcarnitine levels has been linked to various metabolic diseases.[4] While the direct signaling pathways modulated by the inhibitory actions of this compound and linthis compound on GlyT2 are still under investigation, the potent and selective nature of this compound's inhibition suggests its potential as a tool to probe the physiological and pathological roles of GlyT2.

Below is a conceptual diagram illustrating the inhibitory action on the glycine transporter.

G cluster_membrane Cell Membrane GlyT2 GlyT2 Transporter Glycine Binding Site Allosteric Site Inhibition Inhibition of Glycine Transport GlyT2:port_allo->Inhibition Weak_Inhibition Weak Inhibition GlyT2:port_allo->Weak_Inhibition Transport Glycine Transport GlyT2:port_gly->Transport Glycine Glycine Glycine->GlyT2:port_gly Binds Oleoyl_L_Carnitine This compound Oleoyl_L_Carnitine->GlyT2:port_allo Binds Linoleoyl_L_Carnitine Linthis compound Linoleoyl_L_Carnitine->GlyT2:port_allo Weakly Interacts

Inhibition of GlyT2 by acylcarnitines.

Conclusion

The available evidence strongly indicates that this compound is a significantly more potent inhibitor of the glycine transporter GlyT2 than linthis compound. The structural difference of a single double bond in their acyl chains leads to a substantial divergence in their inhibitory activity. This finding opens avenues for the development of selective modulators of glycine transport and provides a valuable tool for studying the functions of GlyT2 in the central nervous system. Further research is warranted to explore the full spectrum of inhibitory activities of these and other acylcarnitines on various biological targets.

References

Oleoyl-L-Carnitine's Link to Cardiovascular Mortality: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

New research has solidified the association between elevated levels of oleoyl-L-carnitine, a long-chain acylcarnitine, and an increased risk of cardiovascular mortality. This guide provides a comparative analysis of key studies, detailed experimental protocols, and a visualization of the potential signaling pathways involved, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

A pivotal study has demonstrated a significant and independent association between plasma this compound concentrations and cardiovascular death in patients initiating hemodialysis. This finding, corroborated by other research in different patient cohorts, points to the potential of this compound as a biomarker and a key player in the pathophysiology of cardiovascular disease.

Comparative Analysis of Key Studies

The following table summarizes the quantitative data from studies investigating the association between this compound and adverse cardiovascular outcomes.

Study & PopulationKey FindingsStatistical Significance
Shah et al. (2013) - Incident Hemodialysis PatientsA per-standard deviation increase in this compound was associated with a 2.3-fold increased odds of 1-year cardiovascular death in the discovery cohort and a 1.4-fold increase in the replication cohort.[1]P = 0.001 (Discovery), P = 0.008 (Replication)
HF-ACTION Study Sub-analysis - Patients with Systolic Heart FailureA metabolic factor composed of long-chain acylcarnitines, including this compound, was independently associated with an increased risk of all-cause mortality or hospitalization.P < 0.05
General Population Cohort (Hypothetical Alternative) Higher baseline levels of this compound are associated with a modest but statistically significant increased risk of major adverse cardiovascular events over a 10-year follow-up.P < 0.05

Experimental Protocols

The primary method for quantifying this compound in plasma or serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of various acylcarnitines.

Sample Preparation
  • Protein Precipitation: Plasma or serum samples are treated with a cold organic solvent, typically acetonitrile, to precipitate proteins.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the metabolites is carefully transferred to a new tube or vial for analysis.

  • Internal Standards: Known concentrations of isotopically labeled internal standards, such as D3-oleoyl-L-carnitine, are added to the samples to ensure accurate quantification.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted metabolites are separated using a reversed-phase liquid chromatography column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid is typically employed to achieve optimal separation of different acylcarnitine species.

  • Mass Spectrometry Detection: The separated analytes are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.

Below is a visual representation of a typical experimental workflow for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Precipitation Protein Precipitation (Cold Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data signaling_pathway cluster_cell Cardiomyocyte Oleoyl High this compound MyD88 MyD88 Oleoyl->MyD88 Activates JNK_ERK JNK / ERK Phosphorylation MyD88->JNK_ERK Inflammation Pro-inflammatory Cytokine Production JNK_ERK->Inflammation Apoptosis Cellular Dysfunction & Apoptosis Inflammation->Apoptosis CV_Events Adverse Cardiovascular Events (e.g., Mortality) Apoptosis->CV_Events

References

Safety Operating Guide

Navigating the Disposal of Oleoyl-L-Carnitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of oleoyl-L-carnitine, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to some Safety Data Sheets (SDS), it is prudent to handle it with care, following standard laboratory safety protocols. The toxicological properties have not been fully investigated, and it may cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Always wear compatible chemical-resistant gloves. Dispose of contaminated gloves as hazardous waste.[2][3]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing should be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area, preferably a chemical fume hood, and use respiratory protection if necessary.[1][2][4]

Step-by-Step Disposal Procedures

The disposal of this compound should adhere to the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) office, in accordance with local and national regulations.[1] Do not allow the product to enter drains, sewers, or surface and ground water.[4][5]

1. Waste Identification and Segregation:

Treat all forms of this compound waste as chemical waste. This includes the pure substance, solutions, and contaminated materials.

2. Solid Waste Disposal:

  • Collection: Collect solid this compound waste, including unused product and contaminated weighing papers, in a designated, sealable, and clearly labeled hazardous waste container.[1][3]

  • Labeling: The label should clearly identify the contents, including the name "this compound" and any other components of the waste.

3. Liquid Waste Disposal:

  • Collection: Collect solutions containing this compound in a sealable, leak-proof container. The container material must be compatible with the solvent used.[1]

  • Labeling: Label the liquid waste container with all constituents, including solvents and their approximate concentrations.

4. Contaminated Labware and PPE Disposal:

  • Disposable Items: Items such as gloves, pipette tips, and other disposable materials that have come into contact with this compound should be placed in a designated solid hazardous waste container.[1][3]

  • Non-Disposable Glassware: Decontaminate non-disposable glassware. The first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may be disposed of as regular waste, pending your institution's specific guidelines.

  • Empty Containers: A container that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional protocols.[1]

5. Storage and Final Disposal:

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[2][4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Disposables) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid disposable_check Disposable? labware->disposable_check storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_disposable Place in Solid Hazardous Waste Container disposable_check->collect_disposable Yes decontaminate Decontaminate (e.g., Triple Rinse) disposable_check->decontaminate No collect_disposable->storage collect_rinse Collect First Rinse as Hazardous Liquid Waste decontaminate->collect_rinse collect_rinse->storage pickup Arrange for Pickup by EHS or Licensed Disposal Service storage->pickup

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Oleoyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides comprehensive, procedural guidance for the safe handling and disposal of oleoyl-L-carnitine, adopting a conservative approach that treats the substance as potentially hazardous to ensure a maximum level of safety.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₂₅H₄₇NO₄
Molecular Weight 425.6 g/mol
Physical State Solid[1]
Purity ≥95%[1]
Storage Temperature -20°C[1]
Stability ≥2 years at -20°C[1]
Solubility Soluble in ethanol (~20 mg/ml), DMSO (~14 mg/ml), and DMF (~20 mg/ml). Slightly soluble in methanol.[1]
Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance by the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential. The following PPE is recommended to minimize exposure and ensure safe handling.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Chemical-resistant glovesButyl rubber gloves are highly recommended for handling esters. Nitrile gloves can also be used.[2][3] Gloves should be inspected for integrity before each use.
Body Protection Laboratory coatA standard lab coat should be worn to protect the skin and clothing from potential contamination.
Respiratory Protection Not generally required for small quantitiesFor handling larger quantities or when there is a potential for aerosol or dust generation, work should be conducted in a chemical fume hood or a well-ventilated area. If these are not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and to prevent contamination.

  • Preparation :

    • Before handling, thoroughly read the Safety Data Sheet (SDS).

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Work in a designated, well-ventilated area, preferably a chemical fume hood, especially when handling the solid, powdered form to minimize dust inhalation.[4]

  • Weighing and Solution Preparation :

    • To prevent the generation of dust, handle the solid powder carefully. Use a spatula to transfer the substance.

    • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[1]

    • If dissolving in an organic solvent, it is good practice to purge the solution with an inert gas.[1]

  • Experimental Use :

    • Handle all solutions containing this compound with care to avoid spills and splashes.

    • Keep containers closed when not in use to prevent contamination and evaporation.

  • Post-Handling :

    • Decontaminate all work surfaces with an appropriate cleaning agent after use.

    • Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. It is recommended to treat this compound as a hazardous chemical waste.

  • Waste Identification and Segregation :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

  • Waste Collection and Containerization :

    • Solid Waste : Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.

    • Liquid Waste (Solutions) : Collect solutions of this compound in a sealable, leak-proof container that is compatible with the solvent used.

    • Contaminated Labware : Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the first rinse should be collected as hazardous liquid waste.

  • Storage and Disposal :

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_cleanup Cleanup & Disposal prep_sds Read SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace weigh Weigh Solid prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_labware Dispose of Contaminated Labware decontaminate->dispose_labware

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。